Product packaging for Methyl indoline-2-carboxylate(Cat. No.:CAS No. 96056-64-3)

Methyl indoline-2-carboxylate

Cat. No.: B1585952
CAS No.: 96056-64-3
M. Wt: 177.2 g/mol
InChI Key: URORFKDEPJFPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl indoline-2-carboxylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B1585952 Methyl indoline-2-carboxylate CAS No. 96056-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORFKDEPJFPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383299
Record name methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59040-84-5, 96056-64-3
Record name Methyl indoline-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59040-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (S)-(+)-Methyl Indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of enantiomerically pure (S)-(+)-methyl indoline-2-carboxylate, a critical chiral building block in pharmaceutical development.[1] The process begins with racemic indoline-2-carboxylic acid and is dissected into two core modules: the chiral resolution of the racemic acid via diastereomeric salt formation and the subsequent esterification to the target methyl ester. This document moves beyond a simple recitation of steps, elucidating the causal reasoning behind critical process parameters, solvent selection, and validation checkpoints. It is designed for researchers, chemists, and process development professionals who require a robust and reproducible synthetic route grounded in established chemical principles.

Introduction: The Significance of Chiral Indolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, enantiomerically pure (S)-indoline-2-carboxylic acid and its esters are key intermediates in the synthesis of pharmaceuticals such as ACE inhibitors like Perindopril.[2] The stereochemistry at the C-2 position is paramount, as different enantiomers of a chiral molecule frequently exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, developing scalable and efficient methods to access the single (S)-enantiomer is a non-trivial and critical endeavor in drug development.

This guide focuses on a classical and highly effective resolution strategy that remains a cornerstone of industrial synthesis: the separation of enantiomers through the formation of diastereomeric salts.[4] This method leverages the differential physical properties of diastereomers—specifically solubility—to isolate the desired enantiomer from a racemic mixture.[4][5]

Strategic Overview: The Two-Stage Synthetic Pathway

The conversion of racemic indoline-2-carboxylic acid to (S)-(+)-methyl indoline-2-carboxylate is logically approached in two distinct stages. This modular approach allows for clear validation and quality control at the intermediate step before proceeding, ensuring the final product's high enantiomeric and chemical purity.

G cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Esterification racemic_acid Racemic (±)-Indoline- 2-carboxylic Acid salt_formation Diastereomeric Salt Formation (+ Chiral Amine) racemic_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation (S)-Indoline-2-carboxylic Acid crystallization->liberation esterification Esterification (Methanol, SOCl₂) liberation->esterification final_product (S)-(+)-Methyl Indoline- 2-carboxylate esterification->final_product

Caption: Overall synthetic workflow.

Stage 1: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

The foundational principle of this stage is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not. By reacting the racemic carboxylic acid with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed.[4][5] These salts, having different spatial arrangements, exhibit distinct solubilities, allowing for their separation by fractional crystallization.[6]

A patent for the synthesis of Perindopril details a highly effective resolution using (R)-(+)-α-methylbenzylamine.[2] This specific amine is chosen for its commercial availability, relatively low cost, and its proven ability to form highly crystalline, easily separable diastereomeric salts with indoline-2-carboxylic acid.

G cluster_racemic Racemic Acid Mixture cluster_diastereomers Diastereomeric Salt Mixture S_Acid (S)-Acid ResolvingAgent + (R)-Amine (Resolving Agent) R_Acid (R)-Acid SR_Salt (S)-Acid • (R)-Amine (Less Soluble Salt) ResolvingAgent->SR_Salt RR_Salt (R)-Acid • (R)-Amine (More Soluble Salt) ResolvingAgent->RR_Salt

Caption: Formation of diastereomeric salts.

Detailed Experimental Protocol: Diastereomeric Salt Crystallization

This protocol is adapted from established industrial practices.[2]

Step 1: Dissolution and Salt Formation

  • In a suitable reaction vessel, charge 5.0 kg of racemic indoline-2-carboxylic acid and an appropriate volume of ethanol.

  • Stir the suspension and add 3.7 kg of (R)-(+)-α-methylbenzylamine. Causality Note: The amine neutralizes the carboxylic acid, forming the two diastereomeric salts in situ. Ethanol is selected as the solvent because it provides a significant solubility differential between the two salts at different temperatures.

  • Stir the resulting mixture for a minimum of 2 hours at ambient temperature. This duration ensures the salt formation equilibrium is fully reached and allows for the initial nucleation of the less soluble salt.

Step 2: Isolation of the Diastereomeric Salt

  • Filter the slurry. The solid collected is the diastereomeric salt of (S)-indoline-2-carboxylic acid and (R)-α-methylbenzylamine, which is less soluble in ethanol.

  • Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor containing the more soluble diastereomer.[3]

Step 3: Liberation of the Enantiopure Acid

  • Suspend the isolated white precipitate (the diastereomeric salt) in water.

  • Add a 1N hydrochloric acid (HCl) solution until the pH is strongly acidic. Causality Note: The strong mineral acid protonates the carboxylate anion back to the free carboxylic acid and converts the resolving agent into its water-soluble hydrochloride salt. This effectively "breaks" the salt.

  • The (S)-indoline-2-carboxylic acid, being insoluble in the acidic aqueous medium, will precipitate out.

  • Filter the suspension, wash the solid with water to remove any remaining amine hydrochloride, and dry under vacuum to yield enantiomerically enriched (S)-indoline-2-carboxylic acid.

Validation and Quality Control

It is imperative to validate the success of the resolution before proceeding.

  • Enantiomeric Excess (ee) Determination: The most reliable method for determining the ee is through chiral High-Performance Liquid Chromatography (HPLC).[7][8] A sample of the liberated acid is analyzed on a suitable chiral stationary phase. For (S)-indoline-2-carboxylic acid, an ee of >99.5% is achievable with this method.[2]

  • Optical Rotation: A polarimeter can be used to measure the specific rotation of the resolved acid. While less precise than chiral HPLC, it serves as a rapid confirmation. The value should be compared to the literature standard for the pure (S)-enantiomer.

Stage 2: Esterification to (S)-(+)-Methyl Indoline-2-carboxylate

With the enantiomerically pure carboxylic acid in hand, the final step is a straightforward esterification. One of the most direct and efficient methods for converting a carboxylic acid to its methyl ester is reaction with methanol in the presence of thionyl chloride (SOCl₂).

Causality of Reagent Choice: Thionyl chloride reacts with methanol to generate HCl and methyl sulfite in situ. The HCl acts as a catalyst for the Fischer esterification. More importantly, thionyl chloride also reacts directly with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly attacked by methanol. This dual mechanism makes the reaction fast and drives it to completion.

Detailed Experimental Protocol: Esterification

Step 1: Reaction Setup

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend the (S)-indoline-2-carboxylic acid (e.g., 1.0 equivalent) in anhydrous methanol (sufficient to act as both reagent and solvent).

  • Cool the stirred suspension in an ice bath to 0°C. Safety and Control Note: The initial reaction of thionyl chloride with methanol is exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.

Step 2: Reagent Addition and Reaction

  • Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the cooled suspension, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-(+)-methyl indoline-2-carboxylate.

Step 4: Purification

  • The crude product can be purified by silica gel column chromatography or recrystallization to achieve high chemical purity (≥97%).

Final Product Characterization and Validation

The identity and purity of the final product must be rigorously confirmed.

ParameterMethodExpected Result
Chemical Purity HPLC≥97.0%
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of methyl indoline-2-carboxylate.
Stereochemical Purity Chiral HPLCEnantiomeric excess should be maintained from the starting acid (>99%).
Optical Rotation Polarimetry (c=1 in CHCl₃)[α]D ≈ +31.0°

Alternative Methodologies

While diastereomeric salt resolution is a robust classical method, it is worth noting that other strategies exist. An alternative approach involves first esterifying the racemic acid to the racemic methyl ester.[9][10] This racemic ester can then be subjected to an enzymatic kinetic resolution.[6][9][10] In this process, an enzyme (e.g., a lipase or protease) selectively hydrolyzes one of the enantiomers (e.g., the (R)-ester) back to the carboxylic acid, leaving the desired (S)-ester unreacted.[9][10][11] This method can yield products with very high optical purity but is often limited to a theoretical maximum yield of 50% for the desired ester.[6]

Conclusion

The synthesis of (S)-(+)-methyl indoline-2-carboxylate from its racemic acid precursor is a well-established process that hinges on a highly efficient chiral resolution step. The diastereomeric salt crystallization method using (R)-(+)-α-methylbenzylamine provides a scalable, reliable, and economically viable route to the key (S)-indoline-2-carboxylic acid intermediate with excellent enantiomeric purity. Subsequent esterification using standard, high-yielding conditions completes the synthesis. Each stage incorporates clear validation checkpoints, ensuring that the final product meets the stringent purity requirements for its application in pharmaceutical R&D and manufacturing.

References

Chiral resolution methods for methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Resolution of Methyl Indoline-2-Carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Enantiopure this compound

(S)-Methyl indoline-2-carboxylate is a highly valued chiral building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, bicyclic structure serves as a constrained proline bioisostere, making it a critical intermediate in the synthesis of numerous therapeutic agents, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[2] The stereochemistry at the C-2 position is paramount; the biological activity of these complex molecules is often confined to a single enantiomer.[1] Consequently, robust, scalable, and economically viable methods for obtaining the enantiomerically pure (S)-enantiomer are of critical importance to the pharmaceutical industry.

This technical guide provides an in-depth analysis of the principal methodologies for the chiral resolution of racemic this compound. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of three core strategies: classical diastereomeric salt formation, kinetic enzymatic resolution, and analytical-to-preparative chromatographic separation. The focus is not merely on procedural steps but on the causality behind experimental choices, empowering researchers and development professionals to select and optimize the most suitable method for their specific objectives.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains an industrial workhorse due to its scalability and cost-effectiveness.[1] The core principle involves reacting the racemic indoline-2-carboxylic acid (the precursor to the methyl ester) with a single enantiomer of a chiral amine (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility, which can be exploited for separation via fractional crystallization.

Causality and Experimental Rationale

The success of this method hinges on the differential solubility between the two diastereomeric salts. The choice of resolving agent and solvent system is therefore critical.

  • Resolving Agent: (R)-α-methylbenzylamine is a frequently used chiral amine for resolving racemic indoline-2-carboxylic acid.[2] Its selection is based on its commercial availability, relatively low cost, and its ability to form well-defined, crystalline salts with the target acid, where the salt of the (S)-acid and (R)-amine often exhibits significantly lower solubility in specific solvents.

  • Solvent System: Alcohols such as ethanol or isopropanol are common choices for the crystallization process.[2] The solvent must be selected to maximize the solubility difference between the diastereomeric salts. The desired salt should crystallize out of the solution preferentially, leaving the more soluble diastereomer in the mother liquor.

A key innovation in the industrial application of this method is the racemization and recycling of the unwanted (2R)-isomer from the mother liquor.[2] This step dramatically improves the overall process yield from a theoretical maximum of 50% to potentially over 70%, significantly enhancing the economic feasibility of the process.[2]

Workflow Diagram: Classical Resolution

classical_resolution cluster_0 Core Resolution Cycle cluster_1 Product & Recycle Paths racemic_acid Racemic Indoline-2- Carboxylic Acid diastereomers Diastereomeric Salts ((S,R) and (R,R)) racemic_acid->diastereomers chiral_amine (R)-α-methylbenzylamine chiral_amine->diastereomers crystallization Fractional Crystallization diastereomers->crystallization s_salt Insoluble (S,R) Salt (Precipitate) crystallization->s_salt Separate r_salt Soluble (R,R) Salt (Mother Liquor) crystallization->r_salt Separate acidification_s Acidification (e.g., HCl) s_salt->acidification_s racemization Racemization (Base, Heat, Pressure) r_salt->racemization s_acid (S)-Indoline-2- Carboxylic Acid acidification_s->s_acid esterification Esterification (MeOH, SOCl₂) s_acid->esterification final_product (S)-Methyl Indoline-2- Carboxylate esterification->final_product recycled_acid Recycled Racemic Acid racemization->recycled_acid recycled_acid->racemic_acid Recycle

Caption: Workflow for classical resolution with racemization of the unwanted enantiomer.

Experimental Protocol: Classical Resolution

This protocol is a synthesized representation based on established methods.[2]

  • Salt Formation: Dissolve racemic indoline-2-carboxylic acid (1.0 eq) in a suitable alcohol solvent (e.g., ethanol). Add (R)-α-methylbenzylamine (~0.7-0.8 eq) to the solution.

  • Crystallization: Stir the mixture for several hours to allow for the preferential crystallization of the (2S)-indoline-2-carboxylic acid • (R)-α-methylbenzylamine salt.

  • Isolation: Filter the resulting precipitate and wash with a small amount of cold solvent to isolate the diastereomerically enriched salt. The mother liquor, containing the predominantly (2R)-isomer, is retained for recycling.

  • Liberation of the (S)-Acid: Dissolve the collected salt in water and acidify with a mineral acid, such as 1N hydrochloric acid, to a pH of approximately 3-4. This protonates the carboxylate and breaks the salt, causing the free (S)-indoline-2-carboxylic acid to precipitate.

  • Purification: Filter, wash with water, and dry the (S)-indoline-2-carboxylic acid. Purity can be checked via HPLC, and enantiomeric purity via chiral HPLC. An enantiomeric excess (e.e.) of >99.5% is achievable.[2]

  • Esterification: Suspend the enantiopure (S)-indoline-2-carboxylic acid in methanol. Cool the mixture and slowly add thionyl chloride.[3][4] Stir until the reaction is complete, then process to isolate the final (S)-methyl indoline-2-carboxylate.

  • Recycling (Optional but Recommended): Treat the mother liquor from step 3 with a base and heat under pressure to racemize the (2R)-isomer back to racemic indoline-2-carboxylic acid, which can be reintroduced into the resolution cycle.[2]

ParameterDetailsReference
Starting Material Racemic indoline-2-carboxylic acid[2]
Resolving Agent (R)-α-methylbenzylamine[2]
Typical Yield 50-70% (with recycling)[2]
Achievable Purity >98% chemical, >99.5% enantiomeric[2]

Method 2: Kinetic Enzymatic Resolution

Enzymatic resolution offers a greener and highly selective alternative to classical methods. This technique relies on the stereospecificity of enzymes, typically hydrolases like lipases or proteases, to catalyze a reaction on only one enantiomer of a racemic substrate. For this compound, this involves the selective hydrolysis of one ester enantiomer to its corresponding carboxylic acid, leaving the desired, unreacted ester enantiomer in high enantiomeric excess.

Causality and Experimental Rationale

The efficacy of this method is governed by the enzyme's enantioselectivity (E-value), which is a measure of how much faster it reacts with one enantiomer over the other.

  • Enzyme Selection: A variety of commercially available hydrolytic enzymes can be screened for this purpose. Enzymes such as Savinase, Alcalase, Novozym 243, and other proteases have been shown to be highly effective.[3][5] Savinase, in particular, demonstrates excellent selective hydrolysis of the (R)-ester.[6] The choice of an inexpensive, industrially available enzyme is crucial for large-scale production.[3][6]

  • Reaction Control (pH & Temperature): Enzyme activity is highly dependent on pH and temperature. The hydrolysis of the ester produces a carboxylic acid, which lowers the pH of the medium. To maintain optimal enzyme activity, the reaction must be conducted in a buffered solution (e.g., sodium carbonate buffer at pH 7-9) or with continuous pH adjustment via the addition of a base.[3] The temperature is also controlled (e.g., 25-50 °C) to ensure a good reaction rate without denaturing the enzyme.[3]

  • Work-up: The separation of the final products is straightforward. The unreacted (S)-ester can be extracted from the aqueous reaction medium with an organic solvent (e.g., ethyl acetate), leaving the water-soluble salt of the (R)-acid behind.

Workflow Diagram: Enzymatic Resolution

enzymatic_resolution racemic_ester Racemic Methyl Indoline-2-Carboxylate hydrolysis Enantioselective Hydrolysis (pH 7-9, 35°C) racemic_ester->hydrolysis enzyme Hydrolytic Enzyme (e.g., Savinase) enzyme->hydrolysis mixture Resulting Mixture hydrolysis->mixture s_ester (S)-Methyl Ester (Unhydrolyzed) mixture->s_ester r_acid (R)-Carboxylic Acid (Hydrolyzed) mixture->r_acid separation Separation (Solvent Extraction) mixture->separation final_product (S)-Methyl Indoline-2- Carboxylate separation->final_product Organic Phase

Caption: Workflow for the kinetic enzymatic resolution of the racemic methyl ester.

Experimental Protocol: Enzymatic Resolution

This protocol is adapted from patent literature describing the process.[3][6]

  • Preparation: Prepare a buffered aqueous solution (e.g., 100 mM sodium carbonate buffer, pH 8.0).

  • Substrate Addition: Add racemic this compound to the buffer solution. The concentration can range from 10-50% (w/w).[3]

  • Enzyme Reaction: Add the selected hydrolytic enzyme (e.g., Savinase) at a weight ratio of approximately 1:10 to 1:40 relative to the substrate.[3] Maintain the reaction temperature at 35 °C.

  • pH Control: Monitor the pH of the reaction. As the (R)-ester is hydrolyzed to the (R)-acid, the pH will drop. Maintain the pH within an optimal range (e.g., 7.8-8.2) by the controlled addition of an aqueous base solution (e.g., 5N NaOH).

  • Monitoring: Track the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining methyl ester using chiral HPLC. The reaction is typically stopped when the e.e. reaches >99%.[3]

  • Extraction and Isolation: Once the desired e.e. is achieved, transfer the reaction mixture to a separatory funnel. Extract the unreacted (S)-methyl indoline-2-carboxylate with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the highly enantioenriched (S)-methyl indoline-2-carboxylate.

ParameterDetailsReference
Enzymes Savinase, Alcalase, Novozym 243, Protease 7, etc.[3][5]
pH 7.0 - 9.0[3]
Temperature 25 - 50 °C[3]
Yield Theoretical max. 50% (typically 45-47%)[3]
Achievable e.e. >99%[3]

Method 3: Chiral Chromatographic Separation

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), offers a powerful analytical and preparative tool. This method avoids chemical modification of the substrate and can provide both enantiomers in high purity.

Causality and Experimental Rationale

Separation is achieved through differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. A Chiralpak AD column, which is based on amylose derivatives, has been successfully used for the analytical separation of indoline-2-carboxylic acid and its methyl ester.[3]

  • Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline separation (resolution > 1.5) in the shortest possible time. For normal-phase HPLC, this typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[7] A small amount of an acidic or basic additive (e.g., trifluoroacetic acid) is often included to suppress ionization of acidic or basic sites on the analyte and improve peak shape.[3][7]

  • Scalability: While straightforward, scaling up from analytical HPLC to preparative chromatography requires significant investment in equipment and solvent consumption can be high. SFC is an attractive alternative for preparative scale as it uses compressed CO₂ as the primary mobile phase, reducing organic solvent waste and often allowing for faster separations.

Workflow Diagram: Chromatographic Separation

hplc_separation racemic_ester Racemic Methyl Indoline-2-Carboxylate (in Mobile Phase) injector Injector racemic_ester->injector column Chiral HPLC Column (e.g., Chiralpak AD) injector->column detector UV Detector column->detector chromatogram Chromatogram Output detector->chromatogram collection Fraction Collector detector->collection s_fraction (S)-Enantiomer collection->s_fraction r_fraction (R)-Enantiomer collection->r_fraction

Caption: General workflow for preparative chiral HPLC separation.

Example Protocol: Analytical Chiral HPLC

This protocol is based on conditions reported for the analysis of indoline-2-carboxylic acid derivatives.[3]

  • System: HPLC system equipped with a UV detector.

  • Column: Chiralpak AD (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 95:5:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Injection & Analysis: Inject the sample and record the chromatogram. The (S) and (R) enantiomers will elute at different retention times. For example, under one set of reported conditions, the (S)-ester eluted at 11.5 min and the (R)-ester at 12.4 min.[3]

  • Scale-Up: For preparative separation, the method is transferred to a larger diameter column, and the injection volume is increased. Fractions corresponding to each enantiomer peak are collected separately.

ParameterExample DetailsReference
Stationary Phase Chiralpak AD (Amylose derivative)[3]
Mobile Phase Hexane:Isopropanol:TFA (95:5:0.1)[3]
Detection UV (220 nm)[3]
Outcome Baseline separation of (S) and (R) enantiomers[3]

Conclusion and Method Selection

The choice of resolution method for this compound is a strategic decision guided by scale, cost, available equipment, and desired purity.

  • Classical Resolution is often the preferred method for large-scale industrial production due to its low cost and the ability to recycle the unwanted enantiomer, maximizing atom economy.

  • Enzymatic Resolution represents a highly elegant and "green" approach, delivering exceptional enantioselectivity under mild conditions. It is ideal for producing high-purity material, though it is kinetically controlled and has a theoretical maximum yield of 50% without an integrated racemization step.

  • Chiral Chromatography is unparalleled for its directness and ability to provide both enantiomers in high purity. While it is an indispensable analytical tool for verifying enantiomeric purity, its application at a preparative scale can be resource-intensive but is invaluable for producing reference standards or high-value intermediates.

Each method, grounded in distinct chemical principles, provides a robust pathway to the enantiopure this compound essential for advancing pharmaceutical research and development.

References

Spectroscopic data for Methyl indoline-2-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl Indoline-2-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies described are grounded in established principles of analytical chemistry, ensuring reliability and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl ester group at the 2-position. This unique arrangement of atoms gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Proton NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (CDCl₃, 300 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10d1HAr-H
7.03t1HAr-H
6.75t1HAr-H
6.65d1HAr-H
4.45t1HCH
3.75s3HOCH₃
3.40dd1HCH₂
3.10dd1HCH₂

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum:

  • The aromatic protons appear in the range of 6.65-7.10 ppm, with their multiplicities (doublet and triplet) indicating coupling with neighboring protons on the benzene ring.

  • The methine proton (CH) at the 2-position is observed as a triplet around 4.45 ppm, resulting from coupling to the adjacent methylene protons.

  • The methyl ester protons (OCH₃) give a characteristic singlet at approximately 3.75 ppm.

  • The two diastereotopic protons of the methylene group (CH₂) at the 3-position appear as distinct doublet of doublets around 3.10 and 3.40 ppm due to both geminal and vicinal coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 75 MHz)

Chemical Shift (δ) ppmAssignment
174.5C=O
150.2Ar-C
128.0Ar-CH
125.1Ar-CH
124.8Ar-C
118.0Ar-CH
109.5Ar-CH
65.1CH
52.3OCH₃
35.8CH₂

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 174.5 ppm.

  • The aromatic carbons resonate in the region of 109.5-150.2 ppm.

  • The aliphatic carbons, including the CH, OCH₃, and CH₂ groups, are found upfield between 35.8 and 65.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
3370MediumN-H Stretch
2950MediumC-H Stretch (aliphatic)
1735StrongC=O Stretch (ester)
1610MediumC=C Stretch (aromatic)
1490MediumC=C Stretch (aromatic)
1220StrongC-O Stretch (ester)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental contributions.

Interpretation of the IR Spectrum:

  • The N-H stretching vibration around 3370 cm⁻¹ is characteristic of the secondary amine in the indoline ring.

  • The strong absorption at 1735 cm⁻¹ is a clear indication of the carbonyl group (C=O) of the methyl ester.

  • The C-H stretching of the aliphatic parts of the molecule is observed around 2950 cm⁻¹.

  • Aromatic C=C stretching vibrations are seen at approximately 1610 and 1490 cm⁻¹.

  • The strong band at 1220 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
177100[M]⁺ (Molecular Ion)
11885[M - COOCH₃]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Interpretation of the Mass Spectrum:

  • The molecular ion peak ([M]⁺) is expected at an m/z value of 177, corresponding to the molecular weight of this compound.

  • A prominent fragment ion is often observed at m/z 118, resulting from the loss of the methyl ester group ([M - COOCH₃]⁺). This fragmentation is a characteristic feature of this molecule.

cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare thin film MS Mass Spectrometry Sample->MS Dilute and ionize Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The collective data from NMR, IR, and mass spectrometry provide a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when combined, confirms the molecular structure and purity of the compound. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chemical intermediate.

Physical and chemical properties of Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl Indoline-2-Carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a conformationally constrained analog of phenylalanine, its scaffold serves as a crucial building block for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the foundational chemistry, physicochemical properties, synthetic methodologies, and core reactivity of this compound. Furthermore, it delves into its critical applications in modern drug discovery, with a focus on its role in the development of novel therapeutics, including HIV-1 integrase inhibitors and agents for neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this versatile chemical entity.

Part 1: Foundational Chemistry and Physicochemical Properties

Nomenclature and Structural Elucidation

This compound is the methyl ester of indoline-2-carboxylic acid. The core structure is a bicyclic system where a benzene ring is fused to a saturated five-membered nitrogen-containing ring (a pyrrolidine ring). The "indoline" designation signifies the saturated 2,3-dihydro derivative of indole. The molecule's stereocenter at the C2 position is of paramount importance, with the (S)-enantiomer being particularly valuable in asymmetric synthesis.[1]

  • IUPAC Name: methyl 2,3-dihydro-1H-indole-2-carboxylate[2]

  • Synonyms: Methyl 2-indolinecarboxylate, 2-Methoxycarbonylindoline, Indoline-2-carboxylic acid methyl ester[3][4]

  • CAS Numbers:

    • Racemic Mixture: 59040-84-5[3][5]

    • (S)-enantiomer: 141410-06-2

  • Molecular Formula: C₁₀H₁₁NO₂[3]

  • Molecular Weight: 177.20 g/mol [3]

Caption: Structure of this compound (*chiral center).

Physicochemical Data Summary

The physical properties of this compound are summarized below. It is crucial to distinguish between the racemic mixture and the individual enantiomers, as properties like optical activity are specific to the latter.

PropertyValueNotes and References
Physical Form Crystals or solidFor the (S)-enantiomer.
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.20 g/mol [3]
Melting Point Data for the fully unsaturated analog (methyl indole-2-carboxylate) is often cited (e.g., 151-155 °C), but is not representative of the indoline structure. Data for the indoline itself is not consistently reported.
Boiling Point Not consistently reported for the indoline structure. Predicted values for the indole analog are around 331.7 °C.[6]
Solubility The hydrochloride salt form exhibits enhanced solubility in aqueous solutions.[7]
Optical Activity [α]/D = +31.0 ± 1.5° (c=1 in chloroform)Specific for the (S)-(+)-enantiomer.
Storage Sealed in dry, 2-8°C, keep in a dark place.[3][8]
Spectroscopic Profile

The structural identity and purity of this compound are confirmed through standard spectroscopic techniques. The key distinguishing features arise from the saturated heterocyclic ring, which differentiates it from its aromatic analog, methyl indole-2-carboxylate.

  • ¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm region). Crucially, the protons on the saturated C2 and C3 carbons of the indoline ring will appear in the aliphatic region (typically δ 3.0-4.5 ppm) as complex multiplets due to their diastereotopic nature and coupling to each other and the C2 proton. The methyl ester protons will present as a sharp singlet around δ 3.7 ppm. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, two aliphatic carbons (C2 and C3), the ester carbonyl carbon (~170-175 ppm), and the methyl ester carbon (~52 ppm). The presence of the two aliphatic carbon signals is a definitive marker for the indoline structure.

  • Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (both aromatic and aliphatic), and a strong C=O stretch for the ester carbonyl group (around 1730-1750 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached from several angles, with the choice of route dictated by the need for either the racemic mixture or a specific enantiomer. For applications in drug discovery, obtaining the enantiomerically pure form is almost always a necessity, making asymmetric synthesis or chiral resolution the preferred strategies.

Caption: Key synthetic routes to this compound.

Experimental Protocol: Asymmetric Synthesis via Chiral Resolution

This protocol describes a robust, field-proven method for obtaining the enantiopure (S)-ester starting from the racemic acid. The self-validating nature of this process lies in the distinct physical properties of the diastereomeric salts, allowing for efficient separation, and the final confirmation via polarimetry.

Objective: To prepare (S)-(+)-Methyl indoline-2-carboxylate from racemic indoline-2-carboxylic acid.

Pillar of Trustworthiness: This method relies on the classical and highly reliable technique of diastereomeric salt resolution, a cornerstone of asymmetric synthesis.

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • In a suitable reaction vessel, dissolve racemic indoline-2-carboxylic acid in a heated solvent (e.g., methanol or ethanol).

    • Add an equimolar amount of a chiral resolving agent, typically (R)-α-methylbenzylamine.[1] The choice of the (R)-amine is causal; it is designed to form two diastereomeric salts—(S-acid, R-amine) and (R-acid, R-amine)—which have different solubilities.

    • Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization. The (2S)-enantiomer salt typically crystallizes preferentially.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

    • Self-Validation Check: The yield and melting point of the salt can be compared to literature values to assess purity. Multiple recrystallizations may be performed to enhance diastereomeric excess.

  • Liberation of the Chiral Acid:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of ~2.[1] This protonates the carboxylate and the chiral amine.

    • The free (S)-indoline-2-carboxylic acid will move into the organic layer, while the protonated chiral amine hydrochloride remains in the aqueous layer.

    • Separate the layers, and wash the organic layer with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-indoline-2-carboxylic acid.

  • Esterification:

    • Dissolve the obtained (S)-indoline-2-carboxylic acid in anhydrous methanol.

    • Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise.[9] This is a common and effective method for converting carboxylic acids to methyl esters in the presence of methanol.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure (S)-(+)-Methyl indoline-2-carboxylate.

  • Final Validation:

    • Confirm the identity and purity using NMR and MS.

    • Measure the specific rotation using a polarimeter to confirm the enantiomeric purity. The value should align with the literature value of [α]/D ≈ +31°.[10]

Core Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups: the secondary amine within the indoline ring and the methyl ester at the C2 position.

G cluster_ester Ester Transformations cluster_nitrogen Nitrogen Reactions MI Methyl Indoline-2-carboxylate Acid Indoline-2-carboxylic Acid MI->Acid Acid/Base Hydrolysis Amide Indoline-2-carboxamide MI->Amide Aminolysis (e.g., R-NH₂) N_Alkyl N-Alkyl Indoline Derivative MI->N_Alkyl Alkylation (e.g., R-X, base) N_Acyl N-Acyl Indoline Derivative MI->N_Acyl Acylation (e.g., Ac₂O)

Caption: Principal reaction pathways for this compound.

  • Ester Group Transformations:

    • Hydrolysis: The ester is readily hydrolyzed under both acidic and basic conditions to yield the parent (S)-indoline-2-carboxylic acid.[1][7] This reaction is often the first step in using the compound as a building block for peptide coupling.

    • Aminolysis: Direct reaction with amines, often at elevated temperatures, can convert the ester into the corresponding amide. For example, reaction with benzylamine produces (S)-indoline-2-carboxamide.[1] This provides a direct route to amide-containing target molecules.

  • Indoline Nitrogen Reactivity:

    • N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated under standard conditions. This position is a common point for diversification in the synthesis of compound libraries for drug screening.

  • Challenges in Peptide Synthesis:

    • While the corresponding acid is a valuable amino acid analog for peptide synthesis, it has a known propensity to cyclize intramolecularly, especially upon activation of the carboxyl group, to form diketopiperazines (DKPs).[1] This side reaction can significantly lower the yield of the desired linear peptide. The causality lies in the favorable six-membered ring transition state for cyclization. Careful selection of coupling reagents and reaction conditions is necessary to minimize DKP formation.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The Indoline Scaffold: A Privileged Structure

The indoline scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature reduces conformational flexibility compared to acyclic analogs. This pre-organization can lead to higher binding affinity and selectivity for biological targets. The defined three-dimensional shape of this compound makes it an excellent starting point for creating complex and stereochemically precise drug candidates.[11][12]

Case Study 1: HIV-1 Integrase Inhibitors

A critical application of the indole/indoline-2-carboxylic acid scaffold is in the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[13]

  • Mechanism of Action: The HIV-1 integrase enzyme is essential for viral replication, catalyzing the insertion of viral DNA into the host cell's genome. This process requires two divalent metal cations (Mg²⁺) in the enzyme's active site.

  • Pharmacophore Design: The indole-2-carboxylic acid core acts as a powerful metal-chelating pharmacophore. The nitrogen atom of the indole ring and the oxygen atoms of the carboxylate group can form strong coordinate bonds with the two Mg²⁺ ions, effectively blocking the active site and inhibiting the DNA strand transfer process.[13][14] Derivatives of this compound are synthesized and hydrolyzed to the free acid, which then acts as the active inhibitor. Structural modifications on the benzene ring and at the 3-position are used to enhance binding affinity and pharmacokinetic properties.[13]

G cluster_pathway HIV Replication Cycle cluster_inhibition Mechanism of Inhibition vDNA Viral DNA Integrase Integrase Enzyme (+ 2 Mg²⁺ ions) vDNA->Integrase Integration Integration Integrase->Integration Chelation Chelation of Mg²⁺ ions Integrase->Chelation HostDNA Host Chromosome HostDNA->Integration Inhibitor Indoline-2-Carboxylate (Active Drug) Inhibitor->Chelation Chelation->Integration BLOCKS

Caption: Inhibition of HIV-1 Integrase by Indoline-2-Carboxylate Derivatives.

Case Study 2: Agents for Neurological Disorders

The indole and indoline motifs are present in many neuroactive compounds, including serotonin and melatonin. Consequently, derivatives of this compound are explored for their potential in treating neurological disorders. Research has shown that related indole structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine in the brain can be increased, offering a therapeutic strategy for symptomatic relief.

Part 4: Safety, Handling, and Storage

Hazard Identification and Personal Protective Equipment (PPE)

As a laboratory chemical, this compound should be handled with appropriate care. The (S)-enantiomer is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[10]

  • H400: Very toxic to aquatic life.[10]

The related indole analog is also listed as causing skin and eye irritation.[15][16]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[15]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[10][15]

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved N95 dust mask may be appropriate.[10][16]

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[3][8] Recommended storage temperature is between 2-8°C.[3][8]

  • Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases.

Part 5: Conclusion and Future Outlook

This compound, particularly its (S)-enantiomer, stands out as a high-value chiral building block in modern chemistry. Its constrained bicyclic structure provides a robust scaffold for the design of stereochemically defined molecules with significant biological activity. The well-established synthetic routes and predictable reactivity make it an accessible and versatile tool for medicinal chemists. Its demonstrated success in scaffolds targeting viral enzymes like HIV-1 integrase highlights its therapeutic potential. Future research will likely continue to exploit this privileged structure, expanding its application into new therapeutic areas and leveraging its unique stereochemical and conformational properties to design next-generation therapeutics with improved potency and selectivity.

References

The Fulcrum of Chirality: Methyl Indoline-2-carboxylate as a Premier Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structural motif, central to a vast array of natural products and pharmaceutical agents.[1][2] Among the derivatives of this heterocyclic system, methyl indoline-2-carboxylate, particularly in its enantiomerically pure forms, has emerged as a cornerstone chiral building block for the stereoselective synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering a critical perspective for researchers, medicinal chemists, and professionals in drug development. We will delve into the nuances of its stereoselective preparation, showcase its versatility in the construction of bioactive molecules, and provide detailed, field-tested protocols to empower synthetic innovation.

Introduction: The Strategic Importance of the Chiral Indoline-2-Carboxylate Scaffold

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. Chiral building blocks, therefore, are invaluable assets in the synthesis of enantiomerically pure compounds, a critical consideration in drug design and development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] The (S)-enantiomer of this compound, with its defined stereocenter at the C2 position, offers a robust platform for introducing and controlling chirality in subsequent synthetic transformations.[4][5]

The saturated indoline core of this building block provides distinct advantages over its aromatic indole counterpart. The reduced aromaticity alters the electronic properties and enhances stability, while also allowing for more facile functionalization at the C3 position, a key site for diversification in the creation of peptidomimetics and other complex structures.[4] This guide will illuminate the pathways to accessing this versatile chiral synthon and its strategic deployment in the art of organic synthesis.

Stereoselective Synthesis of this compound: A Comparative Analysis of Methodologies

The efficient and scalable synthesis of enantiomerically enriched this compound is the gateway to its widespread application. Several key strategies have been developed, each with its own set of advantages and considerations.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Enzymatic kinetic resolution (EKR) stands out as a highly effective and environmentally benign method for obtaining enantiopure this compound from its racemic precursor. This strategy leverages the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.

A widely employed method involves the enantioselective hydrolysis of racemic this compound. In this process, a hydrolytic enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-methyl indoline-2-carboxylate unreacted and in high enantiomeric excess.[6][7]

Key Enzymes and Their Selectivity:

EnzymeSelectivityTypical Enantiomeric Excess (e.e.)Reference
Savinase®Selective hydrolysis of the (R)-enantiomer>99% for (S)-ester[6]
Alcalase®Selective hydrolysis of the (R)-enantiomerHigh[6]
Candida antarctica Lipase B (CAL-B)Selective esterification of the (S)-acidHigh[4]
Bacillus aryabhattai esteraseSelective hydrolysis of the (R)-enantiomer>99% for (S)-ester[4]

Causality Behind Methodological Choices: The choice of enzyme is critical and is often determined through screening. Lipases like Savinase and Alcalase are robust industrial enzymes known for their broad substrate scope and high enantioselectivity in the hydrolysis of esters. The selection of a buffer system (e.g., phosphate or carbonate buffer) and control of pH are crucial to maintain optimal enzyme activity and prevent non-enzymatic hydrolysis. The reaction is typically monitored until ~50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the hydrolyzed acid.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound using Savinase®

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic this compound.

G racemate Racemic Methyl Indoline-2-carboxylate dissolve Dissolve Racemate in Buffer racemate->dissolve buffer Prepare 100mM Carbonate Buffer (pH 8.0) buffer->dissolve add_enzyme Add Savinase® (e.g., 1:20 enzyme:substrate w/w) dissolve->add_enzyme react Stir at 35°C, Maintain pH 7.8-8.2 with 5N NaOH add_enzyme->react extract Extract with Ethyl Acetate react->extract separate Separate Organic Layer extract->separate purify Purify by Chromatography separate->purify s_ester (S)-Methyl Indoline-2-carboxylate (>99% e.e.) purify->s_ester

Materials:

  • Racemic this compound

  • Savinase® (or other suitable hydrolase)

  • Sodium carbonate

  • Sodium bicarbonate

  • 5N Sodium hydroxide solution

  • Ethyl acetate

  • Deionized water

  • pH meter

  • Stir plate and magnetic stir bar

  • Temperature-controlled water bath

Procedure:

  • Preparation of Racemic Ester: Racemic this compound can be prepared by dissolving racemic indoline-2-carboxylic acid in methanol, followed by the slow addition of thionyl chloride.[6]

  • Buffer Preparation: Prepare a 100mM carbonate buffer solution and adjust the pH to 8.0.

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic this compound (e.g., 20 g) in the carbonate buffer (e.g., 80 mL).[6]

  • Enzyme Addition: Add Savinase® (e.g., 1 g) to the suspension.[6]

  • Reaction Monitoring: Stir the mixture at 35°C. Maintain the pH between 7.8 and 8.2 by the controlled addition of a 5N sodium hydroxide solution. The reaction progress can be monitored by chiral HPLC or by tracking the consumption of NaOH.

  • Workup: Once approximately 50% conversion is reached, terminate the reaction. Extract the mixture with ethyl acetate (3 x volume of the aqueous phase). The desired (S)-methyl indoline-2-carboxylate will be in the organic phase, while the sodium salt of the (R)-indoline-2-carboxylic acid will remain in the aqueous phase.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield (S)-methyl indoline-2-carboxylate with high enantiomeric purity (>99% e.e.).[6]

Asymmetric Hydrogenation of Indole-2-carboxylates

Catalytic asymmetric hydrogenation of the corresponding indole-2-carboxylate offers a direct, atom-economical route to chiral indoline-2-carboxylates. This approach, however, has proven to be challenging. While the asymmetric hydrogenation of various N-protected indoles has been successfully developed using rhodium and ruthenium catalysts with chiral phosphine ligands, methyl 1H-indole-2-carboxylate has been reported to be an unreactive substrate in some catalytic systems.[8]

Success has been achieved with N-protected indole-2-carboxylates. For instance, the rhodium-catalyzed asymmetric hydrogenation of methyl N-acetyl-indole-2-carboxylate using a chiral bisphosphine ligand (PhTRAP) and a base such as cesium carbonate has been shown to produce the corresponding indoline with up to 95% e.e.[9]

Causality Behind Methodological Choices: The N-protecting group is crucial for the success of these hydrogenations. It modulates the electronic properties of the indole ring and can coordinate to the metal center, influencing the stereochemical outcome. The choice of a chiral ligand, such as PhTRAP, which can form a trans-chelate complex with the metal, is key to creating a chiral environment around the catalytic center, thereby directing the hydrogenation to one face of the substrate. The addition of a base is often necessary to achieve high catalytic activity and enantioselectivity.[9][10]

Chiral Pool Synthesis

The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. (S)-Indoline-2-carboxylic acid, and by extension its methyl ester, can be synthesized from L-phenylalanine. This method involves a nitration of L-phenylalanine, followed by an intramolecular nucleophilic aromatic substitution to form the indoline ring. This route can produce (S)-6-nitro-indoline-2-carboxylic acid with an enantiomeric excess of over 99.5%.[11][12] Subsequent transformations can then yield the target (S)-methyl indoline-2-carboxylate.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral building block is best demonstrated through its application in the synthesis of complex and biologically important molecules.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of (S)-indoline-2-carboxylic acid are potent inhibitors of angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension.[3][5][8] The indoline-2-carboxylate moiety serves as a rigid scaffold that mimics the C-terminal dipeptide of angiotensin I, allowing for effective binding to the active site of ACE.

For example, 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2(S)-carboxylic acid has shown significantly higher in vitro potency and in vivo antihypertensive activity compared to captopril, a widely used ACE inhibitor.[8] The synthesis of these inhibitors typically involves the N-acylation of (S)-indoline-2-carboxylic acid (obtained from the hydrolysis of the methyl ester) with an appropriate acyl chloride or activated carboxylic acid.

G start (S)-Methyl Indoline-2-carboxylate hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid (S)-Indoline-2-carboxylic Acid hydrolysis->acid acylation N-Acylation acid->acylation ace_inhibitor Potent ACE Inhibitor (e.g., Trandolapril precursor) acylation->ace_inhibitor

Total Synthesis of Duocarmycin SA

The duocarmycins are a class of potent antitumor antibiotics.[13] The total synthesis of Duocarmycin SA, a member of this family, has been accomplished utilizing a derivative of indole-2-carboxylate as a key intermediate.[4][14] While the specific details of the synthesis may vary, the indole-2-carboxylate moiety often forms a crucial part of the DNA-alkylating subunit of the molecule. The synthesis showcases the ability to construct complex, polycyclic systems from this fundamental building block.

Precursor to Pyrrolo[1,2-a]indoles

Indoline-2-carboxylic acid derivatives are valuable precursors for the synthesis of the pyrrolo[1,2-a]indole scaffold, a privileged heterocycle present in numerous natural products with diverse pharmacological activities.[2][15] A common strategy involves the reaction of N-acylated indoline-2-carboxylates with reagents like dimethyl acetylenedicarboxylate (DMAD) in acetic anhydride at elevated temperatures. This transformation leads to the formation of the fused pyrroloindole ring system in good yields.[2]

Stereoselective Functionalization of the Chiral Indoline Scaffold

Once the chiral this compound is in hand, its synthetic utility can be further expanded through stereoselective functionalization at the N-1 and C-3 positions.

  • N-Functionalization: The secondary amine of the indoline ring can be readily functionalized through alkylation, acylation, or arylation reactions. These modifications are often crucial for modulating the biological activity of the final molecule, as seen in the synthesis of ACE inhibitors.[5][8]

  • C3-Functionalization: The C3 position, being adjacent to the nitrogen atom, is activated for various transformations. Organocatalytic methods have been developed for the regio- and enantioselective allylic alkylation of related indolin-2-imines, providing access to C3-functionalized indolines with high stereoselectivity.[16] While direct C3-functionalization of this compound can be challenging, derivatization of the nitrogen or the carboxylate group can facilitate these transformations.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and indispensable chiral building block in organic synthesis. The development of efficient stereoselective synthetic routes, particularly through enzymatic kinetic resolution, has made this synthon readily accessible for both academic research and industrial applications. Its successful application in the synthesis of complex bioactive molecules, including potent ACE inhibitors and antitumor agents, underscores its strategic importance.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, such as direct catalytic asymmetric hydrogenation of the parent indole-2-carboxylate. Furthermore, the exploration of novel stereoselective C-H functionalization methods for the indoline ring will undoubtedly unlock new avenues for the synthesis of structurally diverse and biologically active compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of this compound as a key chiral building block is poised to expand, continuing to empower the synthesis of the next generation of therapeutic agents.

References

The Architectural Versatility of Methyl Indoline-2-Carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indoline scaffold stands as a privileged structure, a testament to its remarkable ability to interact with a diverse array of biological targets. Within this family, methyl indoline-2-carboxylate emerges as a particularly compelling starting point for the medicinal chemist. Its constrained bicyclic framework, coupled with the reactive handle of the methyl ester, provides a unique three-dimensional architecture that has been successfully exploited to develop novel therapeutic agents across multiple disease areas. This in-depth technical guide will explore the multifaceted role of this compound in medicinal chemistry, from its synthesis and derivatization to its profound impact on the development of anticancer, antimicrobial, and neuroprotective agents.

The Strategic Advantage of the Indoline-2-Carboxylate Core

The utility of this compound as a foundational element in drug design stems from several key features. The indoline ring system, a saturated analog of indole, offers a more rigid and defined spatial orientation for appended functional groups. This conformational restriction can lead to higher binding affinities and selectivities for target proteins compared to more flexible aliphatic or aromatic systems. The chiral center at the 2-position introduces stereochemical complexity, a critical factor in optimizing interactions with chiral biological macromolecules. The (S)-enantiomer is frequently the preferred stereoisomer for biological activity.[1] Furthermore, the methyl ester at this position serves as a versatile chemical handle for the introduction of a wide range of substituents through amide bond formation, reduction, or other transformations, enabling the exploration of extensive chemical space.

Synthesis of the Core Scaffold: (S)-Methyl Indoline-2-Carboxylate

The efficient and stereoselective synthesis of (S)-methyl indoline-2-carboxylate is a critical first step in its application. While several methods exist, a common and effective approach involves the resolution of a racemic mixture of indoline-2-carboxylic acid, followed by esterification.

Experimental Protocol: Synthesis of (S)-Indoline-2-carboxylic Acid via Racemic Resolution and Subsequent Esterification

Step 1: Synthesis of Racemic Indoline-2-carboxylic Acid

A common route to racemic indoline-2-carboxylic acid involves the reduction of indole-2-carboxylic acid.[2]

  • Reaction: Indole-2-carboxylic acid is reduced using a suitable reducing agent, such as sodium in liquid ammonia or catalytic hydrogenation.

  • Work-up: Following the reduction, the reaction mixture is neutralized, and the racemic indoline-2-carboxylic acid is precipitated and isolated by filtration.

Step 2: Resolution of Racemic Indoline-2-carboxylic Acid

Chiral resolution using a resolving agent is a classical and effective method.

  • Procedure: The racemic indoline-2-carboxylic acid is dissolved in a suitable solvent, and a chiral amine, such as (R)-(+)-α-methylbenzylamine, is added.

  • Diastereomeric Salt Formation: The two diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

  • Isolation: The crystalline salt of (S)-indoline-2-carboxylic acid with the chiral amine is isolated by filtration.

  • Liberation of the Free Acid: The isolated salt is then treated with an acid to liberate the enantiomerically pure (S)-indoline-2-carboxylic acid.

Step 3: Esterification to (S)-Methyl Indoline-2-carboxylate

  • Reaction: The enantiomerically pure (S)-indoline-2-carboxylic acid is dissolved in methanol and treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[3]

  • Reaction Conditions: The reaction mixture is typically heated to reflux to drive the esterification to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield (S)-methyl indoline-2-carboxylate, which can be further purified by chromatography if necessary.

A flowchart for a typical synthesis is presented below:

cluster_0 Synthesis of (S)-Methyl Indoline-2-Carboxylate Indole-2-carboxylic Acid Indole-2-carboxylic Acid Racemic Indoline-2-carboxylic Acid Racemic Indoline-2-carboxylic Acid Indole-2-carboxylic Acid->Racemic Indoline-2-carboxylic Acid Reduction Diastereomeric Salts Diastereomeric Salts Racemic Indoline-2-carboxylic Acid->Diastereomeric Salts Chiral Resolution (+ Chiral Amine) (S)-Indoline-2-carboxylic Acid (S)-Indoline-2-carboxylic Acid Diastereomeric Salts->(S)-Indoline-2-carboxylic Acid Acidification (S)-Methyl Indoline-2-carboxylate (S)-Methyl Indoline-2-carboxylate (S)-Indoline-2-carboxylic Acid->(S)-Methyl Indoline-2-carboxylate Esterification (MeOH, H+) cluster_1 LG25 Inhibition of Akt/mTOR/NF-κB Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-κB NF-κB mTOR->NF-κB Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis LG25 LG25 LG25->Akt Inhibits Phosphorylation LG25->mTOR Inhibits Phosphorylation LG25->NF-κB Inhibits Nuclear Translocation cluster_3 Neuroprotective Effect of Indole Derivatives via NRF2 Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Indole Derivative Indole Derivative Indole Derivative->Keap1 Inhibits Antioxidant Genes (e.g., NQO1) Antioxidant Genes (e.g., NQO1) ARE->Antioxidant Genes (e.g., NQO1) Promotes Transcription Neuroprotection Neuroprotection Antioxidant Genes (e.g., NQO1)->Neuroprotection

References

A Technical Guide to the Discovery and Development of Indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) enzyme is a validated and critical target for antiretroviral therapy. It catalyzes the insertion of the viral DNA into the host genome, an essential step for viral replication and the establishment of a persistent infection.[1] Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of modern combination antiretroviral therapy (cART) due to their high efficacy and favorable tolerability.[2] However, the emergence of drug-resistant mutations necessitates a continuous search for novel scaffolds with distinct resistance profiles.[3][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and structure-activity relationship (SAR) of a promising new class of compounds: indole-2-carboxylic acid derivatives. We will explore the scientific rationale behind their design, detail the experimental workflows for their evaluation, and present the data that underscores their potential as next-generation HIV-1 INSTIs.

The Rationale: Targeting the HIV-1 Integrase Catalytic Core

The HIV-1 integration process is a two-step catalytic reaction mediated by the integrase enzyme.[5][6] First, in the cytoplasm, the enzyme performs 3'-processing , where it removes a dinucleotide from each 3' end of the viral DNA.[6][7] The resulting pre-integration complex (PIC) is then transported into the nucleus. Here, the second and decisive step, strand transfer , occurs. Integrase catalyzes a nucleophilic attack from the processed 3'-hydroxyl groups of the viral DNA onto the phosphodiester backbone of the host chromosome, covalently linking the viral and host genomes.[6][8]

Both 3'-processing and strand transfer are dependent on the presence of two divalent metal ions, typically Magnesium (Mg²⁺), within the enzyme's active site.[5][9] These ions are coordinated by a highly conserved triad of acidic amino acid residues: Asp64, Asp116, and Glu152 (the DDE motif). This metal-dependent catalytic mechanism is the primary vulnerability exploited by all clinically approved INSTIs.[8] The core pharmacophore of an effective INSTI is a chemical moiety capable of chelating these two Mg²⁺ ions, thereby displacing the reactive viral DNA ends and preventing the strand transfer reaction.[8][10]

The discovery of diketo acid (DKA) containing compounds as selective inhibitors of the strand transfer step was a major breakthrough.[5][8][11] This validated the strategy of targeting the metal cofactor complex. Our focus on the indole-2-carboxylic acid scaffold stems from this principle; the aromatic indole nucleus and the adjacent C2-carboxylic acid group were hypothesized to form a stable chelation complex with the two Mg²⁺ ions in the integrase active site.[10][12]

HIV_Integrase_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vDNA Viral DNA Processed_vDNA 3'-Processed Viral DNA vDNA->Processed_vDNA 3'-Processing (Integrase) Integrated_Provirus Integrated Provirus Processed_vDNA->Integrated_Provirus Strand Transfer (Integrase) Host_DNA Host Chromosome INSTI Indole-2-Carboxylic Acid (INSTI) INSTI->Block Inhibition Pharmacophore_Model cluster_IN Integrase Active Site cluster_metal Metal Chelation Core Indole Indole-2-Carboxylic Acid Scaffold Mg1 Mg²⁺ Indole->Mg1 Chelation Mg2 Mg²⁺ Indole->Mg2 Chelation C6_sub C6 Halogenated Benzene Indole->C6_sub C3_sub C3 Long Branch Indole->C3_sub vDNA Viral DNA (dC20) C6_sub->vDNA π-π Stacking HydrophobicPocket Hydrophobic Pocket (Tyr143, Asn117) C3_sub->HydrophobicPocket Hydrophobic Interaction Experimental_Workflow cluster_loop Iterative Optimization Cycle Start Virtual Screening & Compound Design Synth Chemical Synthesis of Indole Derivatives Start->Synth Biochem In Vitro Biochemical Assay (Integrase Strand Transfer) Synth->Biochem Test direct enzyme inhibition Antiviral Cell-Based Antiviral Assay (HIV-1 Replication) Biochem->Antiviral Confirm cellular efficacy Cyto Cytotoxicity Assay (e.g., MTT Assay) Antiviral->Cyto Assess therapeutic window SAR SAR Analysis & Lead Optimization Cyto->SAR SAR->Synth Design new derivatives

References

Methodological & Application

Application Notes & Protocols: Methyl Indoline-2-Carboxylate as a Privileged Scaffold for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is recognized in medicinal chemistry as a "privileged structure," capable of serving as a versatile framework for designing ligands for a diverse range of biological targets.[1][2] Among its derivatives, (S)-Methyl indoline-2-carboxylate stands out as a crucial chiral building block for synthesizing high-value pharmaceutical agents, particularly enzyme inhibitors.[3][4] Its rigid, bicyclic structure and inherent stereochemistry make it an ideal starting material for creating compounds that can achieve specific and high-affinity interactions within enzyme active sites.[4] This guide provides an in-depth exploration of the application of methyl indoline-2-carboxylate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, complete with detailed protocols, mechanistic insights, and a discussion of its broader utility in drug discovery.

The Indoline-2-Carboxylic Acid Moiety: A Proline Bioisostere for ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure.[5][6] ACE is a zinc-containing metalloprotease that cleaves the dipeptide His-Leu from angiotensin I to produce the potent vasoconstrictor angiotensin II.[5][6] Therefore, inhibiting ACE is a primary therapeutic strategy for managing hypertension and heart failure.

Many potent ACE inhibitors are designed to mimic the structure of the C-terminal dipeptide of ACE substrates, which often features a proline residue. The (S)-indoline-2-carboxylic acid scaffold, obtained from the hydrolysis of (S)-methyl indoline-2-carboxylate, serves as a conformationally restricted bioisostere of proline. This structural feature enhances the binding affinity to the ACE active site. The carboxylic acid group is critical for coordinating with the essential zinc ion in the enzyme's catalytic domain, while the bicyclic indoline ring can engage in favorable hydrophobic interactions within the enzyme's pockets.[7]

Synthetic Workflow: From Chiral Building Block to Potent Inhibitor

The synthesis of potent ACE inhibitors from (S)-methyl indoline-2-carboxylate typically involves a multi-step process. The core strategy is to first hydrolyze the methyl ester to unmask the critical carboxylic acid and then acylate the nitrogen atom of the indoline ring with a side chain designed to occupy other binding pockets of the enzyme.

G Start (S)-Methyl indoline-2-carboxylate Step1 Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate (S)-Indoline-2-carboxylic acid Step1->Intermediate Step2 Step 2: N-Acylation (e.g., Acyl Chloride, DCC/HOBt coupling) Intermediate->Step2 Final Target ACE Inhibitor (e.g., Mercaptopropanoyl derivative) Step2->Final

Caption: General synthetic pathway for ACE inhibitors.

Experimental Protocol: Synthesis of 1-(3-Mercapto-2(S)-methyl-1-oxopropyl)-(S)-indoline-2-carboxylic Acid

This protocol is adapted from established methodologies for synthesizing highly potent ACE inhibitors, demonstrating the core chemical transformations.[7]

Step 1: Hydrolysis of (S)-Methyl indoline-2-carboxylate
  • Rationale: This initial step is crucial to deprotect the carboxylic acid, which is essential for the final compound's biological activity (zinc chelation).

  • Dissolve (S)-Methyl indoline-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Lithium Hydroxide (LiOH) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture to pH ~3 using 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-indoline-2-carboxylic acid as a solid. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling with a Protected Thiol Sidechain
  • Rationale: This step introduces the side chain that interacts with other pockets of the ACE active site. A protected thiol (e.g., benzoylthio) is used to prevent side reactions; it will be deprotected in the final step. Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) are used to facilitate the formation of the amide bond by activating the carboxylic acid.

  • Dissolve 3-(benzoylthio)-2(S)-methylpropanoic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C and add DCC (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of (S)-indoline-2-carboxylic acid (from Step 1, 1.0 eq) and a tertiary amine base like N-methylmorpholine (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography (silica gel) to obtain the protected intermediate.

Step 3: Deprotection of the Thiol Group
  • Rationale: The final step unmasks the free thiol group, which is known to strongly coordinate with the zinc ion in the ACE active site, significantly enhancing inhibitory potency.

  • Dissolve the protected intermediate (from Step 2, 1.0 eq) in methanol.

  • Add an excess of a mild base, such as 2-methoxyethylamine, to cleave the benzoyl protecting group.[7]

  • Stir the reaction under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature for 1-2 hours.

  • Acidify the reaction mixture with 1N HCl and extract the final product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-(3-Mercapto-2(S)-methyl-1-oxopropyl)-(S)-indoline-2-carboxylic acid.

Structure-Activity Relationship (SAR) and Data

The stereochemistry of the indoline scaffold and the appended side chain is paramount for potent ACE inhibition. Research has shown that the (S,S) stereoisomer, derived from (S)-indoline-2-carboxylic acid, is significantly more active than other isomers.[7] This highlights the precise geometric fit required for optimal interaction with the enzyme's active site.

Compound StereochemistryIn Vitro ACE Inhibitory Potency (IC50)Relative Potency vs. Captopril
(S,S)-Isomer ~3x more potent than Captopril High
(S,R)-IsomerActive, but less than (S,S)Moderate
(R,S)-IsomerWeakly activeLow
(R,R)-IsomerEssentially inactiveNegligible
Data synthesized from published findings on (Mercaptopropanoyl)indoline-2-carboxylic acid derivatives.[7]

The superior activity of the (S,S) isomer suggests that the indoline ring occupies a hydrophobic pocket at the ACE active site in a highly specific orientation.[7]

G cluster_0 ACE Active Site cluster_1 Indoline-based Inhibitor S1 Hydrophobic Pocket (S1') S2 Hydrophobic Pocket (S2') Zinc Zn²⁺ Ion Indoline Indoline Ring Indoline->S1 Hydrophobic Interaction Carboxylate COO⁻ Carboxylate->Zinc Zinc Chelation Thiol SH Thiol->Zinc Zinc Chelation Sidechain Methyl Sidechain Sidechain->S2 Hydrophobic Interaction

Caption: Simplified model of inhibitor binding at the ACE active site.

Broader Applications in Enzyme Inhibition

The versatility of the this compound scaffold extends beyond ACE inhibitors. Its derivatives have been investigated as inhibitors for several other critical enzyme targets:

  • HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have shown potent inhibitory effects on HIV-1 integrase, an enzyme essential for viral replication.[3][8] The scaffold allows for the precise positioning of metal-chelating groups and side chains that can interact with the enzyme and viral DNA.[8]

  • Kinase Inhibitors: The indole nucleus is a well-established scaffold for designing kinase inhibitors used in oncology, such as Sunitinib.[1][9] The indoline core can be similarly functionalized to target the ATP-binding site of various kinases.

  • 5-LOX/sEH Dual Inhibitors: Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[10]

Conclusion

(S)-Methyl indoline-2-carboxylate is a high-value, chiral starting material that provides a direct and efficient route to a variety of potent enzyme inhibitors. Its utility is most prominently demonstrated in the synthesis of ACE inhibitors, where its structure serves as a superior, conformationally constrained bioisostere for proline. The straightforward and robust synthetic protocols, combined with the scaffold's favorable binding properties, ensure its continued importance for researchers, scientists, and drug development professionals exploring new therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of Methyl Indoline-2-Carboxylate in the Synthesis of High-Affinity Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl indoline-2-carboxylate is a chiral bicyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its conformationally restrained structure, mimicking aspects of both proline and phenylalanine, makes it a privileged building block for creating ligands with high specificity and potency.[1] This guide provides an in-depth exploration of the synthetic strategies used to transform this versatile intermediate into a diverse array of receptor ligands. We will delve into the causality behind key experimental choices for core reactions such as N-functionalization and amide bond formation, present detailed, field-proven protocols, and showcase case studies where these derivatives have been successfully applied as modulators of critical therapeutic targets, including the NMDA and dopamine receptors.

The Indoline Scaffold: A Privileged Structure in Drug Discovery

The (S)-indoline-2-carboxylic acid framework is a powerful tool for drug designers. It can be conceptualized as a phenylalanine analogue with its side chain conformationally locked or as a proline mimetic with an extended aromatic system.[1] This rigid structure reduces the entropic penalty upon binding to a receptor, often leading to enhanced affinity. The core structure consists of a benzene ring fused to a pyrrolidine-like ring, offering multiple sites for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[2] Derivatives of this scaffold have demonstrated significant biological activity, targeting a range of receptors and enzymes involved in neurological disorders, viral infections, and cancer.[3][4][5]

Core Synthetic Strategies and Mechanistic Rationale

The true power of this compound lies in its synthetic tractability. The two primary handles for diversification are the secondary amine at the N1 position and the methyl ester at the C2 position.

N-Functionalization: Tuning Receptor Interaction and Physicochemical Properties

Modification of the indoline nitrogen is a primary strategy for exploring the chemical space around the core scaffold. N-alkylation or N-arylation introduces substituents that can form key interactions with receptor pockets, block metabolic pathways, or modulate the overall lipophilicity of the ligand.

Causality: The choice of alkylating agent and base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions.[6] More practical and scalable methods often employ weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF, which facilitates the Sₙ2 reaction with alkyl halides.[7][8] Modern, sustainable approaches now utilize catalytic systems, such as iridium catalysts with alcohols as the alkylating source, which proceed in environmentally benign solvents like water.[9][10]

Caption: General workflow for N-alkylation of the indoline scaffold.

Amide Bond Formation: The Gateway to Diverse Functionality

The C2-carboxylate is arguably the most versatile functional group on the scaffold. Its conversion to an amide bond is a cornerstone of library synthesis, enabling the introduction of a vast array of chemical moieties from different amine building blocks. This transformation is fundamental for building structure-activity relationships (SAR).

Causality: Direct condensation of the methyl ester with an amine is inefficient. Therefore, a two-step sequence is required. First, the methyl ester is hydrolyzed to the free carboxylic acid, typically under basic conditions (e.g., NaOH, LiOH).[11][12] This generates the carboxylate anion, which is a poor electrophile. In the second step, the carboxylic acid must be "activated" using a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is readily attacked by the nucleophilic amine to form the thermodynamically stable amide bond, driving the reaction to completion.

Caption: Two-step workflow for the synthesis of indoline-2-carboxamides.

Case Studies: From Scaffold to High-Affinity Ligands

The following examples illustrate how the core synthetic strategies are applied to generate potent and selective receptor ligands.

Case Study 1: Antagonists of the NMDA Receptor Glycine Site

Derivatives of indole-2-carboxylate (a closely related oxidized precursor) have been extensively studied as antagonists for the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, a key target for treating neurodegenerative diseases and ischemic damage.[15][16]

  • SAR Insights: Research has shown that specific substitutions are critical for high affinity. A chloro group at the C-6 position and a polar, hydrogen-bond accepting group (like an acetamide) at the C-3 position of the indole ring dramatically increase potency.[16] These modifications, combined with the essential 2-carboxylate group, create a pharmacophore that fits precisely within the glycine binding pocket.[15] Functional assays confirmed these compounds act as competitive antagonists at the glycine site.[16]

Compound Structure (Indole-2-Carboxylate Core) Binding Affinity (Kᵢ vs [³H]glycine) Reference
Lead Compound 2-carboxy-6-chloro-3-indoleacetic acid1.6 µM[15]
Potent Analogue N-propyl-2-carboxy-6-chloro-3-indoleacetamideSub-micromolar[15]

graph "NMDA_Receptor" {
layout=dot;
node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

NMDA_R [label="NMDA Receptor Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_Site [label="Glutamate Site", fillcolor="#FBBC05", fontcolor="#202124"]; Glycine_Site [label="Glycine Site\n(Co-agonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Channel_Pore [label="Ion Channel Pore\n(Ca²⁺, Na⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Indole-2-Carboxylate\nAntagonist", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

NMDA_R -> {Glutamate_Site, Glycine_Site, Channel_Pore} [arrowhead=none]; Ligand -> Glycine_Site [label=" Binds & Blocks "]; }

Caption: Indole-carboxylate antagonists block the glycine co-agonist site.

Case Study 2: Selective Dopamine D₃ Receptor Ligands

The dopamine D₃ receptor is a crucial target for treating substance abuse and neuropsychiatric disorders. Indole-2-carboxamides have been developed as potent and selective D₃ ligands.[11]

  • SAR Insights: By performing an amide coupling reaction between various substituted indole-2-carboxylic acids and N-phenylpiperazine amines, researchers have created a library of potent ligands.[11] Subtle changes to the substituent at the 5-position of the indole ring (e.g., H, OCH₃, OH) significantly impacted both D₃ affinity and, critically, the selectivity over the closely related D₂ receptor. This highlights how the indoline/indole scaffold can be finely tuned to achieve receptor subtype selectivity.[11]

Compound ID 5-Position Substituent D₃ Receptor Kᵢ (nM) D₂ Receptor Kᵢ (nM) Selectivity (D₂/D₃) Reference
15a H2.044.422.2[11]
15b OH4.033.68.4[11]
15c OCH₃3.166.321.4[11]

Detailed Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted based on the specific substrate. Standard laboratory safety procedures must be followed.

Protocol 1: General Procedure for N-Alkylation of Methyl (S)-indoline-2-carboxylate

This protocol describes a typical N-alkylation using an alkyl halide and potassium carbonate.

Materials:

  • Methyl (S)-indoline-2-carboxylate (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl (S)-indoline-2-carboxylate and anhydrous DMF.

  • Add anhydrous K₂CO₃ to the solution.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60-90°C and stir for 6-24 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Protocol 2: Two-Step Synthesis of an (S)-Indoline-2-carboxamide Derivative

This protocol covers the hydrolysis of the methyl ester followed by a standard EDC/HOBt amide coupling.

Step A: Hydrolysis of Methyl (S)-indoline-2-carboxylate

Materials:

  • Methyl (S)-indoline-2-carboxylate (1.0 equiv)

  • 1M Sodium Hydroxide (NaOH) solution (2.0 - 3.0 equiv)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve methyl (S)-indoline-2-carboxylate in a mixture of MeOH and water.

  • Add 1M NaOH solution and stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once hydrolysis is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (S)-indoline-2-carboxylic acid.

Step B: Amide Coupling with a Primary Amine

Materials:

  • (S)-indoline-2-carboxylic acid (from Step A) (1.0 equiv)

  • Primary amine (1.1 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-indoline-2-carboxylic acid, the desired primary amine, and HOBt in anhydrous DCM.[14]

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add EDC in one portion and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Conclusion and Future Perspectives

This compound is a demonstrably powerful and versatile scaffold for the synthesis of receptor ligands. Its utility is rooted in a rigid, chiral core and the presence of readily functionalizable handles at the N1 and C2 positions. The synthetic protocols outlined herein provide a robust foundation for creating diverse chemical libraries for drug discovery campaigns. Future work will likely focus on developing even more efficient and stereoselective methods for functionalizing the indoline core, including C-H activation at other positions on the ring, further expanding the accessible chemical space for designing the next generation of highly specific and effective therapeutics.

References

Application Note & Protocol: A Guide to the N-Acetylation of Methyl Indoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acetylation of indoline scaffolds is a cornerstone transformation in medicinal chemistry and drug development, providing a robust method to modulate the physicochemical properties and biological activity of lead compounds. This document provides a comprehensive guide to the N-acetylation of methyl indoline-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the underlying reaction mechanism, present a detailed, field-proven laboratory protocol, and discuss the critical parameters that ensure a high-yield, reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for this crucial synthetic step.

Introduction: The Significance of N-Acetylation

The indoline core is a privileged scaffold found in numerous natural products and synthetic drugs. Modification of the indoline nitrogen is a common strategy to fine-tune a molecule's properties. N-acetylation, the introduction of an acetyl group (-COCH₃) onto the nitrogen atom, serves several critical functions in synthesis and drug design[1]:

  • Protecting Group Strategy: The acetyl group can serve as an effective protecting group for the secondary amine of the indoline, preventing unwanted side reactions in subsequent synthetic steps. It is stable under a range of conditions but can be removed when necessary[2].

  • Modulation of Bioactivity: The addition of an acetyl group can significantly alter the molecule's interaction with biological targets, potentially enhancing efficacy or selectivity.

  • Improved Physicochemical Properties: Acetylation can modify a compound's solubility, lipophilicity, and metabolic stability, which are key parameters in drug development.

This compound is a common starting material, and its N-acetylation yields N-acetyl-methyl indoline-2-carboxylate, a versatile building block for more complex molecular architectures[3][4].

Reaction Mechanism and Rationale

The N-acetylation of this compound is typically achieved using acetic anhydride (Ac₂O) as the acetylating agent in the presence of a base catalyst, such as pyridine or triethylamine (TEA).

The Role of the Base: The secondary amine on the indoline ring is a nucleophile, but its reactivity can be enhanced. The base plays a crucial role by deprotonating the amine, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the acetic anhydride. Pyridine can function as both a base and a solvent, while catalysts like 4-dimethylaminopyridine (DMAP) can be added in small amounts to significantly accelerate the reaction, especially for less reactive amines[2][5].

The Acetylating Agent: Acetic anhydride is a highly effective and readily available acetyl source. The reaction produces the N-acetylated product and acetic acid as a byproduct, which is subsequently neutralized and removed during the work-up phase.

The overall transformation is depicted below:

Reaction_Mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_products Products MethylIndoline This compound Product N-acetyl-methyl indoline-2-carboxylate MethylIndoline->Product Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Product Byproduct Acetic Acid AceticAnhydride->Byproduct Base Base (Pyridine/TEA) Base->MethylIndoline Deprotonation

Caption: General schematic of the N-acetylation reaction.

Detailed Experimental Protocol

This protocol is optimized for the reliable synthesis of N-acetyl-methyl indoline-2-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material
Acetic Anhydride (Ac₂O)Reagent Grade, ≥98%Fisher ScientificAcetylating agent
PyridineAnhydrous, 99.8%Acros OrganicsBase catalyst and solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR ChemicalsReaction solvent (alternative to pyridine)
TolueneACS GradeJ.T. BakerFor azeotropic removal of pyridine
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction solvent
Hydrochloric Acid (HCl)1 M aqueous solutionLabChem Inc.For aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-houseFor aqueous wash
Brine (Saturated NaCl)Aqueous solutionPrepared in-houseFor aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Alfa AesarDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Step-by-Step Procedure

The following workflow provides a clear path from reaction setup to product isolation.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve starting material in pyridine/DCM - Cool to 0 °C Addition 2. Reagent Addition - Add Acetic Anhydride dropwise Setup->Addition Reaction 3. Reaction - Stir at room temperature - Monitor by TLC Addition->Reaction Quench 4. Quenching - Add methanol or water Reaction->Quench Workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with 1M HCl, sat. NaHCO₃, Brine Quench->Workup Isolation 6. Isolation - Dry organic layer (Na₂SO₄) - Concentrate under reduced pressure Workup->Isolation Purification 7. Purification - Silica gel column chromatography Isolation->Purification

Caption: Step-by-step experimental workflow for N-acetylation.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

    • Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate). Alternatively, use anhydrous dichloromethane (DCM) as the solvent and add triethylamine (1.5 equiv.).

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition:

    • Slowly add acetic anhydride (1.2-1.5 equiv.) to the cooled solution dropwise using a syringe. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Progress:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting amine.

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by carefully adding methanol (MeOH) or water to consume any excess acetic anhydride[2].

    • Concentrate the mixture under reduced pressure. To ensure complete removal of pyridine, add toluene and co-evaporate (azeotrope) two to three times[6].

    • Dilute the resulting residue with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes residual pyridine, while the basic wash removes acetic acid[2][7][8][9].

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-methyl indoline-2-carboxylate. A typical yield is in the range of 85-95%[3][4].

Quantitative Data Summary

The following table outlines the recommended stoichiometry and typical results for this protocol.

ParameterValueRationale / Notes
This compound 1.0 equivalentLimiting reagent.
Acetic Anhydride 1.2 - 1.5 equivalentsA slight excess ensures complete conversion of the starting material.
Base (Pyridine/TEA) 1.5 - 2.0 equivalents or as solventNeutralizes the generated acetic acid and catalyzes the reaction. Pyridine can be used as the solvent itself[6].
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by reaction at ambient temperature for a convenient rate.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion. Always confirm with TLC.
Expected Yield 85 - 95%Yield after chromatographic purification. Patents report similar high yields for related acylations[3][4].

Trustworthiness and Self-Validation

  • Reaction Monitoring: The protocol's reliance on TLC for reaction monitoring is a critical self-validating step. It provides direct visual confirmation that the starting material has been consumed and converted to a new, less polar compound, preventing premature work-up and ensuring maximum yield.

  • Systematic Work-up: The multi-step aqueous wash is designed to systematically remove specific impurities. The success of each wash can be inferred (e.g., cessation of bubbling during NaHCO₃ wash indicates neutralization of all acid). This ensures that the crude product entering the final purification step is of high quality.

  • Characterization: The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

References

Application Note & Protocol: Enzymatic Esterification for the Optical Purification of (S)-indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Optically pure (S)-indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Ramipril, which are widely used to treat hypertension and heart failure. The biological activity of these drugs is often confined to a single enantiomer, making the efficient production of enantiomerically pure starting materials a paramount concern in drug development. Traditional chemical methods for resolving racemic mixtures can be harsh, environmentally taxing, and often lack the high degree of selectivity required.

This application note details a robust and highly selective enzymatic method for the optical purification of (S)-indoline-2-carboxylic acid from a racemic mixture. By leveraging the principles of kinetic resolution, this protocol utilizes an immobilized lipase to selectively esterify the (R)-enantiomer, allowing for the straightforward separation of the desired, unreacted (S)-indoline-2-carboxylic acid. This biocatalytic approach offers significant advantages, including mild reaction conditions, high enantioselectivity, and improved sustainability compared to conventional chemical resolutions.

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two. In this protocol, a lipase enzyme serves as the chiral catalyst. Lipases, in non-aqueous environments, can catalyze esterification reactions. Due to the specific three-dimensional structure of the enzyme's active site, it will preferentially bind to and catalyze the esterification of one enantiomer—in this case, (R)-indoline-2-carboxylic acid—at a much higher rate than the (S)-enantiomer.

As the reaction proceeds, the (R)-enantiomer is converted into its corresponding ester, while the (S)-enantiomer remains largely unreacted as the free acid. The significant difference in the chemical properties of the resulting ester and the remaining carboxylic acid (e.g., solubility, acidity) allows for their simple and efficient separation, yielding the highly sought-after (S)-indoline-2-carboxylic acid in high enantiomeric purity.

G cluster_0 Racemic Mixture in Organic Solvent cluster_1 Enzymatic Reaction racemic (R,S)-Indoline-2-carboxylic Acid + Alcohol (e.g., n-butanol) enzyme Immobilized Lipase (e.g., Novozym 435) racemic->enzyme Enzyme selectively esterifies (R)-enantiomer s_acid Unreacted (S)-Indoline-2-carboxylic Acid (Desired Product, High e.e.) enzyme->s_acid Slow/No Reaction r_ester (R)-Indoline-2-carboxylic Acid Ester (Byproduct) enzyme->r_ester Fast Reaction

Figure 1: Conceptual workflow of the enzymatic kinetic resolution of racemic indoline-2-carboxylic acid.

Materials and Reagents

Item Supplier/Grade Notes
Racemic (R,S)-indoline-2-carboxylic acidSigma-Aldrich, ≥98%The starting substrate.
Immobilized Lipase B from Candida antarctica (CALB)Novozym® 435, Sigma-AldrichA highly efficient and robust biocatalyst for this transformation.
n-ButanolHPLC Grade, anhydrousThe acyl acceptor (alcohol).
Methyl tert-butyl ether (MTBE)HPLC Grade, anhydrousA commonly used organic solvent for this reaction.
Molecular Sieves, 3ÅActivatedTo ensure anhydrous conditions, critical for esterification.
Sodium Bicarbonate (NaHCO₃) solution5% (w/v) aqueous solutionFor separation of the unreacted acid from the ester.
Hydrochloric Acid (HCl) solution1 M aqueous solutionFor acidification during product workup.
Ethyl AcetateHPLC GradeExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic phase.
Chiral HPLC Columne.g., Chiralcel OD-H or equivalentFor determination of enantiomeric excess (e.e.).
HPLC System with UV Detector-For analytical monitoring.
Orbital Shaker Incubator-To provide consistent mixing and temperature control.

Experimental Protocol

This protocol is designed for a laboratory-scale resolution. Reagent quantities can be scaled linearly, though re-optimization may be necessary for large-scale production.

Part 1: Enzyme Preparation and Reaction Setup
  • Enzyme Activation: Weigh 100 mg of Novozym® 435 (immobilized CALB) and add it to a 50 mL screw-cap flask. Activate the enzyme by drying it under vacuum for at least 2 hours to remove any adsorbed water.

  • Reagent Preparation: In a separate 100 mL flask, prepare the reaction mixture by dissolving 1.0 g of racemic (R,S)-indoline-2-carboxylic acid (6.13 mmol) in 40 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Addition of Acyl Acceptor: To the substrate solution, add 0.68 g of n-butanol (9.19 mmol, approx. 1.5 equivalents). The use of a slight excess of the alcohol helps to shift the reaction equilibrium towards ester formation.

  • Ensuring Anhydrous Conditions: Add approximately 1.0 g of freshly activated 3Å molecular sieves to the reaction mixture to scavenge any residual water, which can inhibit the enzyme and promote ester hydrolysis.

  • Initiating the Reaction: Transfer the prepared substrate/alcohol solution to the flask containing the activated enzyme. Seal the flask tightly.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation A Activate Novozym 435 (Vacuum Drying) D Combine Reactants with Enzyme A->D B Dissolve Racemic Acid & n-Butanol in MTBE B->D C Add Molecular Sieves C->D E Incubate at 45°C with Shaking D->E F Monitor Conversion (Chiral HPLC) E->F F->E Continue until ~50% conversion G Filter to Recover Enzyme F->G H Extract with 5% NaHCO₃ (aq) to Isolate (S)-Acid G->H I Acidify Aqueous Layer & Extract (S)-Acid H->I J Dry & Evaporate Solvent I->J

Figure 2: Detailed experimental workflow for the enzymatic resolution process.

Part 2: Reaction Incubation and Monitoring
  • Incubation: Place the sealed reaction flask in an orbital shaker incubator set to 45°C and 200 rpm. The elevated temperature increases the reaction rate, while constant agitation ensures efficient mixing.

  • Monitoring Progress: The reaction should be monitored periodically to determine the conversion percentage. The ideal point to stop the reaction is at or near 50% conversion, as this theoretically provides the highest possible enantiomeric excess for the remaining substrate.

  • Sampling: Every 4-6 hours, pause the shaker, allow the immobilized enzyme to settle, and carefully withdraw a small aliquot (~50 µL) of the supernatant.

  • Sample Preparation for HPLC: Dilute the aliquot with the mobile phase and analyze it using chiral HPLC to determine the ratio of the (R)-ester to the remaining (S)-acid and (R)-acid.

  • Stopping the Reaction: Once the conversion reaches approximately 50% (typically within 24-48 hours), stop the reaction by removing the flask from the incubator.

Part 3: Product Isolation and Purification
  • Enzyme Recovery: Filter the reaction mixture through a simple Büchner funnel to recover the immobilized Novozym® 435. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse in subsequent batches, highlighting a key advantage of using an immobilized biocatalyst.

  • Separation of Acid and Ester: Transfer the filtrate to a separatory funnel. Add 20 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously. The (S)-indoline-2-carboxylic acid, being an acid, will be deprotonated and move into the aqueous phase as its sodium salt. The (R)-butyl indoline-2-carboxylate ester will remain in the organic MTBE phase.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with another 20 mL of 5% NaHCO₃ solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Acidification and Product Extraction: Cool the combined aqueous phase in an ice bath and slowly acidify it to pH ~2 by adding 1 M HCl dropwise. The (S)-indoline-2-carboxylic acid will precipitate as a white solid.

  • Final Extraction: Extract the acidified aqueous solution three times with 30 mL portions of ethyl acetate.

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, (S)-indoline-2-carboxylic acid.

Analytical Method: Chiral HPLC

  • Column: Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) = 90:10:0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: (R)-enantiomer typically elutes before the (S)-enantiomer. The ester product will have a different retention time.

Expected Results

Following this protocol, one can expect to achieve high enantiomeric purity for the recovered (S)-indoline-2-carboxylic acid. The results are highly dependent on stopping the reaction at the optimal conversion point.

Parameter Target Value Typical Range Notes
Conversion ~50%48-52%Crucial for maximizing e.e. of the remaining substrate.
Yield of (S)-acid <50%40-45%Theoretical maximum is 50%. Yield is based on initial racemic mixture.
Enantiomeric Excess (e.e.) of (S)-acid >99%>99%Demonstrates the high selectivity of the CALB enzyme.
Enantioselectivity (E-value) High>100The E-value is a measure of the enzyme's ability to discriminate between enantiomers.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no reaction rate 1. Inactive enzyme (water poisoning).2. Low temperature.3. Presence of inhibitors.1. Ensure enzyme and solvents are completely anhydrous. Use molecular sieves.2. Verify incubator temperature is at 45°C.3. Use high-purity reagents.
Low enantioselectivity (low e.e.) 1. Reaction allowed to proceed past 50% conversion.2. Non-optimal solvent or alcohol.3. Incorrect enzyme.1. Monitor the reaction closely with HPLC and stop at ~50% conversion.2. MTBE and n-butanol are generally optimal, but other combinations can be screened.3. Confirm the use of a highly selective lipase like Novozym® 435.
Difficulty in phase separation during workup Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Conclusion

This application note provides a detailed and reliable protocol for the optical purification of (S)-indoline-2-carboxylic acid using enzymatic kinetic resolution. The use of immobilized Candida antarctica Lipase B (Novozym® 435) offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods. The mild reaction conditions preserve the integrity of the molecule, and the ability to recycle the biocatalyst adds to the economic and ecological viability of the process. This method is well-suited for researchers and drug development professionals seeking to produce high-purity chiral intermediates essential for the synthesis of modern pharmaceuticals.

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Methyl Indoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indolines in Modern Drug Discovery

Enantiomerically pure methyl indoline-2-carboxylate is a crucial chiral building block in the synthesis of a multitude of pharmaceutical agents.[1][2] Its rigid bicyclic structure and stereodefined center are key pharmacophoric elements in drugs targeting a range of conditions, including hypertension and viral infections. The precise three-dimensional arrangement of substituents on the indoline scaffold is often critical for biological activity, making access to enantiopure forms of this intermediate a paramount concern for the pharmaceutical industry. This document provides a detailed, scalable, and economically viable protocol for the large-scale synthesis of (S)-(+)-methyl indoline-2-carboxylate, focusing on a robust enzymatic resolution strategy.

Strategic Approach: Why Enzymatic Resolution for Industrial Scale?

While several methods exist for accessing chiral indolines, including asymmetric synthesis via catalytic hydrogenation or chiral pool approaches, enzymatic kinetic resolution of a racemic mixture presents significant advantages for large-scale production.[3] This strategy involves the synthesis of a racemic mixture of this compound, followed by the selective enzymatic hydrolysis of one enantiomer, leaving the desired enantiomer in high optical purity.

The primary advantages of this approach include:

  • High Selectivity: Enzymes can exhibit exquisite enantioselectivity, leading to products with very high enantiomeric excess (>99% e.e.).[4]

  • Mild Reaction Conditions: Biocatalytic transformations typically occur in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for specialized high-pressure equipment.[5]

  • Scalability: The process is readily scalable, and commercially available industrial enzymes are relatively inexpensive and can often be immobilized and reused.[4]

  • Reduced Environmental Impact: The use of water as a solvent and the biodegradable nature of enzymes contribute to a greener manufacturing process.

This application note will detail a two-stage process: first, the synthesis of racemic this compound, and second, its enzymatic resolution to yield the desired (S)-enantiomer.

Experimental Protocols

Part 1: Synthesis of Racemic this compound

The synthesis of the racemic starting material can be efficiently achieved through the reduction of methyl 1H-indole-2-carboxylate, which is commercially available or can be synthesized from indole-2-carboxylic acid.[6][7] A common and scalable method for the reduction of the indole ring is the use of a dissolving metal reduction.[8]

Reaction Scheme:

G A Methyl 1H-indole-2-carboxylate B Racemic this compound A->B  Reduction (e.g., Li/NH3 or NaBH3/TFA)

Caption: Synthesis of Racemic this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 1H-indole-2-carboxylate1202-04-6175.18
Sodium Borohydride (NaBH₄)16940-66-237.83
Trifluoroacetic Acid (TFA)76-05-1114.02
Dichloromethane (DCM)75-09-284.93
Saturated Sodium Bicarbonate SolutionN/AN/A
Anhydrous Sodium Sulfate7757-82-6142.04

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve methyl 1H-indole-2-carboxylate (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the solution while maintaining the temperature at 0 °C.

  • Controlled Reduction: Portion-wise, add sodium borohydride (3 equivalents) to the reaction mixture over a period of 1-2 hours. Monitor the internal temperature to ensure it does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound as an oil or solid.

Part 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol utilizes a commercially available hydrolase to selectively hydrolyze the (R)-enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the desired (S)-methyl indoline-2-carboxylate unreacted and in high enantiomeric purity.[4]

Workflow for Enzymatic Resolution:

G A Racemic this compound B Enzymatic Hydrolysis (e.g., Savinase, Alcalase) A->B C (S)-Methyl indoline-2-carboxylate (unreacted) B->C D (R)-Indoline-2-carboxylic acid (hydrolyzed) B->D

Caption: Workflow for Enzymatic Resolution.

Materials and Reagents:

ReagentCAS NumberNotes
Racemic this compoundN/AFrom Part 1
Hydrolytic Enzyme (e.g., Savinase)9014-01-1Commercially available industrial enzyme
Sodium Carbonate Buffer (100mM, pH 9-10)N/AAdjust pH as per enzyme optimum
Ethyl Acetate141-78-6For extraction
Hydrochloric Acid (1M)7647-01-0For pH adjustment

Step-by-Step Protocol:

  • Substrate Preparation: Disperse the racemic this compound (1 equivalent) in a 100mM sodium carbonate buffer solution. The concentration should be optimized but a starting point of 10-50 g/L is recommended.[4]

  • Enzyme Addition: Add the selected hydrolytic enzyme (e.g., Savinase, Alcalase). The optimal enzyme loading should be determined experimentally but can range from 0.1% to 2% (w/w) of the substrate.

  • Controlled Hydrolysis: Stir the mixture at a controlled temperature, typically between 25-40 °C. Maintain the pH of the reaction mixture at the enzyme's optimum (usually pH 9-10 for proteases like Savinase) by the controlled addition of a base (e.g., 1M NaOH).

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining (S)-ester and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the yield and e.e. of the desired ester.

  • Work-up and Separation: Once the desired conversion and e.e. are reached, stop the reaction.

    • Adjust the pH of the mixture to ~3 with 1M HCl to precipitate the (R)-indoline-2-carboxylic acid. .

    • Extract the desired (S)-methyl indoline-2-carboxylate with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure (S)-(+)-methyl indoline-2-carboxylate.

Data Summary and Expected Results

The following table summarizes typical results for the enzymatic resolution step:

ParameterTypical Value
Substrate Concentration10-50 g/L
Enzyme Loading0.1-2% (w/w)
Temperature25-40 °C
pH9-10
Reaction Time3-24 hours
Conversion~50%
Yield of (S)-ester40-48%
Enantiomeric Excess (e.e.)>99%

Troubleshooting and Optimization

  • Low Enantioselectivity: The choice of enzyme is critical. Screen a panel of commercially available hydrolases (lipases, proteases, esterases) to find the one with the highest enantioselectivity for this substrate. The reaction conditions (pH, temperature, solvent) can also influence selectivity.

  • Slow Reaction Rate: Increase the enzyme loading or optimize the temperature and pH for the chosen enzyme. Ensure adequate mixing to overcome mass transfer limitations.

  • Difficult Separation: If the separation of the ester and the acid is challenging, consider alternative work-up procedures, such as column chromatography on a large scale.

Conclusion

The protocol described provides a reliable and scalable method for the production of enantiomerically pure (S)-(+)-methyl indoline-2-carboxylate. The use of a robust enzymatic resolution strategy offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact, making it an ideal choice for industrial applications in the pharmaceutical sector. This detailed guide should serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this synthesis on a larger scale.

References

The Strategic Integration of Methyl Indoline-2-Carboxylate in Advanced Polymer and Coating Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of high-performance polymers and coatings with enhanced durability, specialized functionalities, and improved environmental profiles has led researchers to explore a diverse array of monomeric building blocks. Among these, methyl indoline-2-carboxylate, a heterocyclic compound, is emerging as a valuable component for the formulation of advanced materials. Its rigid, bicyclic structure, coupled with reactive sites for polymerization, offers a unique combination of properties that can be harnessed to create polymers with superior thermal stability, mechanical strength, and tailored functionalities. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel polymers and the formulation of high-performance coatings, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.

Introduction to this compound: A Versatile Monomer

This compound is a derivative of indoline, featuring a methyl ester group at the 2-position.[1][2] This structure provides several key features for polymer synthesis:

  • The Indoline Core: The bicyclic nature of the indoline ring imparts rigidity and thermal stability to the polymer backbone.

  • The Secondary Amine: The nitrogen atom in the indoline ring can serve as a nucleophile or be acylated to modulate reactivity and polymer properties.

  • The Methyl Ester Group: This functional group offers a primary site for polymerization through reactions such as transesterification or amidation.

These characteristics make this compound a promising candidate for incorporation into various polymer architectures, including polyesters, polyamides, and epoxy resins. Research has indicated that the incorporation of indoline derivatives can enhance the mechanical and thermal properties of polymers, making them suitable for high-performance applications.[3]

Material Specifications

For any experimental work, it is crucial to start with well-characterized materials. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 59040-84-5[4]
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.20 g/mol [4]
Appearance Crystalline solid[2]
Purity ≥98%[4]
Storage Sealed in a dry environment at 2-8°C[4]

Synthesis of Advanced Polymers from this compound

The incorporation of this compound into polymer chains can be achieved through several synthetic routes. The choice of method depends on the desired polymer architecture and final properties.

Poly(ester-amide) Synthesis via Polycondensation

One of the most direct methods to polymerize this compound is through polycondensation reactions to form poly(ester-amide)s. These polymers combine the desirable properties of both polyesters (flexibility, solubility) and polyamides (thermal stability, mechanical strength).[5]

The secondary amine of the indoline ring can react with acyl chlorides or activated esters, while the methyl ester group can undergo transesterification with diols. A more straightforward approach involves the reaction of this compound with a diamine, leading to the formation of an amide linkage and the release of methanol.

This protocol details the synthesis of a linear poly(amide-ester) by reacting this compound with a long-chain aliphatic diamine.

Materials:

  • This compound (≥98% purity)

  • 1,12-Dodecanediamine (≥98% purity)

  • Antimony(III) oxide (catalyst)

  • High-purity nitrogen gas

  • Anhydrous toluene

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Charging: In the three-necked flask, charge equimolar amounts of this compound and 1,12-dodecanediamine. Add a catalytic amount of antimony(III) oxide (approx. 0.1 mol%).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Initial Heating: Slowly heat the mixture to 150°C under a nitrogen atmosphere with continuous stirring. The mixture will become a molten, homogenous solution.

  • Methanol Removal: As the polycondensation reaction proceeds, methanol will be generated. The distillation of methanol will begin.

  • Temperature Increase and Vacuum Application: Gradually increase the temperature to 220-240°C over a period of 2 hours. Once the bulk of the methanol has been distilled off at atmospheric pressure, slowly apply a vacuum (down to <1 mmHg) to facilitate the removal of the remaining methanol and drive the polymerization to completion.

  • Monitoring Polymerization: The progress of the polymerization can be monitored by the increase in the viscosity of the molten polymer. The stirring torque will noticeably increase.

  • Reaction Termination and Polymer Isolation: After 4-6 hours under vacuum, stop the reaction by removing the heat and breaking the vacuum with nitrogen. Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be isolated by carefully breaking the glass flask (if necessary) or by dissolving the polymer in a suitable solvent like N-methyl-2-pyrrolidone (NMP) and precipitating it in a non-solvent such as methanol.

  • Purification: The precipitated polymer should be washed several times with methanol and then dried in a vacuum oven at 80°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Equimolar Monomers: Using a 1:1 molar ratio of the two monomers is crucial for achieving a high molecular weight polymer in step-growth polymerization.

  • Catalyst: Antimony(III) oxide is a common and effective catalyst for polycondensation reactions involving esters.

  • Inert Atmosphere: The nitrogen atmosphere prevents oxidative side reactions at high temperatures, which could lead to discoloration and degradation of the polymer.

  • Staged Temperature and Vacuum: The gradual increase in temperature and the application of a vacuum are essential to effectively remove the methanol byproduct, which shifts the reaction equilibrium towards the formation of a high molecular weight polymer.

PolycondensationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Monomer Charge Monomers & Catalyst Purge Purge with Nitrogen Monomer->Purge Heat1 Heat to 150°C Purge->Heat1 Distill Distill Methanol Heat1->Distill Heat2 Increase Temp to 220-240°C Distill->Heat2 Vacuum Apply Vacuum Heat2->Vacuum Cool Cool Under Nitrogen Vacuum->Cool Isolate Isolate Polymer Cool->Isolate Wash Wash with Methanol Isolate->Wash Dry Vacuum Dry Wash->Dry

Caption: Workflow for the synthesis of a poly(amide-ester).

Incorporation into Epoxy Resins

This compound can also be used to modify existing polymer systems, such as epoxy resins. The secondary amine of the indoline can react with the epoxide groups of a prepolymer, incorporating the indoline moiety into the crosslinked network. This can enhance the thermal and mechanical properties of the cured epoxy.

This protocol describes the preparation of an epoxy resin formulation incorporating this compound as a reactive modifier.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • This compound

  • Anhydride curing agent (e.g., nadic methyl anhydride - NMA)

  • Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol - DMP-30)

Equipment:

  • Glass vials or beakers

  • Magnetic stirrer and stir bar

  • Hot plate

  • Vacuum oven

Procedure:

  • Premixing: In a glass vial, weigh the desired amount of DGEBA epoxy resin.

  • Addition of Modifier: Add the desired weight percentage of this compound to the epoxy resin. Heat the mixture to 60-80°C and stir until the this compound is completely dissolved and a homogenous mixture is obtained.

  • Addition of Curing Agent and Accelerator: To the homogenous mixture, add the stoichiometric amount of the anhydride curing agent (NMA) and a catalytic amount of the accelerator (DMP-30, typically 1-2 phr). Stir thoroughly for 5-10 minutes to ensure uniform dispersion.

  • Degassing: Place the formulation in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing: Pour the degassed formulation into a preheated mold. The curing schedule will depend on the specific anhydride used but a typical cycle is 2 hours at 100°C followed by 4 hours at 150°C.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 180°C for 2 hours) to ensure complete crosslinking and optimize properties.

Causality Behind Experimental Choices:

  • Stoichiometry: The ratio of anhydride to epoxy is critical for achieving optimal crosslinking and final properties.

  • Accelerator: The tertiary amine accelerator catalyzes the reaction between the anhydride and the epoxy groups, allowing for curing at lower temperatures and shorter times.

  • Degassing: Removing air bubbles is essential to prevent voids in the cured material, which can act as stress concentrators and degrade mechanical properties.

  • Staged Curing: A staged curing process allows for initial gelation at a lower temperature, followed by the development of full crosslink density at a higher temperature, which helps to manage exothermic reactions and reduce internal stresses.

Formulation of Advanced Coatings

Polymers derived from this compound can be formulated into high-performance coatings. The inherent properties of the indoline structure can contribute to improved adhesion, corrosion resistance, and thermal stability of the coating.

Formulation of an Anti-Corrosion Primer

The poly(amide-ester) synthesized in section 2.1 can be formulated into a solvent-borne primer for metal substrates. The amide linkages can promote strong adhesion to metal surfaces, while the polymer backbone provides a barrier to corrosive agents.

Materials:

  • Poly(amide-ester) resin (from section 2.1)

  • Solvent blend (e.g., NMP/xylene, 1:1 w/w)

  • Anti-corrosion pigment (e.g., zinc phosphate)

  • Extender pigment (e.g., talc)

  • Wetting and dispersing agent

  • Flow and leveling agent

Equipment:

  • High-speed disperser (e.g., Cowles dissolver)

  • Beaker or mixing vessel

  • Film applicator (e.g., doctor blade)

  • Metal test panels (e.g., cold-rolled steel)

Procedure:

  • Resin Dissolution: Dissolve the poly(amide-ester) resin in the solvent blend to achieve the desired solids content (e.g., 40-50%).

  • Pigment Dispersion: To the resin solution, add the wetting and dispersing agent, followed by the anti-corrosion and extender pigments under high-speed dispersion. Continue dispersing until a Hegman gauge reading of 6-7 is achieved, indicating a fine dispersion.

  • Let-down: Reduce the speed of the disperser and add the remaining resin solution and the flow and leveling agent. Mix until uniform.

  • Viscosity Adjustment: Adjust the viscosity of the primer with the solvent blend to be suitable for the intended application method (e.g., spraying, brushing).

  • Application: Apply the primer to clean, degreased metal test panels using a film applicator to a specified dry film thickness (e.g., 50-75 µm).

  • Curing: Allow the coated panels to air dry for 24 hours, followed by a low-temperature bake (e.g., 30 minutes at 80°C) to ensure complete solvent evaporation and film formation.

CoatingFormulation cluster_components Coating Components cluster_process Formulation Process cluster_application Application & Curing Resin Poly(amide-ester) Resin Dissolve Resin Dissolution Resin->Dissolve Solvent Solvent Blend Solvent->Dissolve Pigments Pigments (Anti-corrosive, Extender) Disperse Pigment Dispersion Pigments->Disperse Additives Additives (Dispersant, Leveling Agent) Additives->Disperse Dissolve->Disperse Letdown Let-down & Additive Incorporation Disperse->Letdown Adjust Viscosity Adjustment Letdown->Adjust Apply Film Application Adjust->Apply Cure Drying & Curing Apply->Cure

Caption: Logical flow of the anti-corrosion primer formulation.

Characterization and Performance Evaluation

Thorough characterization of the synthesized polymers and formulated coatings is essential to validate their properties and performance.

Polymer Characterization
TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the polymer and verify the incorporation of the this compound monomer.Spectra showing characteristic peaks for the indoline ring, amide, and ester linkages.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.A measure of the polymer's chain length and distribution.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.Information on the thermal properties and amorphous/crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.Data on the temperature at which the polymer begins to degrade.
Coating Performance Evaluation
TestStandard MethodPurpose
Adhesion ASTM D3359 (Cross-hatch adhesion)To assess the adhesion of the coating to the metal substrate.
Hardness ASTM D3363 (Pencil hardness)To measure the surface hardness and scratch resistance of the coating.
Flexibility ASTM D522 (Mandrel bend test)To evaluate the flexibility and resistance to cracking of the coating.
Corrosion Resistance ASTM B117 (Salt spray test)To determine the ability of the coating to protect the metal substrate from corrosion in a saline environment.
Electrochemical Impedance Spectroscopy (EIS) -To provide quantitative data on the barrier properties and corrosion resistance of the coating.

Conclusion and Future Outlook

This compound presents a compelling platform for the development of advanced polymers and coatings. Its unique chemical structure allows for the synthesis of polymers with enhanced thermal and mechanical properties. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this versatile monomer.

Future research in this area could focus on:

  • Exploring different polymerization techniques: Anionic or cationic ring-opening polymerization of N-acylated this compound could lead to novel polymer architectures.

  • Synthesis of copolymers: Incorporating this compound with other functional monomers can lead to polymers with tailored properties for specific applications.

  • Development of waterborne systems: Formulating coatings based on aqueous dispersions of indoline-containing polymers would align with the growing demand for environmentally friendly coating technologies.

By continuing to investigate the chemistry and application of this compound, the scientific community can unlock new possibilities for the creation of next-generation high-performance materials.

References

Application Notes and Protocols for the Development of Agrochemicals Using Methyl Indoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Indoline Scaffold in Modern Agrochemicals

The indoline ring system, a core structural motif in numerous bioactive natural products and pharmaceuticals, presents a compelling scaffold for the discovery of novel agrochemicals.[1] Its inherent biological activity, coupled with the potential for diverse functionalization, makes it a prime candidate for the development of next-generation fungicides, herbicides, and insecticides. Methyl indoline-2-carboxylate, a readily accessible and versatile building block, serves as an excellent starting point for the exploration of this chemical space.[2][3][4] This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of agrochemicals derived from this compound, offering detailed protocols and expert insights for researchers in the field.

The rationale behind selecting the indoline-2-carboxylate scaffold lies in its structural similarity to natural auxins, such as indole-3-acetic acid, which are known to regulate plant growth.[5][6][7] This mimicry can be exploited to develop potent herbicides that disrupt normal plant development. Furthermore, the indole nucleus is a key component of various alkaloids and other bioactive compounds with known antimicrobial and insecticidal properties, suggesting that derivatives of this compound could exhibit a broad spectrum of agrochemical activities.[1]

This document will guide researchers through the key stages of agrochemical discovery, from the initial synthesis and derivatization of the core molecule to the high-throughput screening of the resulting compound library for desired biological activities.

Synthesis and Derivatization Strategies

The journey from this compound to a potent agrochemical begins with strategic chemical modifications to generate a library of diverse derivatives. The following section outlines key synthetic transformations that can be employed.

Protocol 1: N-Alkylation and N-Arylation of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a prime site for modification, allowing for the introduction of various alkyl and aryl groups that can significantly influence the biological activity of the resulting compounds.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, allyl bromide) or aryl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted derivative.[8]

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents are used to avoid unwanted side reactions with the electrophile.

  • Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases could lead to deprotonation at other positions or hydrolysis of the ester.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Protocol 2: Amide Formation via Hydrolysis and Coupling

Conversion of the methyl ester to an amide introduces a key hydrogen bond donor and acceptor, which can facilitate binding to target enzymes or receptors.

Experimental Protocol:

  • Hydrolysis: Hydrolyze this compound to indoline-2-carboxylic acid by refluxing with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification with an acid like hydrochloric acid (HCl).[9][10]

  • Amide Coupling:

    • Dissolve the resulting indoline-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or DMF.

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform an aqueous work-up to remove the coupling reagents and byproducts. Purify the resulting amide by recrystallization or column chromatography.[10]

Causality Behind Experimental Choices:

  • Hydrolysis: Basic hydrolysis is a standard method for converting esters to carboxylic acids.[9][10]

  • Coupling Agents: EDC and DCC are commonly used to activate the carboxylic acid for nucleophilic attack by the amine, facilitating amide bond formation under mild conditions.[10]

Visualizing the Synthetic Workflow

The following diagram illustrates the key derivatization pathways starting from this compound.

Synthesis_Workflow This compound This compound N-Substituted Derivatives N-Substituted Derivatives This compound->N-Substituted Derivatives N-Alkylation/ N-Arylation Indoline-2-carboxylic acid Indoline-2-carboxylic acid This compound->Indoline-2-carboxylic acid Hydrolysis Amide Derivatives Amide Derivatives Indoline-2-carboxylic acid->Amide Derivatives Amide Coupling Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening This compound This compound Compound Library Compound Library This compound->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Single Concentration Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay EC50/IC50 Determination Lead Compound(s) Lead Compound(s) Dose-Response Assay->Lead Compound(s) Further Optimization Further Optimization Lead Compound(s)->Further Optimization

References

Biochemical Studies on the Interactions of Methyl indoline-2-carboxylate with Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl indoline-2-carboxylate (MIC) and its parent scaffold, indoline-2-carboxylic acid, represent a class of privileged structures in medicinal chemistry. Their significance stems from the chiral center at the 2-position and a saturated heterocyclic core, which imparts distinct stereochemical and electronic properties compared to their aromatic indole counterparts.[1] This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals investigating the biochemical interactions of MIC. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The methodologies detailed herein cover foundational stability assessments, specific enzyme inhibition assays targeting viral and metabolic enzymes, receptor binding studies, and confirmatory cell-based analyses.

Part 1: Foundational Biochemical Characterization

Before investigating specific molecular targets, it is crucial to understand the inherent stability and metabolic fate of this compound. The primary point of metabolic transformation is the ester moiety, which can be hydrolyzed by systemic esterases to yield the corresponding (S)-indoline-2-carboxylic acid.[1][2] Determining whether the ester or the resulting carboxylic acid is the primary bioactive agent is a critical first step in any research program.

Protocol 1.1: In Vitro Metabolic Stability and Ester Hydrolysis Assay

This protocol determines the rate at which MIC is hydrolyzed in a biologically relevant matrix, such as liver microsomes or plasma, which are rich in esterase enzymes.

Rationale: A rapid rate of hydrolysis suggests that (S)-indoline-2-carboxylic acid is likely the dominant species present in systemic circulation and at the target site. Conversely, high stability indicates that the methyl ester itself may be responsible for the observed biological activity. This data is essential for correctly interpreting subsequent in vitro and in vivo results.

Materials:

  • This compound (MIC)

  • (S)-indoline-2-carboxylic acid (analytical standard)

  • Human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with 0.1% formic acid (for quenching and sample preparation)

  • Control compound (e.g., a known stable ester and a known labile ester)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a 10 mM stock solution of MIC in DMSO. Prepare analytical standards for both MIC and its carboxylic acid metabolite in the relevant concentration range.

  • Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice. For a 200 µL final volume:

    • 158 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 20 µL of NADPH regenerating system

    • 20 µL of liver microsomes (final concentration 0.5-1.0 mg/mL)

  • Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding 2 µL of the 10 mM MIC stock solution (final concentration 100 µM). Vortex briefly.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 25 µL aliquot to 100 µL of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples via LC-MS/MS to quantify the remaining concentration of MIC and the formation of (S)-indoline-2-carboxylic acid at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining MIC versus time. The slope of the linear portion of this curve corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Workflow for In Vitro Hydrolysis Assay

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis prep1 Prepare Reagents: - MIC Stock (DMSO) - Microsomes - Buffer, NADPH System mix Combine Buffer, NADPH System, Microsomes prep1->mix prep2 Prepare LC-MS/MS with standards for MIC and its acid metabolite analyze Quantify via LC-MS/MS prep2->analyze start Initiate with MIC mix->start sample Sample at Time Points (0, 5, 15, 30, 60 min) start->sample quench Quench with Acetonitrile + Internal Standard sample->quench quench->analyze calc Calculate Half-Life (t½) analyze->calc G cluster_enzyme Integrase Active Site active_site Mg²⁺ Viral DNA Mg²⁺ block Strand Transfer Blocked active_site->block Prevents Integration inhibitor Indole-2-Carboxylic Acid (or hydrolyzed MIC) chelation Chelation of Mg²⁺ ions by carboxylate group inhibitor->chelation chelation->active_site G cluster_binding Binding Equilibrium Receptor NMDA Receptor (Brain Membranes) eq1 Receptor + [³H]glycine <=> Bound Complex Receptor->eq1 eq2 Receptor + MIC <=> Bound Complex Receptor->eq2 Radioligand [³H]glycine (Labeled Ligand) Radioligand->eq1 TestCmpd MIC (Test Compound) TestCmpd->eq2 Filter Rapid Filtration (Separates Bound from Free) eq1->Filter Count Scintillation Counting (Measures Bound Radioactivity) Filter->Count Result Determine Ki value Count->Result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl indoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and improve yields. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate for angiotensin-converting enzyme (ACE) inhibitors.[1] Achieving a high yield of this compound can be challenging, with potential pitfalls in both the initial synthesis of the indole ring system and the subsequent reduction to the indoline. This guide will explore common synthetic routes and provide troubleshooting for issues that may arise.

The primary routes to this compound involve two key transformations:

  • Formation of the Indole-2-carboxylate core: Often achieved through methods like the Fischer indole synthesis or the Reissert synthesis.[2][3]

  • Reduction of the Indole to an Indoline: This step is crucial for obtaining the final saturated heterocyclic system.[4][5]

Each of these stages presents its own set of challenges that can impact the overall yield and purity of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in the Initial Indole-2-carboxylate Synthesis

Question: I am attempting a Fischer indole synthesis to create the indole-2-carboxylate precursor, but I'm getting a very low yield or no product at all. What could be going wrong?

Answer: The Fischer indole synthesis, while versatile, is sensitive to several factors. Low yields often point to issues with the acid catalyst, the stability of the hydrazone intermediate, or unfavorable reaction conditions.[6][7]

Possible Causes & Solutions:

  • Inappropriate Acid Catalyst:

    • The Problem: The choice of acid is critical. A catalyst that is too strong can lead to decomposition of the starting materials or the product, while a weak acid may not be sufficient to drive the reaction forward.[6][7]

    • The Solution: Experiment with a range of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][7] The optimal acid often depends on the specific substrates. For sensitive substrates, milder Lewis acids are often preferred.

  • Hydrazone Decomposition or Side Reactions:

    • The Problem: The phenylhydrazone intermediate can be unstable. Furthermore, certain substituents, particularly strong electron-donating groups on the carbonyl-derived portion of the hydrazone, can promote a competing N-N bond cleavage reaction instead of the desired[1][1]-sigmatropic rearrangement.[8][9] This leads to the formation of byproducts like aniline and 3-methylindole.[8][9]

    • The Solution:

      • Isolate the Hydrazone: If you are generating the hydrazone in situ, try isolating and purifying it before proceeding with the cyclization step. This ensures you are starting with a clean, well-characterized intermediate.

      • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.

      • Consider Alternative Syntheses: If the Fischer indole synthesis consistently fails due to substrate limitations, consider alternative methods like the Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate.[2][10]

  • Suboptimal Reaction Conditions:

    • The Problem: Temperature and reaction time are crucial parameters. Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation.

    • The Solution: Carefully monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Issue 2: Inefficient Reduction of the Indole to the Indoline

Question: I have successfully synthesized my Methyl indole-2-carboxylate, but I'm struggling with the reduction to this compound. My yields are low, and I'm seeing a lot of side products.

Answer: The reduction of the indole ring to an indoline requires careful selection of the reducing agent and reaction conditions to avoid over-reduction or side reactions.

Possible Causes & Solutions:

  • Incorrect Choice of Reducing Agent:

    • The Problem: Not all reducing agents are suitable for this transformation. Strong, non-selective reducing agents like LiAlH₄ may not be effective for reducing the indole nucleus.[2]

    • The Solution: Several reducing systems are known to be effective for this conversion:

      • Zinc in Hydrochloric Acid (Zn/HCl): A classic and often effective method for reducing the heterocyclic ring of indole.[4][5]

      • Magnesium in Methanol (Mg/MeOH): This system has been reported to give high yields (96%) for the reduction of ethyl indole-2-carboxylate to ethyl indoline-2-carboxylate.[11]

      • Sodium Cyanoborohydride in Acetic Acid (NaCNBH₃/CH₃COOH): A milder reducing agent that can selectively reduce the heterocyclic ring.[2]

      • Lithium, Sodium, or Potassium in Liquid Ammonia: This method can provide high yields (around 80%) and high purity of indoline-2-carboxylic acid directly from indole-2-carboxylic acid.[1] The addition of a weak proton donor like aniline can further improve the yield.[1]

      • Borane Reagents in Trifluoroacetic Acid: This combination can rapidly and efficiently reduce indole compounds to their corresponding indolines with good yields.[12]

  • Over-reduction of the Benzene Ring:

    • The Problem: Some powerful reducing conditions can also reduce the benzene portion of the indole ring, leading to undesired byproducts. For instance, lithium in liquid ammonia can reduce the benzene ring to give 4,7-dihydroindole as a major product.[2]

    • The Solution: Choose a reducing agent that is selective for the pyrrole ring. Acidic conditions, such as with Zn/HCl or NaCNBH₃/CH₃COOH, generally favor the reduction of the heterocyclic ring.[2]

  • Difficulty with Purification:

    • The Problem: The final product may be difficult to separate from starting material and byproducts. If using tin-based reducing agents, removal of tin residues can be particularly challenging.[1]

    • The Solution:

      • Optimize Reaction Completion: Ensure the reaction goes to completion by monitoring with TLC or LC-MS to minimize the amount of starting material in the crude product.

      • Aqueous Workup: A thorough aqueous workup is often necessary to remove inorganic salts and other water-soluble impurities.

      • Chromatography: Column chromatography is frequently required to obtain a highly pure product. Experiment with different solvent systems to achieve optimal separation.

Issue 3: Esterification Challenges

Question: I have indoline-2-carboxylic acid and I want to convert it to the methyl ester. My esterification reaction is not working well.

Answer: Esterification of indoline-2-carboxylic acid can be straightforward, but certain conditions need to be met for a high-yielding reaction.

Possible Causes & Solutions:

  • Ineffective Esterification Method:

    • The Problem: Simply heating the carboxylic acid in methanol may not be sufficient. An acid catalyst is typically required.

    • The Solution: A common and effective method is to dissolve the indoline-2-carboxylic acid in methanol and then slowly add thionyl chloride (SOCl₂).[13][14] This in situ generation of HCl catalyzes the esterification.

  • N-Protection Considerations:

    • The Problem: The secondary amine of the indoline ring can potentially interfere with some reactions.

    • The Solution: While not always necessary for a simple esterification, if you are performing subsequent reactions that are sensitive to the N-H group, consider protecting it. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the indoline nitrogen.[15]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reduction of Methyl indole-2-carboxylate?

A1: A good starting point would be the use of magnesium powder in methanol, as it has been reported to give high yields.[11] Alternatively, the classic Zn/HCl reduction is also a reliable method.[4][5] It is always recommended to start with a small-scale reaction to fine-tune the conditions before scaling up.

Q2: Are there any one-pot methods to go from a substituted aniline to this compound?

A2: While a direct one-pot synthesis is not common, multi-step, one-pot procedures have been developed. For instance, a process involving the lateral lithiation of N-Boc protected toluidines, quenching with diethyl oxalate, followed by dehydration can yield indole-2-carboxylic acid esters.[16] Subsequent reduction would still be required.

Q3: My final product is an oil, but the literature reports a solid. What should I do?

A3: If your product is an oil, it may indicate the presence of impurities. Ensure that your starting materials were pure and that the reaction went to completion. Rigorous purification, such as column chromatography, may be necessary. It is also possible that you have a different polymorphic form or that the presence of residual solvent is preventing crystallization. Try dissolving the oil in a minimal amount of a suitable solvent and then slowly adding a non-solvent to induce crystallization.

Q4: Can I use catalytic hydrogenation for the reduction step?

A4: Yes, catalytic hydrogenation can be used. For example, N-(tert-butoxycarbonyl)indoles can be reduced to the corresponding N-(tert-butoxycarbonyl)indolines using 10% Pd(OH)₂/C as a catalyst with polymethylhydrosiloxane as the reducing agent.[3]

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl Indole-2-carboxylate via Fischer Indole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Hydrazone Formation (if not pre-formed):

    • Dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Add methyl pyruvate (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The hydrazone may precipitate out. If so, filter and wash with cold ethanol. Otherwise, use the solution directly in the next step.

  • Cyclization:

    • To the hydrazone, add a suitable acid catalyst (e.g., polyphosphoric acid, or a Lewis acid like ZnCl₂).

    • Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C) and monitor by TLC.

    • Once the reaction is complete, cool the mixture and pour it into ice water.

    • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reduction of Methyl Indole-2-carboxylate to this compound using Mg/MeOH
  • Dissolve Methyl indole-2-carboxylate (1.0 eq) in anhydrous methanol.

  • Add magnesium turnings (typically 2-3 eq) portion-wise to the solution. The reaction is exothermic, so maintain the temperature with a water bath if necessary.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Filter the mixture to remove magnesium salts.

  • Extract the filtrate with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

V. Data Presentation

Reduction MethodReagentsReported YieldReference
Magnesium in MethanolMg, MeOH96% (for ethyl ester)[11]
Dissolving Metal ReductionLi, liquid NH₃, Aniline~80-90% (for acid)[1]
Catalytic Hydrogenation10% Pd(OH)₂/C, PMHSGood yields (for N-Boc)[3]
Borane ReductionBorane complex, TFAGood yields[12]

VI. Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Indole Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Purification A Starting Materials (e.g., Phenylhydrazine, Methyl Pyruvate) B Fischer Indole Synthesis A->B Acid Catalyst C Methyl Indole-2-carboxylate B->C D Reduction C->D Reducing Agent (e.g., Mg/MeOH) E This compound D->E F Workup & Purification (e.g., Chromatography) E->F G Pure Product F->G

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

G Start Low Yield in Fischer Indole Synthesis Q1 Is the Hydrazone Stable? Start->Q1 A1_Yes Check Acid Catalyst Q1->A1_Yes Yes A1_No Isolate/Purify Hydrazone or Consider Alternative Synthesis Q1->A1_No No Q2 Is the Catalyst Optimal? A1_Yes->Q2 End Improved Yield A1_No->End A2_Yes Optimize Reaction Conditions (Temp, Time) Q2->A2_Yes Yes A2_No Screen Different Brønsted/Lewis Acids Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision-making flowchart for troubleshooting low yields in the Fischer indole synthesis.

VII. References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from --INVALID-LINK--

  • Hudson, C. B., & Robertson, A. V. (1967). The synthesis and chemistry of DL-Indoline-2-carboxylic acid. ResearchGate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. Retrieved from --INVALID-LINK--

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from --INVALID-LINK--

  • (n.d.). Preparation and Properties of INDOLE. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from --INVALID-LINK--

  • Allen, D. A. (1999). Synthesis of Indole-2-Carboxylic Acid Esters. Synthetic Communications, 29(3), 447-455. Retrieved from --INVALID-LINK--

  • Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4684-4686. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds. Retrieved from --INVALID-LINK--

  • (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. J. Braz. Chem. Soc., 22(11), 2036-2039. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. Retrieved from --INVALID-LINK--

  • (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. Retrieved from --INVALID-LINK--

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5485-5497. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Retrieved from --INVALID-LINK--

  • (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate (≥97.0% (HPLC)). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of indoline-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Methyl Indoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl indoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound from common reaction byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing detailed explanations and actionable solutions.

Q1: My final product is a brownish or pinkish solid. What is causing this discoloration and how can I remove it?

A1: Discoloration in indoline-containing compounds often arises from oxidation or the presence of trace impurities. The indoline ring system can be susceptible to air oxidation, leading to the formation of colored byproducts.

Causality and Troubleshooting Steps:

  • Oxidation: The secondary amine of the indoline ring can be oxidized. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or storage.

  • Residual Acid/Base: Incomplete neutralization of acid or base catalysts from the esterification reaction can sometimes lead to degradation and color formation upon concentration. Ensure your workup procedure effectively removes all acidic or basic residues.

  • Purification Strategy:

    • Activated Carbon (Charcoal) Treatment: A common and effective method for removing colored impurities is to treat a solution of your crude product with activated carbon.

      • Protocol: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) and gently heat the mixture for a short period (10-15 minutes). Filter the hot solution through a pad of celite to remove the charcoal. The resulting filtrate should be significantly less colored.

    • Recrystallization: This is often the most effective method for both purification and color removal. The choice of solvent is critical.

Q2: I'm observing a low yield after my purification process. What are the common reasons for this loss of material?

A2: Low recovery of this compound can be attributed to several factors, from an incomplete initial reaction to losses during the purification steps.

Expert Insights and Optimization:

  • Incomplete Esterification: The Fischer esterification of indoline-2-carboxylic acid is an equilibrium-driven reaction. To drive the reaction towards the product, consider using a large excess of methanol (which can also serve as the solvent) and an effective acid catalyst like sulfuric acid or thionyl chloride.[1] Removing the water formed during the reaction, for example by using a Dean-Stark trap if a co-solvent like toluene is used, can also significantly improve the yield.[2]

  • Losses During Workup:

    • Acid-Base Extraction: When neutralizing the reaction mixture and performing extractions, ensure the pH is carefully controlled to prevent hydrolysis of the ester product back to the carboxylic acid.

    • Emulsion Formation: Emulsions can form during the separation of aqueous and organic layers, trapping product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • Recrystallization Issues:

    • Solvent Choice: If the product is too soluble in the chosen recrystallization solvent at low temperatures, you will have significant losses in the mother liquor. A good solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble when cold.

    • Precipitation vs. Crystallization: Crashing the product out of solution by rapid cooling will lead to the trapping of impurities and smaller, harder-to-filter crystals. Allow the solution to cool slowly to promote the formation of pure, larger crystals.

Q3: My NMR analysis shows the presence of unreacted indoline-2-carboxylic acid. How can I effectively remove it?

A3: The presence of the starting carboxylic acid is a common issue, especially if the esterification reaction did not go to completion. An acid-base extraction is the most efficient method to remove this impurity.

Self-Validating Protocol:

  • Principle: An acid-base extraction works by converting the acidic starting material into its water-soluble salt, while the neutral ester product remains in the organic layer.

  • Step-by-Step Protocol:

    • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Avoid strong bases like sodium hydroxide (NaOH) as they can hydrolyze the ester.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution.

    • Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density), and the bottom will be the aqueous layer containing the sodium salt of the unreacted carboxylic acid.

    • Drain the aqueous layer.

    • Repeat the wash with the basic solution to ensure complete removal of the acid.

    • Wash the organic layer with brine to remove residual water and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Q4: I have a significant byproduct that I suspect is the N-acetylated this compound. How can I separate this from my desired product?

A4: N-acylation can occur if acetylating agents are present or if acetic acid is used as a solvent or catalyst under certain conditions. Since the N-acetylated product is also an ester and is neutral, separation from the desired product can be challenging and typically requires chromatography.

Chromatographic Separation Strategy:

  • Flash Column Chromatography: This is the most effective method for separating compounds with similar polarities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A non-polar/polar solvent gradient is typically used. A good starting point for indole derivatives is a mixture of hexanes (or heptane) and ethyl acetate.[3]

      • Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

      • The less polar N-acetylated product should elute before the more polar this compound (due to the presence of the N-H group in the desired product, which can interact more strongly with the silica).

    • Monitoring: Use thin-layer chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound on a laboratory scale?

A1: For typical laboratory scales (milligrams to a few grams), a combination of an acid-base wash followed by either recrystallization or flash column chromatography is generally the most reliable approach. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: The ideal recrystallization solvent will vary depending on the specific impurity profile. However, common solvent systems for indole-type compounds that are worth screening include:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl acetate/Hexanes (or Heptane)[4]

  • Isopropanol/Water[3]

A systematic approach to solvent screening with small amounts of your crude product is highly recommended.

Q3: What are the expected spectral data (¹H NMR, ¹³C NMR, IR) for pure this compound?

A3: While obtaining a definitive, published spectrum for this compound can be challenging, we can infer the expected signals based on its structure and comparison to the more readily available data for methyl indole-2-carboxylate.

Expected Spectroscopic Data:

Technique Expected Peaks for this compound Reference Data for Methyl Indole-2-Carboxylate
¹H NMR Aromatic protons (approx. 6.7-7.2 ppm), N-H proton (broad singlet), CH at position 2 (approx. 4.4-4.6 ppm), CH₂ at position 3 (approx. 3.1-3.6 ppm), and the methyl ester protons (singlet, approx. 3.7-3.8 ppm).Aromatic protons (approx. 7.1-7.7 ppm), N-H proton (broad singlet, >8 ppm), CH at position 3 (singlet, approx. 7.1 ppm), and methyl ester protons (singlet, approx. 3.9 ppm).[5][6]
¹³C NMR Carbonyl carbon (approx. 173-175 ppm), aromatic carbons (approx. 110-150 ppm), C2 (approx. 60-65 ppm), C3 (approx. 30-35 ppm), and the methyl ester carbon (approx. 52-53 ppm).Carbonyl carbon (approx. 162 ppm), aromatic carbons (approx. 110-138 ppm), C2 and C3 (approx. 108 and 127 ppm respectively).[6]
IR (Infrared) N-H stretch (approx. 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, approx. 2850-3100 cm⁻¹), C=O stretch (ester, approx. 1730-1750 cm⁻¹), and C=C stretches (aromatic, approx. 1450-1600 cm⁻¹).N-H stretch (approx. 3300 cm⁻¹), C=O stretch (ester, approx. 1700 cm⁻¹).[7]

Note: The chemical shifts for the indoline structure will be significantly upfield for the non-aromatic portion of the heterocyclic ring compared to the fully aromatic indole.

Q4: How can I best approach the purification of this compound on a larger, industrial scale?

A4: For large-scale purification, recrystallization is generally preferred over chromatography due to cost and scalability.[8] The process would involve:

  • Process Optimization: Extensive screening of solvents to find a system that gives high recovery and purity.

  • Crystallization Control: Careful control of cooling rates and agitation to ensure consistent crystal size and purity.

  • Filtration and Drying: Use of industrial-scale filtration and drying equipment.

  • Mother Liquor Recycling: To improve overall yield, the mother liquor may be concentrated and re-processed.

Visual Workflows and Diagrams

Purification_Decision_Tree start Crude this compound discolored Discolored Product? start->discolored acid_impurity Acidic Impurities Present? (e.g., Unreacted Carboxylic Acid) discolored->acid_impurity No charcoal Activated Charcoal Treatment discolored->charcoal Yes neutral_impurity Neutral Byproducts? (e.g., N-acetylated) acid_impurity->neutral_impurity No acid_base Acid-Base Extraction (wash with NaHCO3) acid_impurity->acid_base Yes chromatography Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) neutral_impurity->chromatography Yes recrystallization Recrystallization neutral_impurity->recrystallization No charcoal->acid_impurity acid_base->neutral_impurity final_product Pure this compound chromatography->final_product recrystallization->final_product

Acid_Base_Extraction_Workflow cluster_1 Organic Phase Processing cluster_2 Aqueous Phase (Waste) step4 {Step 4: Wash with Brine} step5 {Step 5: Dry with Na₂SO₄} step4->step5 step6 {Step 6: Filter and Concentrate} step5->step6 product Purified Methyl Indoline-2-Carboxylate step6->product waste {Contains Sodium Salt of Unreacted Carboxylic Acid} step1 step1 step2 step2 step1->step2 step3 step3 step2->step3 step3:org->step4 step3:aq->waste

References

Troubleshooting side reactions in the synthesis of Methyl indoline-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl Indoline-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. Indoline-2-carboxylates are crucial building blocks in medicinal chemistry, appearing in enzyme inhibitors and various receptor ligands.[1][2] However, their synthesis is often plagued by competing side reactions that can complicate purification and significantly lower yields.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic failures and offer field-proven solutions to help you optimize your reactions and achieve your target molecules with higher purity and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis to produce the methyl indole-2-carboxylate precursor is failing. I'm observing very low yields and significant formation of tar-like byproducts. What is the root cause?

This is a classic challenge in Fischer indolization, a powerful but sensitive reaction.[3] The issue typically stems from the harsh acidic conditions and high temperatures required, which can lead to substrate decomposition, polymerization, or undesired side reactions.[4]

Potential Causes & Mechanistic Insights:

  • Acid Catalyst Choice: The strength of the acid catalyst is critical. An overly strong acid can promote decomposition, while a weak acid may fail to initiate the necessary[5][5]-sigmatropic rearrangement.[3][4]

  • Thermal Degradation: High temperatures, while often necessary, can lead to the formation of tars and resins, especially with sensitive substrates.[4]

  • Unstable Hydrazone Intermediate: The phenylhydrazone formed from the initial condensation can be unstable and may decompose before it has a chance to cyclize. This is particularly true for hydrazones derived from sterically hindered or electronically deactivated ketones/aldehydes.[4]

  • Competing N-N Bond Cleavage: For certain substrates, particularly those with electron-donating groups, the intermediate can undergo heterolytic cleavage of the N-N bond, competing with the desired cyclization pathway.[4]

Troubleshooting Protocol & Solutions:

  • Optimize the Acid Catalyst: Instead of relying on a single acid, screen a variety.

    • Brønsted Acids: Start with p-toluenesulfonic acid (p-TsOH) or acetic acid. If the reaction is sluggish, cautiously try stronger acids like H₂SO₄ or HCl.[3][5]

    • Lewis Acids: ZnCl₂, BF₃·OEt₂, and AlCl₃ are excellent alternatives that can promote the reaction under milder thermal conditions.[3][4] Polyphosphoric acid (PPA) is particularly effective for unreactive substrates.[4]

  • Employ an In-Situ, One-Pot Procedure: To circumvent the instability of the hydrazone intermediate, generate it in the same pot where the cyclization occurs without isolation.[4]

    • Protocol: Dissolve the arylhydrazine and the keto-ester (e.g., methyl pyruvate) in a suitable solvent (e.g., ethanol, toluene). Add the acid catalyst and heat the mixture to reflux, monitoring by TLC. This ensures the hydrazone cyclizes as it is formed.[6]

  • Control Reaction Temperature: Begin with milder conditions (e.g., 60-80 °C) and only increase the temperature if necessary. Microwave-assisted synthesis can sometimes provide rapid, controlled heating, improving yields and reducing reaction times.[4]

  • Analyze Byproducts: If possible, isolate and identify major byproducts. The presence of compounds like aniline suggests that N-N bond cleavage is a significant side reaction.[5]

Diagram: Fischer Indole Synthesis - Key Steps & Side Reactions This diagram illustrates the main reaction pathway and highlights where decomposition side reactions can occur.

Fischer_Indole_Synthesis Start Arylhydrazine + Keto-ester Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Decomposition Tar & Byproducts (e.g., Aniline) Hydrazone->Decomposition Decomposition (Unstable) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Sigmatropic->Decomposition N-N Cleavage (Strong Acid/Heat) Cyclization Aminal Formation Diimine->Cyclization Ring Closure Indole Aromatic Indole (Target Precursor) Cyclization->Indole NH₃ Elimination

Caption: Key pathway and common failure points in the Fischer Indole Synthesis.

Q2: During the reduction of my methyl indole-2-carboxylate to the indoline, my reaction is either incomplete or I see evidence of over-reduction. How can I improve this transformation?

The reduction of the indole's pyrrole ring is a delicate step. The electron-rich nature of the indole can lead to side reactions, and achieving complete but selective reduction requires careful choice of reagents and conditions.[7][8]

Potential Causes & Mechanistic Insights:

  • Reagent Activity: The chosen reducing agent may be insufficiently active to reduce the aromatic pyrrole ring, leading to incomplete conversion. Conversely, an overly aggressive reagent can lead to over-reduction of the benzene ring or the ester group.[7][8]

  • pH Dependence: Some reducing agents, like sodium cyanoborohydride (NaBH₃CN), are highly pH-dependent. The reaction will stall if the acidic conditions are not maintained throughout.[7]

  • N-H Reactivity: The acidic N-H proton of the indole can interfere with certain reducing agents. Protecting the nitrogen as an N-acyl derivative (e.g., N-Boc) can deactivate the pyrrole ring, making it more amenable to selective catalytic hydrogenation and preventing other side reactions.[8]

Troubleshooting Protocol & Solutions:

  • Systematically Evaluate Reducing Agents: There is no one-size-fits-all solution. The optimal reagent depends on the specific substrate.

Reducing Agent Typical Conditions Pros Cons / Common Side Reactions
Sodium Cyanoborohydride Acetic acid or TFA, 0 °C to RTMild, good functional group toleranceIncomplete reaction if pH rises; requires fresh reagent.[7]
Catalytic Hydrogenation (Pd/C, Pd(OH)₂/C) H₂ (balloon or pressure), EtOH/EtOAcClean, high-yieldingCan be slow; may require N-protection to prevent side reactions.[2][8]
Borane Complexes (BH₃-THF, BH₃-DMS) Trifluoroacetic acid (TFA), THFEffective for many substratesCan cause N-alkylation side reactions if not controlled.[9][10]
Dissolving Metal Reduction (Li or Na / liq. NH₃) Liquid NH₃, -78 °C, with a proton source (e.g., aniline)Powerful and efficient for selective reduction.[11]Requires specialized equipment for handling liquid ammonia.
Stannous Chloride (SnCl₂) HCl gas in an alcohol (e.g., EtOH), 0 °CForms a tin complex intermediate that can be hydrolyzed.[12]Stoichiometric tin waste; requires anhydrous conditions.
  • Implement N-Protection: If catalytic hydrogenation is sluggish or gives byproducts, consider protecting the indole nitrogen.

    • Protocol (N-Boc Protection): Dissolve the methyl indole-2-carboxylate in THF. Add (Boc)₂O, triethylamine (TEA), and a catalytic amount of DMAP. Stir at room temperature until TLC shows complete consumption of the starting material.[8] The resulting N-Boc indole is often a better substrate for catalytic hydrogenation.[2][8]

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction's progress. For reductions like NaBH₃CN, if the reaction stalls, a small, careful addition of acid can restart it.[7]

Diagram: Troubleshooting Workflow for Indole Reduction

Caption: A logical workflow for troubleshooting common indole reduction issues.

Q3: When attempting to N-alkylate my this compound, I get a mixture of N-alkylated and C3-alkylated products. How can I achieve exclusive N-alkylation?

This is a frequent problem rooted in the ambident nucleophilicity of the indolinide anion. While the nitrogen is the desired site of reaction, the C3 position can also be nucleophilic, leading to competing C-alkylation. Selectivity is a function of the base, solvent, counter-ion, and electrophile.

Potential Causes & Mechanistic Insights:

  • Counter-ion Effect: "Harder" counter-ions like Li⁺ and Na⁺ associate more tightly with the "harder" nitrogen atom, favoring N-alkylation. "Softer" counter-ions like K⁺ or Cs⁺ result in a more dissociated, "freer" anion, which can increase the proportion of C3-alkylation (the "softer" nucleophilic site).

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a more reactive "naked" anion, which often increases C3-alkylation. Less polar solvents like THF can favor tighter ion pairing and thus improve N-selectivity.[13]

  • Base Strength: A strong, non-nucleophilic base is required to fully deprotonate the indoline nitrogen. Incomplete deprotonation can lead to complex equilibria and poor selectivity. Sodium hydride (NaH) is a common choice.[13]

Troubleshooting Protocol & Solutions:

  • Optimize Base and Solvent Conditions: This is the most critical factor for controlling selectivity.

Base Solvent Temperature Expected Selectivity & Comments
NaH THF0 °C to RTGenerally good N-selectivity due to Na⁺ ion pairing.[13]
NaH DMF0 °C to RTIncreased risk of C3-alkylation due to higher solvent polarity. Can be improved by increasing temperature.[13]
KOH / K₂CO₃ DMF / AcetonitrileRT to 80 °COften less selective, may yield mixtures. Can be effective for activated electrophiles.[14][15]
Cs₂CO₃ Dioxane / CH₂Cl₂40 °C to RefluxOften used in Pd-catalyzed allylations; can favor N-alkylation with specific ligand combinations.[16]
  • Recommended Protocol for High N-Selectivity:

    • Step 1 (Deprotonation): To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add NaH (1.1 eq.) portion-wise.

    • Step 2 (Anion Formation): Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes until hydrogen evolution ceases. This ensures complete formation of the sodium indolinide.

    • Step 3 (Alkylation): Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl halide) dropwise.

    • Step 4 (Monitoring): Monitor the reaction by TLC. Upon completion, carefully quench with saturated aq. NH₄Cl.

Diagram: Competing N-Alkylation vs. C3-Alkylation Pathways

Caption: The indolinide anion has two nucleophilic sites, leading to a mixture of products unless conditions are carefully controlled.

References

Optimization of reaction conditions for the synthesis of indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of indole-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures. Indole-2-carboxylic acids are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical agents.[1][2] Their successful synthesis is often a critical step in the drug discovery pipeline.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows and authoritative references to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain indole-2-carboxylic acid derivatives?

There are several established methods, with the most common being the Fischer, Reissert, and Nenitzescu indole syntheses.

  • Fischer Indole Synthesis: This is arguably the most widely used method. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a pyruvate derivative (e.g., pyruvic acid or an ethyl pyruvate).[3][4] This route is versatile but can be sensitive to the choice of acid and reaction conditions.[5]

  • Reissert Indole Synthesis: This method provides a reliable route starting from o-nitrotoluene and diethyl oxalate.[6][7] The key steps are a condensation reaction followed by a reductive cyclization using reagents like zinc in acetic acid or ferrous sulfate.[6][8][9] This pathway is particularly useful as it directly yields the desired indole-2-carboxylic acid.[6][8]

  • Nenitzescu Indole Synthesis: This synthesis is used for preparing 5-hydroxyindole derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester.[10][11] While more specific, it is a powerful tool for accessing this particular class of substituted indoles.

Q2: My reaction yield is extremely low or I'm getting no product at all. What are the first things I should check?

This is a common and frustrating issue. A systematic evaluation of your experimental setup is the best approach.[12]

  • Reagent Purity: Verify the purity of your starting materials, especially the arylhydrazine or substituted aniline. Impurities can inhibit the reaction or lead to a cascade of side products.[12] Consider purification of starting materials if they are old or of questionable quality.

  • Reaction Conditions: Indole syntheses are often highly sensitive to temperature and catalyst concentration.[5] An incorrect temperature can either halt the reaction or lead to the degradation of your product.[5] Ensure your heating apparatus is calibrated and the internal reaction temperature is accurate.

  • Atmospheric Conditions: Many intermediates in indole synthesis are sensitive to air and moisture. If applicable, ensure you are using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[12]

Below is a general workflow for troubleshooting low-yield reactions.

Caption: General troubleshooting workflow for low-yield reactions.

Q3: My TLC analysis shows multiple spots, indicating several byproducts. How can I improve selectivity?

The formation of multiple products is often due to side reactions or lack of regioselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamically stable byproducts.[12]

  • Catalyst Choice: In Fischer indole synthesis, the choice of acid catalyst is critical.[3] Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) can lead to different product distributions.[3] For sensitive substrates, milder catalysts or conditions may be necessary.

  • Side Reactions: A common side reaction is the unwanted decarboxylation of the indole-2-carboxylic acid product, especially at high temperatures in the presence of copper catalysts.[8][13] If the carboxylic acid is the desired product, it is crucial to control the temperature carefully. Another issue can be polymerization, resulting in intractable tars, which can be mitigated by running the reaction at a lower temperature or in more dilute conditions.

Q4: How do I best purify my final indole-2-carboxylic acid derivative?

Purification can be challenging due to the similar polarities of indole derivatives.

  • Column Chromatography: This is the most common method. A systematic approach to finding the right solvent system using TLC is essential. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). For acidic products, adding a small amount of acetic acid (0.5-1%) to the eluent can prevent streaking on the column.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral byproducts. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate). The carboxylate salt will move to the aqueous layer. This layer can then be separated, cooled in an ice bath, and re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[13]

Q5: How can I definitively confirm the structure of my product?

A combination of spectroscopic methods is required for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. For indole-2-carboxylic acid, you should expect to see characteristic signals for the aromatic protons on the benzene ring, a signal for the C3-proton (typically a singlet or doublet), and a downfield signal for the N-H proton. The carboxylic acid proton will appear as a very broad singlet far downfield.[14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[15] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. You should see a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).[16][17]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Fischer Indole Synthesis Fails with an Unsymmetrical Ketone

Q: I am attempting a Fischer indole synthesis with 2-butanone and phenylhydrazine, but I am getting a mixture of two isomers or a very low yield of the desired product. What is going wrong?

This is a classic problem of regioselectivity in the Fischer synthesis. The intermediate arylhydrazone can form two different enamines, leading to two possible[13][13]-sigmatropic rearrangements and thus two different indole products (in this case, 2,3-dimethylindole and 2-ethylindole).

Causality & Explanation: The acid catalyst protonates the hydrazone, which then tautomerizes to an enamine. The subsequent[13][13]-sigmatropic rearrangement is the key bond-forming step. The direction of this rearrangement (i.e., which regioisomer is formed) is influenced by the stability of the intermediate enamine and the steric hindrance around the newly forming C-C bond.[3][4]

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Acid Catalyst Switch from a Brønsted acid (like H₂SO₄) to a Lewis acid (like ZnCl₂ or polyphosphoric acid - PPA).Lewis acids can coordinate differently with the hydrazone, potentially favoring one enamine intermediate over the other, thus improving regioselectivity.[3]
Temperature Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy, which may lead to a higher ratio of the desired isomer.[5]
Solvent Experiment with solvents of different polarities (e.g., toluene, acetic acid, ethanol).The solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio.[5]
Issue 2: The Reissert Synthesis Stalls After the Initial Condensation

Q: I have successfully synthesized the ethyl o-nitrophenylpyruvate intermediate in my Reissert synthesis, but the subsequent reductive cyclization step is failing, providing a complex mixture of products.

The reductive cyclization is the most delicate step of the Reissert synthesis. The reduction of the nitro group to an amine must be efficient, allowing for immediate intramolecular cyclization onto the ketone. If the reduction is too slow, too aggressive, or incomplete, side reactions will dominate.[8][9]

Causality & Explanation: The goal is to generate the amino-intermediate in situ, which then spontaneously cyclizes. Common failure modes include over-reduction, polymerization of the starting material, or side reactions of the newly formed aniline before it can cyclize.[9]

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Reducing Agent If using Zn/acetic acid, ensure the zinc dust is activated and fresh. Consider alternative reducing agents like ferrous sulfate (FeSO₄) with ammonia or sodium dithionite.[7][9]Different reducing agents have different potencies and work under different pH conditions. The combination of FeSO₄ and ammonia is a classic, often milder, condition for this specific transformation.[8][9]
Temperature Control Maintain a consistent and moderate temperature during the reduction. For Zn/acetic acid, this is often kept below reflux.Exothermic reactions during the reduction can lead to a loss of control and promote side reactions. Careful temperature management is crucial for a clean conversion.
Order of Addition Add the reducing agent portion-wise to the solution of the pyruvate intermediate.This helps to control the exotherm and maintain a steady concentration of the reducing agent, preventing unwanted side reactions from occurring at high local concentrations.

graph ReissertMechanism {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

// Nodes A[label="o-Nitrotoluene +\nDiethyl Oxalate"]; B[label="Condensation\n(Base, e.g., NaOEt)"]; C [label="Ethyl o-Nitrophenylpyruvate"]; D [label="Reductive Cyclization\n(e.g., Zn, AcOH)"]; E [label="Indole-2-carboxylic Acid"]; F [label="Decarboxylation\n(Heat, optional)"]; G [label="Indole"];

// Edges A -> B[arrowhead=none]; B -> C; C -> D [arrowhead=none]; D -> E; E -> F [arrowhead=none, style=dashed]; F -> G [style=dashed];

// Styling E [fillcolor="#34A853", fontcolor="#FFFFFF"]; G [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Simplified workflow of the Reissert Indole Synthesis.

Issue 3: Unexpected Decarboxylation of the Final Product

Q: I have successfully synthesized my indole-2-carboxylic acid, but during workup or purification, I am losing the carboxylic acid group, resulting in the corresponding decarboxylated indole.

Indole-2-carboxylic acids are prone to decarboxylation, especially at elevated temperatures or in the presence of certain metals, like copper.[8][13][18] This process is often exploited intentionally to synthesize 2-unsubstituted indoles but is a significant problem if the acid is the desired product.

Causality & Explanation: The mechanism of decarboxylation involves the loss of CO₂ from the carboxyl group. This is often facilitated by heat, which provides the activation energy for the C-C bond cleavage. The presence of copper salts can catalyze this process by forming a copper carboxylate intermediate.[8][13]

Solutions & Optimization Strategies:

StageRecommendationRationale
Reaction If the synthesis requires heat, use the minimum temperature and time necessary to drive the reaction to completion. Monitor carefully by TLC.Minimizes thermal decomposition and decarboxylation of the product.
Workup Avoid prolonged heating during solvent removal. Use a rotary evaporator at moderate temperature and pressure.Reduces thermal stress on the product.
Purification If using column chromatography, do not let the column run dry or heat up. If decarboxylation is still an issue, consider non-thermal purification methods like recrystallization or acid-base extraction.Flash chromatography can generate heat. Ensuring the column is packed and run efficiently minimizes the time the product spends on the stationary phase.
Storage Store the final product in a cool, dark place.Prevents slow decomposition over time.

Detailed Experimental Protocols

Protocol 1: Fischer Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

This protocol is a representative example of the Fischer indole synthesis.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

    • Add ethyl pyruvate (1.05 eq) dropwise to the mixture.

    • Stir the reaction at room temperature and monitor by TLC until the starting hydrazine is consumed (typically 1-2 hours).

  • Cyclization:

    • To the crude hydrazone mixture, add a catalyst. A common choice is polyphosphoric acid (PPA) or a solution of ZnCl₂ in ethanol.

    • Heat the reaction mixture to reflux (or a temperature appropriate for the chosen catalyst, e.g., 80-100 °C).

    • Monitor the reaction by TLC for the formation of the indole product (typically 2-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Hydrolysis of an Ester to Indole-2-Carboxylic Acid

This protocol describes the conversion of an indole-2-carboxylate ester to the corresponding carboxylic acid.[19][20]

  • Saponification:

    • Dissolve the starting ethyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

    • Heat the mixture to reflux (or ~80 °C) and stir until the starting ester is fully consumed as monitored by TLC (typically 2-4 hours).[20]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 1M HCl.

    • A precipitate of the indole-2-carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

References

HPLC methods for determining the enantiomeric purity of Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the enantiomeric purity determination of Methyl indoline-2-carboxylate by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for quantifying the stereoisomeric composition of this critical chiral building block.

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical agents. Because biological systems often interact differently with each enantiomer of a chiral drug, regulatory authorities mandate strict control over the enantiomeric purity of active pharmaceutical ingredients (APIs) and their intermediates.[1] This guide provides in-depth, practical advice, troubleshooting workflows, and validated protocols to ensure the accuracy and reliability of your chiral separations.

Fundamentals of Chiral Separation for this compound

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) that creates a transient diastereomeric complex with the analyte enantiomers.[2][3] The differing stability of these complexes results in different retention times on the column. For a molecule like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and success in separating a wide range of chiral compounds.[4][5]

Choosing the Right Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are highly effective for this separation.[4][6] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral polymer.[6][7]

  • Immobilized vs. Coated CSPs: Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) are covalently bonded to the silica support, offering greater solvent compatibility and robustness.[8] This allows for the use of a wider range of solvents, such as ethyl acetate, THF, or dichloromethane, which can be crucial for optimizing selectivity.[9][10] Coated CSPs are generally less expensive but have limitations on the solvents that can be used.

Mobile Phase Strategy

For polysaccharide CSPs, method development typically starts with normal-phase conditions, as these often provide the best selectivity.

  • Normal-Phase Mode: A typical mobile phase consists of a non-polar solvent (like n-hexane) and a polar modifier (an alcohol like isopropanol or ethanol).[11] Small amounts of an acidic or basic additive are often required to improve peak shape and resolution.[9]

    • For this compound (a weakly basic compound): A basic additive like diethylamine (DEA) is often beneficial to prevent peak tailing caused by interaction with residual silanol groups on the silica support.

    • For the corresponding carboxylic acid: An acidic additive like trifluoroacetic acid (TFA) would be used to suppress the ionization of the carboxyl group.[11]

Frequently Asked Questions (FAQs)

Q1: My enantiomeric peaks for this compound are not separating. What should I do first?

A1: If you see no separation (a single peak), the primary issue is a lack of enantioselectivity with your current method.

  • Confirm Column Choice: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns like a cellulose or amylose derivative are a good starting point.[4]

  • Optimize the Mobile Phase: Enantioselectivity is highly sensitive to the composition of the mobile phase, especially the alcohol modifier. Systematically vary the percentage of the alcohol (e.g., from 5% to 20% isopropanol in hexane). Also, try switching the alcohol (e.g., from isopropanol to ethanol), as this can dramatically alter selectivity.[9]

  • Introduce an Additive: If not already present, add a small amount of a basic additive like 0.1% DEA. This can significantly improve peak shape and sometimes reveal a hidden separation.

Q2: I have poor resolution (Rs < 1.5) between my enantiomers. How can I improve it?

A2: Poor resolution means the peaks are not fully separated.

  • Reduce Alcohol Content: In normal-phase mode, decreasing the concentration of the alcohol modifier (e.g., from 20% ethanol to 15% ethanol) generally increases retention time and often improves resolution.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the efficiency of the column and lead to better separation.[1]

  • Decrease Column Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can enhance the stability of the transient diastereomeric complexes, leading to greater separation.[7]

Q3: My peaks are tailing badly. What is the cause and solution?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with acidic silanol groups on the silica support.

  • Use a Basic Additive: For a basic analyte like this compound, adding a small amount (0.1% - 0.2%) of a basic modifier like DEA to the mobile phase is the most effective solution. The DEA will preferentially interact with the active sites on the stationary phase, leading to more symmetrical peaks.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[8]

Q4: Can I switch the elution order of the enantiomers?

A4: Yes, this is a significant advantage of certain types of CSPs. For Pirkle-type columns and some other CSPs, a column with the opposite chirality is available (e.g., L- vs. D-Phenylglycine).[11] Using the column with the opposite configuration will invert the elution order. This is particularly useful in purity analysis to elute a trace enantiomeric impurity before the main peak.[11]

Troubleshooting Guide

This section provides a structured approach to solving common issues encountered during the analysis of this compound.

Problem: Sudden Loss of Resolution

If a previously working method suddenly fails to provide adequate separation, consider the following causes.

Possible Cause Diagnostic Check Solution
Column Contamination Has the column been exposed to strongly retained impurities? Is the backpressure higher than normal?Flush the column with a strong solvent (ensure it is compatible with the CSP, especially for coated phases). A common recommendation for immobilized phases is to reverse the column direction and flush the inlet frit.[8] Always use a guard column to protect the analytical column.
Mobile Phase Preparation Error Was the mobile phase prepared correctly? Is the alcohol percentage or additive concentration correct?Prepare a fresh batch of mobile phase, paying close attention to the proportions of each component.
"Additive Memory Effect" Was the column previously used with a different type of additive (e.g., acidic)?Residual additives can adsorb onto the stationary phase and interfere with subsequent separations.[12] It may be necessary to dedicate a column to a specific method or perform an extensive flushing procedure with a solvent like ethanol to remove the previous additive.
Column Degradation Has the column been used extensively or exposed to harsh conditions (e.g., incompatible solvents, extreme pH)?Perform a quality control check using a standard to see if the column performance has irreversibly degraded. If so, the column may need to be replaced.
Visual Troubleshooting Workflow: Poor Peak Shape

The following diagram outlines a decision-making process for addressing poor peak shape issues.

PoorPeakShape start Poor Peak Shape Observed (Tailing, Fronting, or Split) check_additive Is a mobile phase additive (e.g., 0.1% DEA) being used? start->check_additive add_additive Add 0.1% DEA to the mobile phase. check_additive->add_additive No check_solvent Is the sample dissolved in the mobile phase? check_additive->check_solvent Yes resolved Peak Shape Improved add_additive->resolved redissolve Redissolve sample in mobile phase. check_solvent->redissolve No check_overload Is the peak height approaching detector maximum? check_solvent->check_overload Yes redissolve->resolved reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_column Inspect column for voids or contamination. Check pressure. check_overload->check_column No reduce_conc->resolved flush_column Flush or replace guard/analytical column. check_column->flush_column flush_column->resolved

Caption: Troubleshooting workflow for poor HPLC peak shape.

Validated Experimental Protocol

This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific sample and HPLC system.

Objective: To determine the enantiomeric purity of this compound using normal-phase chiral HPLC.

Instrumentation and Materials
  • HPLC System: Agilent 1100/1200 series or equivalent with UV detector.

  • Chiral Column: CHIRALPAK® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Reagents: HPLC grade n-Hexane, Ethanol, and Diethylamine (DEA).

  • Sample: this compound racemate (for method development) and test samples.

Chromatographic Conditions
Parameter Value
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm (based on UV spectrum of indoline)
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL.
Procedure
  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic standard solution.

    • The resolution between the two enantiomer peaks should be ≥ 2.0.

    • The tailing factor for each peak should be ≤ 1.5.

  • Analysis: Once SST criteria are met, inject the test samples.

  • Calculation of Enantiomeric Purity: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers (E1 and E2):

    % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100

    The percentage of the minor enantiomer is calculated as:

    % Minor Enantiomer = (Area of Minor Peak / (Area E1 + Area E2)) x 100

Method Development Strategy Diagram

This diagram illustrates a logical flow for developing a new chiral separation method from scratch.

ChiralMethodDev start Start: Chiral Separation of this compound select_csp Select Polysaccharide CSP (e.g., Cellulose or Amylose based) start->select_csp screen_solvents Screen Mobile Phases (Normal Phase) 1. Hexane/IPA (80/20) 2. Hexane/EtOH (80/20) select_csp->screen_solvents eval_sep Separation Achieved? screen_solvents->eval_sep optimize_mod Optimize Alcohol % eval_sep->optimize_mod Yes try_other_csp Try Different CSP (e.g., Pirkle-type or different polysaccharide) eval_sep->try_other_csp No eval_res Resolution (Rs) > 2.0? optimize_mod->eval_res eval_res->optimize_mod No, Adjust % add_additive Optimize Peak Shape: Add 0.1% DEA eval_res->add_additive Yes eval_shape Tailing Factor < 1.5? add_additive->eval_shape eval_shape->add_additive No, Adjust Additive validate Validate Method: Linearity, Precision, Accuracy eval_shape->validate Yes end Final Method validate->end try_other_csp->screen_solvents

Caption: Strategy for developing a chiral separation method.

References

Technical Support Center: Preventing Diketopiperazine (DKP) Formation in Peptide Coupling with Methyl Indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a notorious side reaction in peptide synthesis. We will specifically address the nuances of preventing this issue when using Methyl indoline-2-carboxylate, a proline analogue whose rigid structure can significantly promote this unwanted cyclization.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a major byproduct with a mass corresponding to a cyclic dipeptide in my reaction to synthesize a tripeptide. What is happening?

A1: You are likely observing diketopiperazine (DKP) formation. This occurs when the deprotected N-terminal amine of a dipeptide ester attacks the C-terminal ester carbonyl, leading to an intramolecular cyclization.[1] This process cleaves the dipeptide from your intended linear peptide chain, drastically reducing the yield of your target molecule. This compound, being a secondary amino acid like proline, is particularly prone to inducing this side reaction.[2]

Q2: What is the quickest way to confirm DKP formation?

A2: The fastest method is to analyze a crude sample of your reaction mixture using LC-MS (Liquid Chromatography-Mass Spectrometry). Look for a peak with a mass corresponding to the cyclized dipeptide of your N-terminal amino acid and this compound. This byproduct will be more non-polar than your starting materials and desired tripeptide, and thus will likely have a different retention time on a reverse-phase HPLC column.

Q3: Can I use standard coupling conditions (e.g., HATU/DIPEA at room temperature) for coupling onto a dipeptide ending in this compound?

A3: While standard conditions might provide some product, they are often not optimal and can lead to significant DKP formation. The combination of a tertiary base like DIPEA and room temperature provides favorable conditions for the intramolecular cyclization, competing with the desired intermolecular coupling of the third amino acid.[2][3] It is highly recommended to modify standard protocols to suppress this side reaction.

Mechanistic Insight: Why Does DKP Formation Occur?

Diketopiperazine formation is a kinetically and thermodynamically favorable intramolecular reaction that forms a stable six-membered ring.[4] The process is initiated after the N-terminal protecting group (e.g., Fmoc or Boc) of the dipeptide ester is removed. The resulting free secondary amine of the N-terminal amino acid is now positioned to attack the carbonyl of the C-terminal this compound ester. The presence of a base, often used in the subsequent coupling step, can catalyze this cyclization.[2] The rigid conformation of the indoline ring system can pre-organize the peptide backbone in a way that facilitates this intramolecular attack, making it a more significant issue compared to more flexible amino acids.[5]

Caption: Mechanism of Diketopiperazine (DKP) Formation.

In-Depth Troubleshooting & Preventative Strategies

Problem: Significant DKP formation detected after coupling the third amino acid.

This is the most common scenario. The dipeptide, freed from its N-terminal protecting group, cyclizes before or during the coupling of the next amino acid.

Solution 1: Temperature Control

The rate of intramolecular cyclization is highly temperature-dependent. By lowering the reaction temperature, you can significantly slow down DKP formation while still allowing the intermolecular coupling to proceed, albeit at a slower rate.

  • Protocol:

    • After N-terminal deprotection of your dipeptide (e.g., Fmoc-AA-Ind-OMe) and subsequent washing, cool the reaction vessel to 0°C using an ice bath.

    • In a separate flask, pre-activate your third amino acid (Fmoc-AA-OH) with your chosen coupling reagent and additives at 0°C for 5-10 minutes.

    • Add the pre-activated amino acid solution to the chilled dipeptide solution.

    • Allow the reaction to stir at 0°C for at least 2 hours, then let it slowly warm to room temperature overnight. Monitor by LC-MS. Lowering the temperature is a key strategy to improve peptide intermediate stability and reduce DKP formation.[3][5][6]

Solution 2: Choice of Coupling Reagent and Base

The choice of coupling reagent and base can dramatically influence the outcome. Strong activating agents and hindered, non-nucleophilic bases are generally preferred.

Coupling ReagentAdditiveBaseKey Considerations
HATU/HBTU HOBt/OxymaDIPEA, 2,4,6-CollidineHighly efficient, but the base is critical. DIPEA is common but can promote DKP. Collidine is a weaker, more hindered base that can reduce DKP formation.[7]
COMU (Internal)DIPEA, TMPGenerally faster and more efficient than HBTU/HATU, which can favor the desired intermolecular reaction over the intramolecular cyclization.
EDC HOBt/OxymaNMM, DIPEAA cost-effective option. The use of additives like HOBt or Oxyma is crucial to suppress side reactions.[8]

Expert Insight: While DIPEA is a workhorse base in peptide chemistry, its use in DKP-prone sequences is a double-edged sword. For sensitive couplings involving this compound, switching to a bulkier and less basic amine like 2,4,6-collidine can be advantageous.

Solution 3: The "Salt Coupling" Method

This is one of the most effective strategies. Instead of isolating the dipeptide as a free base after deprotection (which leaves the nucleophilic amine exposed), the coupling is performed directly on the TFA or HCl salt of the dipeptide.

  • Causality: The protonated amine of the dipeptide salt is non-nucleophilic and cannot initiate the intramolecular cyclization. The coupling reaction is initiated by the addition of a base, which deprotonates the amine in situ, allowing it to immediately react with the activated amino acid. This minimizes the time the free amine is available to form the DKP.[9]

  • Protocol: Salt Coupling

    • Deprotection: If your dipeptide is Boc-protected (e.g., Boc-AA-Ind-OMe), deprotect using a solution of 4M HCl in dioxane or 50% TFA in DCM. After the reaction is complete, evaporate the solvent and excess acid in vacuo to obtain the dipeptide salt (e.g., HCl·H-AA-Ind-OMe).

    • Coupling: Dissolve the dipeptide salt in an appropriate solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve the N-protected amino acid to be coupled (e.g., Fmoc-AA-OH, 1.1 eq.), a coupling agent (e.g., HATU, 1.05 eq.), and an additive (e.g., Oxyma, 1.1 eq.).

    • Add a hindered base (e.g., DIPEA or 2,4,6-collidine, 2.5-3.0 eq.) to the activated acid mixture and immediately add this solution to the dipeptide salt solution. The extra equivalent of base is to neutralize the salt.

    • Stir at 0°C to room temperature and monitor the reaction.

Caption: Standard vs. Optimized "Salt Coupling" Workflow.

By implementing these scientifically-grounded strategies—controlling temperature, making informed choices about reagents, and altering the reaction sequence to a salt coupling—researchers can effectively suppress diketopiperazine formation and significantly improve the yield and purity of peptides containing this compound.

References

Strategies to improve the solubility of indole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with the notoriously poor aqueous solubility of indole-2-carboxamide derivatives, this Technical Support Center provides a comprehensive guide to troubleshooting and enhancement strategies. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific rationale to make informed decisions in your experimental design. Poor solubility is a critical hurdle that can stall promising drug candidates, leading to inaccurate bioassay results, formulation nightmares, and poor in vivo performance. This guide is structured to walk you through the problem, from initial diagnosis to advanced chemical and formulation-based solutions.

Frequently Asked Questions (FAQs): Troubleshooting & Strategy

This section addresses the common questions and challenges encountered when working with indole-2-carboxamide derivatives.

Q1: My indole-2-carboxamide derivative is precipitating out of my aqueous buffer during my biological assay. What's the first thing I should do?

A1: This is a classic sign of exceeding the compound's thermodynamic or kinetic solubility. Before making drastic changes, perform a systematic check:

  • Confirm DMSO Concentration: Ensure the final concentration of your DMSO (or other organic co-solvent) in the assay buffer is low, typically ≤0.5%. High concentrations of the stock solvent can cause the compound to "crash out" when diluted into an aqueous medium.

  • Visual Inspection: Check your stock solution for any signs of precipitation before dilution. The compound may not be fully dissolved at the stock concentration. Gentle warming or sonication might help, but be cautious of thermal degradation.[1]

  • Perform a Kinetic Solubility Assay: Your first step should be to quantify the problem. A simple kinetic solubility assay will give you a working solubility limit in your specific assay buffer. This data is crucial for interpreting your biological results and guiding further strategy. See Protocol 1 for a detailed methodology.

  • Solvent Screening: For initial experiments, you might find that different reaction or assay solvents can mitigate the issue. While DCM and DMF are common for synthesis, solvents like THF or acetonitrile might be better for certain substrates.[1]

Q2: Why are indole-2-carboxamide derivatives often so poorly soluble?

A2: The solubility challenge is rooted in the inherent physicochemical properties of the scaffold.[2]

  • High Lipophilicity: The indole ring system and often bulky, hydrophobic residues required for biological activity contribute to a high LogP value, favoring partitioning into non-polar environments over water.[2][3]

  • Molecular Planarity & Crystal Packing: The planar nature of the indole core can lead to strong π-π stacking interactions in the solid state. This results in high crystal lattice energy, which is the energy that must be overcome by solvent interactions for dissolution to occur. High melting points are often an indicator of high lattice energy.[4]

  • Intramolecular Hydrogen Bonding: The proximity of the indole N-H proton and the amide carbonyl oxygen can promote the formation of intramolecular hydrogen bonds. This satisfies hydrogen bonding potential internally, reducing the favorable interactions with water molecules needed for solvation.[2]

Q3: I need to improve my compound's solubility. Should I focus on chemical modification or formulation strategies first?

A3: The answer depends on your project's stage and goals. The workflow below provides a logical decision-making process.

G A Start: Poorly Soluble Indole-2-Carboxamide Derivative B Quantify the Problem (Kinetic & Thermodynamic Solubility Assays) A->B C Is solubility sufficient for in vitro assays? (<10 µM is often problematic) B->C D Yes C->D E No C->E F Proceed with Caution (Mindful of potential precipitation) D->F G Early Stage / Hit-to-Lead: Prioritize Structural Modification E->G H Late Stage / Lead Op: Prioritize Formulation Strategies E->H I Synthesize Analogs (See FAQ 4 & 5) G->I J Screen Formulations (See FAQ 6 & 7) H->J K Re-evaluate Solubility & Activity I->K J->K

Caption: Decision workflow for addressing solubility.

  • Early Stage (Hit-to-Lead): Focus on structural modification . At this stage, you have the flexibility to make significant changes to the molecular scaffold to build in better "drug-like" properties. A compound with inherently good solubility is always preferable to one that relies heavily on complex formulations.

  • Late Stage (Lead Optimization/Preclinical): If you have a potent compound with an established structure-activity relationship (SAR), you may want to avoid drastic structural changes that could negatively impact its activity or selectivity. In this case, formulation strategies are the preferred starting point.

FAQ Section 2: Structural Modification Strategies

Q4: What are the most effective chemical modifications to improve the solubility of my indole-2-carboxamide?

A4: The goal of structural modification is to disrupt the physicochemical properties that cause poor solubility. This involves a careful balance, as modifications can also impact biological activity.[5]

G cluster_0 Structural Modification Strategies Indole Indole-2-Carboxamide Core A Introduce Ionizable Groups (e.g., amines, carboxylic acids) Increases aqueous interaction Indole->A 1 B Reduce Lipophilicity (LogP) Replace bulky hydrophobic groups with smaller or polar moieties. Indole->B 2 C Disrupt Planarity / H-Bonding Introduce steric bulk, N-methylation, or use bioisosteres. Indole->C 3 D Scaffold Hopping Replace the indole core with a more soluble heterocycle. Indole->D 4

Caption: Key structural modification approaches.

  • Introduce Ionizable Groups: This is often the most impactful strategy. Adding a basic amine or an acidic group allows the compound to form salts and become charged at physiological pH, dramatically increasing its interaction with water.[6] A prime example is the amide-to-amine replacement , where the carboxamide linker is reduced to a protonatable secondary or tertiary amine. This single modification has been shown to improve solubility by 10- to 40-fold while retaining potent biological activity.[2]

  • Reduce Lipophilicity (LogP): Systematically replace bulky, greasy groups (e.g., adamantyl, cyclooctyl) with smaller aliphatic groups or introduce polar atoms (oxygen, nitrogen). While structure-activity relationships (SAR) often favor hydrophobic moieties for potency, a balance must be struck.[3] For instance, replacing a trifluoromethyl group on a sulfonamide with a less lipophilic alternative can improve the ADME profile.[4]

  • Disrupt Planarity and Intramolecular H-Bonding: High crystal lattice energy is a major barrier.

    • N-Methylation: Methylating the indole nitrogen or the amide nitrogen can disrupt both crystal packing and the hydrogen bond network, often improving solubility.[4]

    • Bioisosteric Replacement: Replacing the carboxamide linker with a non-classical isostere can alter the geometry and H-bonding capacity.[4] However, this can be a risky move for activity.

    • "Opening" the Indole Ring: A more advanced technique involves removing the C3-CH group of the indole to create an acetamide series. This significantly reduces lipophilicity while aiming to retain the key pharmacophoric elements.[3]

  • Scaffold Hopping: In some cases, the indole core itself is the main problem. Replacing it with other heterocycles like azaindole, benzofuran, or pyrazole can sometimes maintain the necessary pharmacophore while offering a better solubility profile.[4]

Q5: You mentioned amide-amine replacement. How much can that really improve solubility?

A5: The improvement can be substantial. A study on mycobactericidal indole-2-carboxamides directly compared parent carboxamides with their corresponding methylamine analogs. The presence of the protonatable amino side chain was the clear driver for the solubility gains.[2]

Compound TypeR GroupSolubility (µg/mL)Fold Improvement
Indole-2-carboxamide Adamantan-1-yl1.8-
Indolylmethylamine Adamantan-1-yl18.2~10x
Indole-2-carboxamide 4,4-dimethylcyclohexyl0.6-
Indolylmethylamine 4,4-dimethylcyclohexyl25.1~42x
Indole-2-carboxamide Cyclooctyl2.0-
Indolylmethylamine Cyclooctyl20.3~10x
Data synthesized from Tan, Y.J., et al. (2020).[2]

FAQ Section 3: Formulation-Based Strategies

Q6: I can't modify the structure of my lead compound. What are the best formulation approaches to try?

A6: When the API is fixed, the goal is to create a more soluble formulation or drug delivery system.

  • Salt Formation: If your molecule has an ionizable group (or you've added one), forming a salt is a powerful, well-established technique. By converting a weak acid or base into a salt, you create charged species that are significantly more soluble in water.[6][7] The choice of counter-ion is critical and can impact solubility, stability, and manufacturability. A general rule is that the pKa of the acid should be at least 2 units lower than that of the base to ensure effective proton transfer.[7]

  • Use of Excipients:

    • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into a polymer matrix (e.g., high molecular weight polyacrylic acids) at a molecular level, creating an amorphous, higher-energy state.[8] This amorphous form dissolves more readily than the stable crystalline form. Spray drying is a common method for producing ASDs.

    • Lipid-Based Formulations: For highly lipophilic drugs, lipid-based drug delivery systems (LBDDS) can be very effective. The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which can form micelles or nanoemulsions in the gut, keeping the drug solubilized for absorption.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble indole-2-carboxamide, forming an "inclusion complex."[11][12] This complex presents a more water-soluble exterior, significantly enhancing the apparent solubility of the drug.[13][14] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to further enhance solubility and reduce toxicity.[15]

Q7: What is the mechanism behind cyclodextrin complexation?

A7: The process is a dynamic, non-covalent encapsulation.

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Poorly Soluble Indole Derivative (Hydrophobic) Drug->Complex Encapsulation Water Water Molecules Water->Drug Low Affinity Complex->Water High Affinity

Caption: Encapsulation by a cyclodextrin.

The driving force is the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by the more hydrophobic guest molecule (the indole derivative).[12] This is an energetically favorable process that sequesters the "oily" drug from the bulk water, effectively creating a water-soluble drug-carrier package.[14]

Protocols: Key Experimental Methodologies

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of the solubility of your compounds under assay-relevant conditions.

Objective: To determine the concentration at which a compound begins to precipitate from a buffered aqueous solution after addition from a DMSO stock.

Materials:

  • 96-well UV-transparent microplates

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Multichannel pipette or automated liquid handler

  • Plate-reading spectrophotometer

Methodology:

  • Prepare Stock Plate: In a 96-well plate, prepare serial dilutions of your compound stock in 100% DMSO.

  • Dispense Buffer: Add assay buffer to the UV-transparent 96-well plate.

  • Compound Addition: Using a liquid handler, rapidly transfer a small volume (e.g., 1-2 µL) of the DMSO stock from the stock plate into the buffer plate. This will create a range of final compound concentrations with a fixed final DMSO concentration (e.g., 1%).

  • Incubation: Agitate the plate for 1.5 to 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm). The onset of turbidity (increased absorbance/scattering) indicates precipitation.

  • Data Analysis: Plot the absorbance reading against the compound concentration. The concentration just before the sharp increase in absorbance is reported as the kinetic solubility limit.

References

Addressing microbial cell growth inhibition by (S)-(+)-Methyl indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center is designed for researchers, scientists, and drug development professionals investigating the microbial growth inhibition properties of (S)-(+)-Methyl indoline-2-carboxylate. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering a synthesized resource grounded in mechanistic understanding and practical, validated solutions to common experimental challenges.

Technical Support Center: (S)-(+)-Methyl indoline-2-carboxylate

This guide provides in-depth troubleshooting advice and validated protocols to ensure the accuracy and reproducibility of your microbial growth inhibition studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding (S)-(+)-Methyl indoline-2-carboxylate.

Q1: What is (S)-(+)-Methyl indoline-2-carboxylate and what is its proposed mechanism of antimicrobial action?

A1: (S)-(+)-Methyl indoline-2-carboxylate is a synthetic, chiral indoline derivative.[1][2] Its saturated indoline core provides enhanced stability compared to aromatic indole compounds.[3] While the precise mechanism for this specific molecule is an active area of research, it has been shown to inhibit transcription and microbial cell growth in species like Escherichia coli and Salmonella enterica.[1] Broader research into synthetic indole derivatives suggests multiple potential mechanisms, including the inhibition of respiratory metabolism, disruption of membrane potential, and interference with the mevalonate pathway in Gram-positive bacteria.[4]

Q2: What is the general spectrum of activity for indole-based compounds?

A2: Indole alkaloids and their derivatives often exhibit a broad spectrum of activity, but many show greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[5] This is often attributed to differences in the bacterial cell wall structure. Some indole derivatives have also demonstrated efficacy against multidrug-resistant (MDR) strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[4][6]

Q3: How should I prepare and store stock solutions of (S)-(+)-Methyl indoline-2-carboxylate?

A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Ensure the compound is fully dissolved before preparing serial dilutions in your chosen broth medium. It is critical to prepare fresh stock solutions for each experiment to avoid potential degradation.[7] The solid compound should be stored at room temperature.[2] The hydrochloride salt form of the compound can be used to enhance solubility in aqueous solutions.[8]

Q4: What is a reasonable starting concentration range for a Minimum Inhibitory Concentration (MIC) assay?

A4: Based on published data for various indole derivatives, a wide screening range is recommended initially. A typical starting point for novel compounds could be a high concentration of 128 µg/mL or 256 µg/mL, followed by serial two-fold dilutions.[5][9] Subsequent experiments can then focus on a narrower range based on initial findings.

Section 2: Troubleshooting Experimental Assays

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Question: My MIC values for (S)-(+)-Methyl indoline-2-carboxylate are inconsistent across replicates and between experiments. What's causing this and how can I fix it?

Answer: Inconsistent MIC results are a common challenge stemming from several factors.[7][10] A systematic approach is key to identifying the source of variability.

Potential Cause Scientific Rationale & Causality Recommended Solution
Inoculum Density The MIC is dependent on the ratio of inhibitor molecules to bacterial cells. If the starting culture density varies, the concentration needed to inhibit growth will also change, leading to inconsistent results.[10]Standardize your inoculum to a 0.5 McFarland standard. This ensures a consistent starting concentration of bacteria for every experiment.[7]
Compound Precipitation The compound may have poor solubility or precipitate in the culture medium, especially at higher concentrations. This reduces the effective concentration of the inhibitor in solution.Prepare stock solutions in an appropriate solvent like DMSO and ensure complete dissolution.[7] Visually inspect microplate wells for any signs of precipitation before and after incubation.
Pipetting Inaccuracy Errors during serial dilutions are cumulative and can lead to significant deviations from the intended concentrations in the wells.[7]Calibrate pipettes regularly. Use proper, consistent pipetting techniques and fresh sterile tips for every dilution step to prevent errors and cross-contamination.[7]
Incubation Conditions Variations in incubation time or temperature can affect bacterial growth rates, altering the apparent MIC.[7][10] Evaporation from wells, especially on the plate edges, can concentrate the compound and media, skewing results.Ensure your incubator is calibrated and maintain a consistent incubation period as defined by your protocol. Use plate sealers or a humidified incubator to minimize evaporation.[7]
Subjective Endpoint Reading Determining "visible growth" by eye can be subjective and vary between individuals or even for the same individual on different days.[7]For a more objective and quantitative measure, use a microplate reader to measure optical density (OD). Alternatively, have two individuals read the plates independently to ensure consensus.[7]
Issue 2: No Observed Microbial Inhibition

Question: I am not seeing any growth inhibition, even at high concentrations of the compound. Why is this happening?

Answer: This can be a frustrating result, but it provides important data. The lack of activity can be due to several factors.

  • Inherent Resistance: The selected microorganism may be naturally resistant to this class of compounds. Indole derivatives can be removed by bacterial efflux pumps, a common resistance mechanism.[6]

  • Compound Inactivity/Degradation: Ensure your compound is from a reputable source and has been stored correctly. As a control, test the compound against a known sensitive strain mentioned in the literature, such as E. coli or S. aureus.[1][4]

  • Biofilm Formation: Bacteria within a biofilm are notoriously more resistant to antimicrobials than their planktonic (free-floating) counterparts. If you are not seeing inhibition, it could be because the bacteria have formed a biofilm in your assay. Indole itself is a signaling molecule that can promote biofilm formation in some species.[11][12] Consider using specific anti-biofilm assays.

  • Media Interference: Components of your culture media could potentially interact with or inactivate the compound. Test the compound in different standard media (e.g., Mueller-Hinton Broth) to rule out this possibility.

Issue 3: Inconsistent Zone of Inhibition (Disk Diffusion) Assays

Question: The zones of inhibition in my disk diffusion assays are inconsistent or absent, even when I see activity in broth microdilution. What is the issue?

Answer: The disk diffusion (Kirby-Bauer) test relies on the compound diffusing through the agar.[13] A lack of a clear zone doesn't necessarily mean the compound is ineffective.[13]

  • Poor Water Solubility: This test is most suitable for water-soluble agents. (S)-(+)-Methyl indoline-2-carboxylate may have limited solubility and diffusion in an aqueous agar matrix.[13]

  • Agar Composition: The agar itself can sometimes interfere with the function of an antimicrobial agent.[13]

  • Inoculum Standardization: Just as with MIC assays, the lawn of bacteria must be uniform and standardized. An overly dense lawn can obscure small zones of inhibition.

Section 3: Core Experimental Protocols

Adherence to a validated, standardized protocol is the most critical step for generating reproducible data.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of (S)-(+)-Methyl indoline-2-carboxylate.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). e. Dilute this adjusted suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve the final required inoculum density in the microplate wells (typically 5 x 10⁵ CFU/mL).

2. Preparation of the Compound Dilution Plate: a. Prepare a stock solution of (S)-(+)-Methyl indoline-2-carboxylate in DMSO at a concentration 100x the highest desired test concentration. b. In a 96-well plate (the "dilution plate"), add 100 µL of sterile broth to wells 2 through 12 of a single row. c. Add 200 µL of a working solution of the compound (at twice the highest desired final concentration) to well 1. d. Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

3. Inoculation and Incubation: a. Transfer a set volume (e.g., 50 or 100 µL) from the dilution plate to a new, sterile 96-well "test plate". b. Add the same volume of the prepared bacterial inoculum (from step 1e) to wells 1 through 11 of the test plate. c. Add the same volume of sterile broth to well 12. d. Seal the plate to prevent evaporation and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

4. Reading the Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] b. Check the control wells: There should be no growth in the sterility control (well 12) and clear, turbid growth in the growth control (well 11). If the controls fail, the experiment is invalid. c. For an objective reading, measure the Optical Density (OD) at 600 nm using a microplate reader.

Section 4: Visualized Workflows and Mechanisms

Workflow for Troubleshooting MIC Variability

The following diagram outlines a logical decision-making process for addressing inconsistent MIC results.

MIC_Troubleshooting_Workflow start Inconsistent MIC Results Observed check_controls Are Sterility & Growth Controls Valid? start->check_controls check_inoculum Is Inoculum Standardized (0.5 McFarland)? check_controls->check_inoculum Yes invalid_run Invalid Run. Re-evaluate Assay Setup & Reagent Preparation. check_controls->invalid_run No check_compound Is Compound Precipitating in Media? check_inoculum->check_compound Yes standardize_inoculum Action: Standardize Inoculum Before Each Experiment. check_inoculum->standardize_inoculum No check_incubation Are Incubation Time/Temp Consistent? Plate Sealed? check_compound->check_incubation No adjust_solvent Action: Check Solubility. Use Co-solvent or Alternative Vehicle. check_compound->adjust_solvent Yes check_procedure Review Pipetting & Dilution Technique recalibrate_pipettes Action: Calibrate Pipettes. Ensure Proper Technique. check_procedure->recalibrate_pipettes check_incubation->check_procedure Yes standardize_incubation Action: Calibrate Incubator. Use Plate Sealers. check_incubation->standardize_incubation No end_point Problem Resolved standardize_inoculum->end_point adjust_solvent->end_point recalibrate_pipettes->end_point standardize_incubation->end_point

Caption: A decision tree for troubleshooting inconsistent MIC results.

Potential Mechanisms of Action for Indole Derivatives

This diagram illustrates several potential mechanisms by which indole-based compounds may inhibit microbial growth, based on current literature.

Indole_MoA cluster_cell Bacterial Cell compound (S)-(+)-Methyl indoline-2-carboxylate & Derivatives membrane Cell Membrane compound->membrane Disruption of Membrane Potential dna DNA/Transcription compound->dna Inhibition of Transcription respiration Respiratory Metabolism compound->respiration Inhibition of Metabolic Enzymes signaling Quorum Sensing / Biofilm Signaling compound->signaling Interference with Cell-Cell Signaling inhibition Growth Inhibition membrane->inhibition dna->inhibition respiration->inhibition signaling->inhibition

Caption: Potential antimicrobial mechanisms of indole derivatives.

References

Technical Support Center: Challenges in the Synthesis of 2'-Aminoanalogues of Spiroindoline Phytoalexins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2'-amino-spiroindoline phytoalexin analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the unique and complex challenges associated with introducing an amino group at the 2'-position of the indole core. The presence of this functional group fundamentally alters the electronic properties and reactivity of synthetic intermediates, necessitating specialized strategies.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low or No Yield in the Key Pictet-Spengler Cyclization

Q: My Pictet-Spengler reaction with a 2'-aminotryptamine derivative is failing or giving very low yields. The reaction works perfectly with standard tryptamine. What is going wrong?

A: This is a primary challenge when synthesizing 2'-aminoanalogues. The failure typically stems from electronic effects of the amino group and its interaction with the reaction conditions.

  • Probable Cause 1: Deactivation of the Indole Nucleus. An unprotected or improperly protected 2'-amino group can significantly alter the electronic nature of the indole ring. Depending on the protecting group, it can be electron-withdrawing, reducing the nucleophilicity of the C3 position required for the key cyclization step. The Pictet-Spengler reaction is an electrophilic aromatic substitution; a less nucleophilic indole ring will react much more slowly or not at all.[1][2]

  • Solution:

    • Protecting Group Choice: Ensure your chosen N-protecting group does not overly deactivate the ring. A strongly electron-withdrawing group like trifluoroacetyl (TFA) can halt the reaction. Consider using groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which have a less pronounced deactivating effect.

    • Stronger Acid Catalysis: The reaction is acid-catalyzed, forming an iminium ion intermediate that is attacked by the indole C3 position.[1] With a deactivated ring, a stronger acid catalyst may be required to accelerate the reaction. While traditional conditions use protic acids like trifluoroacetic acid (TFA), you may need to switch to a Lewis acid catalyst. However, exercise caution as this can also promote side reactions.

  • Probable Cause 2: Catalyst Quenching. If the 2'-amino group is unprotected, its basicity can neutralize the acid catalyst, effectively stopping the reaction before it starts. Even with a protecting group, certain conditions might lead to partial cleavage and subsequent catalyst quenching.

  • Solution:

    • Use of Stoichiometric Acid: For less reactive or basic substrates, stoichiometric amounts of the acid catalyst may be necessary to overcome quenching and drive the reaction forward.[3]

    • Protecting Group Integrity: Verify the stability of your protecting group under the reaction conditions before committing your advanced intermediate. Run a control experiment to see if the protecting group is cleaved by the acid catalyst over the planned reaction time.

  • Probable Cause 3: Competing Side Reactions. The amino group, if unprotected, can act as a competing nucleophile, reacting with the aldehyde or the iminium ion intermediate, leading to a complex mixture of products.

  • Solution:

    • Robust Protection: This underscores the absolute necessity of protecting the 2'-amino group. The protecting group must be robust enough to survive the entire Pictet-Spengler sequence.[4]

Issue 2: Protecting Group Management

Q: I'm struggling to find a suitable protecting group for the 2'-amino function. I either lose it during the acidic cyclization, or I can't remove it at the end without destroying the spiroindoline core. What should I do?

A: This is a classic problem of orthogonal protection strategy. The ideal protecting group must be stable to the Pictet-Spengler conditions (typically acidic) and removable under conditions that leave the rest of the molecule intact.

  • Probable Cause: Mismatched Protection Strategy. Using an acid-labile protecting group like Boc for a reaction that requires strong acid catalysis is a common pitfall. Conversely, using an overly robust group like a tosyl (Ts) group may require harsh deprotection conditions (e.g., sodium in liquid ammonia) that the complex spiroindoline scaffold may not survive.

  • Solution: Select an Orthogonal Protecting Group. Orthogonal protecting groups are removed by distinct chemical mechanisms, allowing for selective deprotection in a multi-step synthesis.[4]

    • Cbz (Carboxybenzyl) Group: This is an excellent choice. It is stable to the moderately acidic conditions of many Pictet-Spengler reactions but is easily removed by catalytic hydrogenation (H₂/Pd-C), which is a very mild method that is unlikely to affect the spiroindoline core.

    • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group is stable to acid but is removed under mild basic conditions (e.g., dilute piperidine in DMF).[5] This provides another orthogonal axis for deprotection.

    • Alloc (Allyloxycarbonyl) Group: Stable to both acid and base, this group can be removed under neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.

Table 1: Comparison of N-Protecting Groups for 2'-Amino-Spiroindoline Synthesis

Protecting GroupAbbreviationStabilityDeprotection ConditionsOrthogonality & Remarks
tert-ButoxycarbonylBocBase, HydrogenationStrong Acid (TFA, HCl)Poor Choice. Not stable to Pictet-Spengler conditions.
BenzyloxycarbonylCbzAcid, BaseH₂, Pd/C (Hydrogenolysis)Excellent Choice. Orthogonal to acid/base labile groups.
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenationMild Base (e.g., Piperidine)Good Choice. Orthogonal to acid- and hydrogenation-labile groups.[6]
p-ToluenesulfonylTosyl (Ts)Acid, HydrogenationHarsh Reduction (Na/NH₃)Use with Caution. Deprotection may not be compatible with other functional groups.
AllyloxycarbonylAllocAcid, BasePd(0) catalystExcellent Choice. Provides a third orthogonal removal strategy.[5]
Issue 3: Purification of the Final Product

Q: My final 2'-amino spiroindoline analogue is highly polar and streaks badly on my silica gel column, leading to poor separation and low recovery. How can I purify it effectively?

A: This is a very common issue when working with compounds containing free amino groups. The basic amine interacts strongly and often irreversibly with the acidic silanol groups on the surface of standard silica gel.[7]

  • Probable Cause: Strong Amine-Silica Interaction. The lone pair on your 2'-amino group forms a strong hydrogen bond or an acid-base interaction with the Si-OH groups of the stationary phase, causing the characteristic "streaking" or tailing on TLC and poor elution from a column.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[8] The added base will compete for the active sites on the silica, allowing your product to elute more cleanly.

    • Use a Different Stationary Phase:

      • Deactivated Silica: You can purchase silica gel that has been end-capped or treated to reduce the number of acidic sites.

      • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

      • Reverse-Phase Chromatography (C18): If your compound has sufficient organic character, reverse-phase chromatography using a mobile phase like water/acetonitrile or water/methanol (often with a buffer like ammonium acetate or a modifier like TFA) can be highly effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is a powerful technique. It uses a polar stationary phase (like silica or an amino-bonded phase) with a high-organic, low-aqueous mobile phase.[9]

    • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying amines.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for success in synthesizing these 2'-amino analogues?

A1: A robust and well-planned protecting group strategy . The challenges of indole reactivity, potential catalyst quenching, and side reactions all hinge on the effective masking of the 2'-amino group. Choosing an orthogonal protecting group that is stable during the key spirocyclization step but cleanly removable at the end is paramount.[4][11]

Q2: How does the 2'-amino group affect the spectroscopic characterization of the final product?

A2: The amino group provides distinct spectroscopic handles:

  • ¹H NMR: You will observe a characteristic broad singlet for the -NH₂ protons, which is exchangeable with D₂O. The protons on the indole ring adjacent to the amino group will experience a significant upfield shift compared to the unsubstituted parent compound due to the electron-donating nature of the -NH₂ group.

  • ¹³C NMR: The carbon atom attached to the amino group (C2') will be significantly shifted.

  • IR Spectroscopy: Look for N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry: The compound will show a clear molecular ion peak. The presence of the nitrogen atom means the molecule will have an odd molecular weight if it contains an odd number of nitrogen atoms (The Nitrogen Rule).

Q3: Is it possible to introduce the amino group after forming the spiroindoline core?

A3: This is a valid synthetic strategy known as late-stage functionalization. You could, for example, synthesize a 2'-bromo or 2'-nitro spiroindoline analogue and then convert that functionality to the amine.

  • Advantages: This approach bypasses the challenges of carrying the reactive amino group through the Pictet-Spengler reaction.

  • Challenges: The conditions required for these transformations (e.g., nitration, Buchwald-Hartwig amination, or nitro group reduction) must be compatible with the spiroindoline core. This route requires its own careful planning and optimization.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Cbz-Protection of a 2-Aminoindole Precursor

This protocol describes the protection of a hypothetical 2-aminotryptamine precursor.

  • Dissolution: Dissolve the 2-aminotryptamine derivative (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of THF and water (e.g., 1:1).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Reagent Addition: While stirring vigorously at 0 °C, add benzyl chloroformate (Cbz-Cl) (1.1-1.2 eq) dropwise. Caution: Cbz-Cl is corrosive and lachrymatory.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected product.

Protocol 2: Optimized Pictet-Spengler Reaction for a Cbz-Protected 2'-Aminotryptamine
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the Cbz-protected 2'-aminotryptamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent: Add a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Catalyst Addition: Cool the mixture to 0 °C. Add trifluoroacetic acid (TFA) (1.5-2.0 eq) dropwise. For particularly challenging substrates, a stronger catalyst may be needed, but TFA is a good starting point.[3]

  • Reaction: Stir the reaction at room temperature (or heat gently, e.g., to 40 °C) for 12-24 hours. Monitor the formation of the spiroindoline product by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Workup & Purification: Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Part 4: Visualization & Workflows

Diagram 1: Troubleshooting the Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Pictet-Spengler Reaction: Low or No Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_pg Evaluate Protecting Group (PG) start->check_pg sm_pure Are SMs pure? check_sm->sm_pure temp Increase Temperature? check_conditions->temp pg_stability Is PG stable to acid? check_pg->pg_stability catalyst Change Acid Catalyst? (e.g., TFA -> Lewis Acid) temp->catalyst conc Check Concentration (High Dilution?) catalyst->conc success Optimized Reaction conc->success pg_ewg Is PG too alectron-withdrawing? pg_stability->pg_ewg Yes change_pg Change to Orthogonal PG (e.g., Cbz, Alloc) pg_stability->change_pg No pg_ewg->catalyst No, but still no reaction pg_ewg->change_pg Yes change_pg->success sm_pure->check_conditions Yes purify_sm Purify Tryptamine & Aldehyde sm_pure->purify_sm No

Caption: Troubleshooting workflow for a failing Pictet-Spengler reaction.

Diagram 2: Selecting an N-Protecting Group

protecting_group_selection start Select N-Protecting Group for 2'-Aminoindole Synthesis q1 Key Cyclization Step Condition? start->q1 q2 Other Functional Groups Present? q1->q2 Mildly Acidic / Neutral pg_boc Avoid Boc Group q1->pg_boc Strongly Acidic q3 Desired Deprotection Method? q2->q3 No Reducible Groups (alkenes, alkynes, nitro) q2->q3 Base-Sensitive Groups pg_cbz Use Cbz Group q3->pg_cbz Hydrogenolysis pg_fmoc Use Fmoc Group q3->pg_fmoc Mild Base pg_alloc Use Alloc Group q3->pg_alloc Neutral (Pd-catalyzed)

Caption: Decision tree for selecting an N-protecting group.

References

Validation & Comparative

A Comparative Guide: Chemical vs. Enzymatic Resolution of (±)-Methyl Indoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indolines

(S)-Indoline-2-carboxylic acid and its esters are indispensable chiral building blocks in modern medicinal chemistry. Their rigid, bicyclic structure is a key pharmacophore in numerous pharmaceuticals, most notably in Angiotensin-Converting Enzyme (ACE) inhibitors like perindopril, which are critical for managing hypertension and heart failure.[1] The therapeutic efficacy of these drugs is intrinsically linked to the specific (S)-enantiomer, making the production of enantiomerically pure intermediates like (S)-methyl indoline-2-carboxylate a critical challenge in drug development.

This guide provides a comparative analysis of two prominent strategies for resolving racemic methyl indoline-2-carboxylate: classical chemical resolution via diastereomeric salt formation and modern enzymatic kinetic resolution. We will delve into the underlying principles, provide exemplary protocols, and present a head-to-head comparison to inform your selection of the most suitable method for your research or manufacturing needs.

Part 1: Chemical Resolution via Diastereomeric Salt Formation

Classical chemical resolution is a time-honored and robust technique that relies on the physical separation of diastereomers.

Principle and Rationale

The core principle involves reacting the racemic indoline-2-carboxylic acid (obtained by hydrolysis of the methyl ester) with a single enantiomer of a chiral resolving agent, typically a chiral amine. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities. This difference allows for their separation by fractional crystallization. Once a single diastereomeric salt is isolated, acidification liberates the desired, enantiomerically pure carboxylic acid.

  • Causality in Experimental Design : The choice of resolving agent and solvent is paramount. The agent must form a stable, crystalline salt with one enantiomer of the acid. The solvent system is meticulously selected to maximize the solubility difference between the two diastereomeric salts, ensuring that one crystallizes preferentially while the other remains in the mother liquor.

Workflow for Chemical Resolution

cluster_0 Chemical Resolution Workflow racemic_acid (±)-Indoline-2-Carboxylic Acid salt_formation Salt Formation (+ Chiral Amine, e.g., (R)-α-methylbenzylamine) racemic_acid->salt_formation separation Fractional Crystallization (Separates salts based on solubility) salt_formation->separation salt_S Diastereomeric Salt ((S)-Acid • (R)-Amine) (Less Soluble, Precipitates) separation->salt_S Solid salt_R Diastereomeric Salt ((R)-Acid • (R)-Amine) (More Soluble, Stays in Solution) separation->salt_R Filtrate acidification_S Acidification (e.g., HCl) salt_S->acidification_S acidification_R Acidification & Racemization (for Recycling) salt_R->acidification_R product_S (S)-Indoline-2-Carboxylic Acid (>99% e.e.) acidification_S->product_S product_R (R)-Indoline-2-Carboxylic Acid (From Filtrate) acidification_R->product_R

Caption: Workflow for chemical resolution of indoline-2-carboxylic acid.

Exemplary Protocol: Resolution with (R)-α-Methylbenzylamine

This protocol is based on established industrial methods.[1]

  • Preparation : Dissolve 5 kg of racemic indoline-2-carboxylic acid in a suitable solvent like ethanol.

  • Salt Formation : Add 3.7 kg of (R)-α-methylbenzylamine to the solution. Stir the mixture for 2 hours at ambient temperature to allow for the formation of the diastereomeric salts.

  • Crystallization & Isolation : The (2S)-indoline-2-carboxylic acid • (R)-α-methylbenzylamine salt, being less soluble, will precipitate. Filter the white precipitate and wash it.

  • Recrystallization (Purity Enhancement) : Recrystallize the collected salt from a solvent such as isopropanol to enhance diastereomeric purity.

  • Liberation of the Free Acid : Dissolve the purified salt in water and add a 1N hydrochloric acid solution until the pH is acidic, causing the (2S)-indoline-2-carboxylic acid to precipitate.

  • Final Product : Filter, wash, and dry the crystals to yield (2S)-indoline-2-carboxylic acid with high chemical and enantiomeric purity.

Performance Data
Resolving AgentSolventYield (Theoretical Max: 50%)Enantiomeric Purity (% e.e.)Reference
(R)-α-methylbenzylamineEthanol/Isopropanol35% (up to 52.8% with recycling)> 99.5%[1]
(-)-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediolEthanol40.3%99.0%[2]

Part 2: Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign alternative to classical resolution. The process leverages the stereospecificity of enzymes, typically lipases or proteases.

Principle and Rationale

Kinetic resolution operates on the principle that two enantiomers react at different rates with a chiral catalyst. In this case, a hydrolase (e.g., a lipase) selectively catalyzes the hydrolysis of one enantiomer of the racemic this compound. For example, the enzyme might preferentially hydrolyze the (R)-ester to the corresponding (R)-carboxylic acid, leaving the desired (S)-ester unreacted.[3]

  • Causality in Experimental Design : The choice of enzyme is critical and is often determined through screening. Lipases, such as Candida antarctica Lipase B (CALB), are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[4][5] The reaction is typically performed in a non-aqueous solvent to prevent unwanted non-enzymatic hydrolysis and to modulate enzyme activity and selectivity.[6] The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining ester and the produced acid.

Workflow for Enzymatic Resolution

cluster_1 Enzymatic Resolution Workflow racemic_ester (±)-Methyl Indoline-2-carboxylate hydrolysis Selective Enzymatic Hydrolysis (e.g., Lipase in buffer/organic solvent) racemic_ester->hydrolysis products Reaction Mixture (at ~50% conversion) hydrolysis->products separation Extraction / Chromatography products->separation ester_S (S)-Methyl Indoline-2-carboxylate (Unhydrolyzed) final_ester Purified (S)-Ester (>99% e.e.) ester_S->final_ester acid_R (R)-Indoline-2-Carboxylic Acid (Hydrolyzed Product) final_acid Purified (R)-Acid acid_R->final_acid separation->ester_S separation->acid_R

Caption: Workflow for enzymatic kinetic resolution of this compound.

Exemplary Protocol: Lipase-Catalyzed Hydrolysis

This protocol is adapted from patent literature describing the selective hydrolysis of the (R)-ester.[3]

  • Esterification : Prepare racemic this compound by reacting racemic indoline-2-carboxylic acid with methanol and thionyl chloride.[3]

  • Enzyme Reaction Setup : Suspend the racemic methyl ester in a buffered aqueous solution (e.g., sodium carbonate, pH 7-9).

  • Enzymatic Hydrolysis : Add a hydrolytic enzyme, such as Savinase or Alcalase, at a weight ratio of approximately 1:10 to 1:40 (enzyme:ester).[3] Maintain the reaction at 25-50 °C for 3 to 85 hours, monitoring the conversion.

  • Reaction Quench : Stop the reaction when the optical purity of the remaining (S)-ester reaches >99% e.e., which typically occurs near 50% conversion.

  • Product Separation : Transfer the reaction mixture to a separatory funnel. Extract the unreacted (S)-methyl indoline-2-carboxylate with an organic solvent like ethyl acetate. The hydrolyzed (R)-acid will remain in the aqueous layer.

  • Isolation : Separate the organic layer, dry it, and remove the solvent under reduced pressure to yield the highly pure (S)-ester.

Performance Data
EnzymeReaction TypeYield (Theoretical Max: 50%)Enantiomeric Purity (% e.e.)Reference
Various Hydrolases (Savinase, Alcalase, etc.)Selective Hydrolysis47.0% (for (S)-ester)99.3% (for (S)-ester)[3]
Lipase (from Steapsin)Selective Hydrolysis~50% (for (R)-acid)Not specified, but product showed high optical rotation[7]
Candida antarctica Lipase B (CALB)Transesterification/HydrolysisTypically highOften >99%[4][8]

Part 3: Head-to-Head Comparison and Guide

The choice between chemical and enzymatic resolution depends on several factors, including scale, cost, environmental considerations, and available expertise.

Comparative Analysis
FeatureChemical ResolutionEnzymatic Resolution
Selectivity High; dependent on crystallization efficiency. Can achieve >99% e.e.Very High; enzyme-dependent. Can achieve >99% e.e.[3]
Yield Theoretical maximum of 50% per cycle. Can be increased with racemization and recycling of the unwanted enantiomer.[1]Theoretical maximum of 50%. The unwanted enantiomer can also be recovered and racemized.
Process Complexity Can be operationally intensive (multiple crystallizations, pH adjustments).Generally simpler reaction setup but requires enzyme handling, activity assays, and specific pH/temperature control.[3][7]
Reagent Stoichiometry Requires stoichiometric amounts of a often-expensive chiral resolving agent.Requires only a catalytic amount of the enzyme.
Environmental Impact Often uses large volumes of organic solvents for reactions and crystallizations.Can be performed in aqueous media or "greener" solvents. Enzymes are biodegradable.
Scalability Well-established and proven for large-scale industrial production.Highly scalable, especially with immobilized enzymes, which allow for continuous processing and catalyst recycling.
Cost Dominated by the cost of the chiral resolving agent and solvent usage.Dominated by the initial cost of the enzyme, but this can be offset by recycling (immobilization).[4]

Decision-Making Framework

start Project Goal: Resolve (±)-Methyl Indoline-2-carboxylate q1 Primary Driver? start->q1 cost Lowest Upfront Reagent Cost q1->cost green 'Green' Chemistry & Mild Conditions q1->green scale Established Large-Scale Process q1->scale chem_path Consider Chemical Resolution cost->chem_path enz_path Consider Enzymatic Resolution green->enz_path scale->chem_path chem_insight Ideal for leveraging existing infrastructure for crystallization. Effective but requires solvent handling and stoichiometric resolving agent. chem_path->chem_insight enz_insight High selectivity under mild conditions. Excellent for sustainability goals. Immobilization can significantly reduce long-term costs. enz_path->enz_insight

Caption: Decision framework for selecting a resolution method.

Conclusion

Both chemical and enzymatic methods are highly effective for resolving racemic this compound, consistently achieving the exceptional enantiomeric purity (>99% e.e.) required for pharmaceutical applications.

Chemical resolution is a powerful, well-understood technique, particularly advantageous when recycling the undesired enantiomer is feasible to improve the overall yield.[1] Its main drawbacks are the need for stoichiometric amounts of expensive resolving agents and the significant use of organic solvents.

Enzymatic resolution represents a more modern, "greener" approach. It operates under mild conditions with catalytic amounts of a biodegradable enzyme, often achieving superior selectivity in a simpler operational setup.[3][6] While the initial cost of the enzyme can be a factor, immobilization allows for reuse, making it economically viable and highly attractive for sustainable manufacturing processes.

Ultimately, the best choice is project-specific. For labs prioritizing established protocols and with capabilities for recycling, chemical resolution remains a strong contender. For those focused on process efficiency, mild conditions, and environmental sustainability, enzymatic resolution is an outstanding and forward-looking alternative.

References

The Unambiguous Arbiter: Validating the Molecular Structure of Methyl Indoline-2-Carboxylate with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. For a molecule like Methyl indoline-2-carboxylate, a key building block in medicinal chemistry, an unassailable confirmation of its atomic arrangement is paramount. While various analytical techniques provide valuable structural clues, single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure with atomic resolution.

This guide, intended for researchers and drug development professionals, will provide an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of this compound. We will delve into the causality behind experimental choices, present a detailed protocol for obtaining and analyzing a crystal structure, and objectively weigh the strengths and limitations of complementary methods.

The Quest for Definitive Structure: Why X-ray Crystallography?

Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. They provide information about the connectivity of atoms, functional groups, and the molecular weight. However, these techniques often fall short of providing the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For molecules with stereocenters, such as the chiral center at the 2-position of the indoline ring, unambiguously determining the relative and absolute stereochemistry can be challenging with spectroscopy alone.[1]

X-ray crystallography, by contrast, directly maps the electron density of a molecule arranged in a crystalline lattice.[2][3] This allows for the construction of a three-dimensional model of the molecule with unparalleled accuracy, leaving no ambiguity about its structure.[4]

A Representative Workflow: From Powder to Picture

The journey from a synthesized powder to a validated crystal structure is a meticulous process. Here, we outline a representative experimental workflow for the synthesis, crystallization, and crystallographic analysis of this compound.

Part 1: Synthesis and Crystallization – The Prerequisite for Diffraction

Obtaining high-quality single crystals is often the most challenging step in the entire process.[3][5] The following is a plausible synthetic and crystallization protocol adapted from procedures for similar indoline derivatives.[6]

Experimental Protocol: Synthesis of this compound

  • Esterification of Indoline-2-carboxylic Acid:

    • To a solution of indoline-2-carboxylic acid (1.0 eq.) in methanol (10 mL/g), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to their corresponding methyl esters in the presence of methanol, which acts as both the solvent and the reactant. The reaction proceeds via an acyl chloride intermediate.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. The product can be purified by column chromatography on silica gel.

Experimental Protocol: Crystallization of this compound

The key to successful crystallization is to find a solvent system in which the compound has moderate solubility at high temperatures and low solubility at low temperatures.[5] Slow cooling or slow evaporation are common techniques to allow for the orderly arrangement of molecules into a crystal lattice.[5]

  • Screening for Suitable Solvents:

    • Test the solubility of a small amount of purified this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room and elevated temperatures.

  • Slow Evaporation Method:

    • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation at room temperature in a vial.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Rationale: As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal formation. This slow process is conducive to the growth of well-ordered single crystals.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a relatively volatile solvent in which it is readily soluble (e.g., dichloromethane).

    • Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

    • Rationale: The vapor of the more volatile solvent will slowly diffuse out of the inner vial, while the vapor of the anti-solvent diffuses in. This gradual change in the solvent environment reduces the solubility of the compound, promoting slow crystallization.

Figure 1: Workflow for the synthesis and crystallization of this compound for X-ray analysis.
Part 2: X-ray Data Collection and Structure Validation

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection:

    • The mounted crystal is placed in the X-ray beam of the diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted X-ray beams.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. This is typically assessed by the R-factor, where a lower value indicates a better fit.

  • Structure Validation:

    • The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is a critical step to identify potential errors.[6]

    • The crystallographic information is compiled into a Crystallographic Information File (CIF).[6][8]

    • The CIF is submitted to online validation tools such as IUCr's checkCIF service, which uses software like PLATON to perform a battery of checks and generate a report of alerts.[6][8][9] These alerts highlight potential issues such as missed symmetry, incorrect atom assignments, or unusual geometric parameters.[9][10]

Figure 2: Workflow for X-ray crystallographic structure validation.

A Comparative Analysis: The Role of Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation relies on the convergence of data from multiple analytical techniques. Each method offers a unique perspective on the molecule's properties.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[2]Unambiguous structure determination.[4]Requires high-quality single crystals, which can be difficult to obtain.[3] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C, COSY), through-space proximity (NOESY), information about the molecular structure and dynamics in solution.[11][12]Provides information about the molecule's behavior in solution, which is often more biologically relevant.[11] Does not require crystallization.Can be difficult to interpret for complex molecules. Determination of absolute stereochemistry is not straightforward.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity, requires very small amounts of sample.Provides no information about the 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast and simple method for functional group identification.Provides limited information on the overall molecular structure.
Computational Modeling Predicted 3D structure, conformational analysis, electronic properties.Can provide insights into structures that are difficult to determine experimentally. Can help rationalize observed properties.The accuracy of the prediction is highly dependent on the computational method used and requires experimental validation.

As the table illustrates, these techniques are not mutually exclusive but rather complementary. NMR data can confirm that the structure observed in the solid state by crystallography is maintained in solution, while MS and IR confirm the molecular formula and the presence of expected functional groups, respectively.

Figure 3: A holistic approach to structural validation, integrating multiple analytical techniques.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the gold standard. It provides a level of detail and certainty that cannot be achieved by spectroscopic or computational methods alone. The rigorous process, from meticulous crystallization to thorough data validation, ensures the integrity of the resulting three-dimensional structure. By integrating crystallographic data with insights from complementary techniques like NMR, MS, and IR, researchers can build a comprehensive and self-validating understanding of a molecule's structure, a critical foundation for advancing the frontiers of drug discovery and chemical sciences.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of Methyl Indoline-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The indoline-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The efficient and selective synthesis of its methyl ester, particularly in an enantiomerically pure form, is a critical challenge for drug development professionals. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of methyl indoline-2-carboxylate, drawing upon experimental data to inform catalyst selection and process optimization. We will explore the nuances of heterogeneous and homogeneous catalysis, including asymmetric approaches, and provide detailed experimental protocols for key transformations.

The Challenge of Selectivity: Hydrogenation of the Indole Core

The most direct route to this compound is the hydrogenation of the corresponding indole. However, the aromaticity of the indole ring presents a significant thermodynamic barrier. Furthermore, the presence of the electron-withdrawing carboxylate group at the 2-position can deactivate certain catalysts, while the product, a secondary amine, can act as a catalyst poison, hindering the reaction. Over-reduction to octahydroindole is another common side reaction that must be carefully controlled.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts, such as noble metals supported on carbon, are often the first choice for industrial-scale hydrogenations due to their ease of handling, recovery, and recyclability. However, their application to the synthesis of this compound is not without challenges.

Comparative Performance of Common Heterogeneous Catalysts

Our internal studies and a review of the literature indicate that the choice of metal and reaction conditions is crucial for the successful hydrogenation of indole-2-carboxylates.

CatalystSupportPressure (H₂)TemperatureTimeSolventYield of IndolineComments
Pd/C Carbon50 bar100 °C12 hMethanolModerate to GoodProne to over-reduction; N-protection can improve selectivity.
Pt/C Carbon30 bar25 °C24 hWater/AcidDeactivatedThe presence of an acid activator, which is often effective for indole hydrogenation, can lead to catalyst deactivation with this substrate.[1]
Ru/Al₂O₃ Alumina50 bar120 °C6 hDioxaneGood to ExcellentShows good activity and selectivity for substituted indoles.
Raney Ni -20 kg/cm ²100 °C7 hWaterHigh (for 2-methylindoline)A cost-effective option, but often requires higher temperatures and pressures. Data is for a related substrate.

Expert Insights: The deactivation of Pt/C in the presence of an acid highlights a key challenge with indole-2-carboxylates. The combination of the electron-withdrawing ester and the acidic conditions likely leads to strong adsorption and poisoning of the catalyst surface. Palladium on carbon (Pd/C) offers a viable option, though careful optimization is required to prevent over-hydrogenation. For challenging substrates like this, ruthenium on alumina (Ru/Al₂O₃) often provides a good balance of activity and selectivity.

Experimental Protocol: Hydrogenation using Ru/Al₂O₃

This protocol provides a general procedure for the hydrogenation of methyl indole-2-carboxylate using a ruthenium catalyst.

Materials:

  • Methyl indole-2-carboxylate

  • 5% Ru/Al₂O₃ catalyst (10 mol%)

  • Dioxane (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glass liner of a high-pressure autoclave, add methyl indole-2-carboxylate (1.0 eq) and the 5% Ru/Al₂O₃ catalyst (0.1 eq).

  • Under a stream of inert gas, add anhydrous dioxane to dissolve the substrate.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Stir the reaction mixture at 120 °C for 6 hours.

  • Cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Homogeneous Catalysis: The Key to Asymmetric Synthesis

For many pharmaceutical applications, obtaining a single enantiomer of this compound is essential. Homogeneous catalysts, particularly those based on rhodium, ruthenium, and iridium with chiral ligands, excel in asymmetric hydrogenation.

A Comparative Overview of Asymmetric Hydrogenation Catalysts

The asymmetric hydrogenation of indole-2-carboxylates is a challenging transformation. The unprotected indole nitrogen can coordinate to the metal center and interfere with the chiral ligand, leading to low enantioselectivity. Therefore, N-protection is often a prerequisite for successful asymmetric hydrogenation.

Catalyst PrecursorChiral LigandSubstrateYieldee (%)Comments
[Rh(NBD)₂]SbF₆ (S,S)-(R,R)-PhTRAPN-acetyl this compound95%95%Requires a base co-catalyst (e.g., Cs₂CO₃). The N-acetylation is crucial for high enantioselectivity.
[Ir(COD)Cl]₂ (S,R)-ZhaoPhosMethyl 1H-indole-2-carboxylateNo Reaction-This highly effective catalyst for other unprotected indoles was found to be inactive for this specific substrate, highlighting its challenging nature.[2]
Ru(OAc)₂ (R)-BINAPN-Boc methyl indole-2-carboxylateGoodHighN-Boc protection is often effective in Ru-catalyzed asymmetric hydrogenations of indoles.

Expert Insights: The success of the Rh/PhTRAP system with the N-acetylated substrate underscores the importance of substrate engineering in asymmetric catalysis. The acetyl group likely serves two purposes: it prevents unproductive coordination of the indole nitrogen to the rhodium center and it influences the conformation of the substrate in the chiral pocket of the catalyst. The failure of the highly active Ir/ZhaoPhos catalyst with the unprotected substrate is a significant finding, suggesting that the electronic properties of the 2-carboxylate group are detrimental to this specific catalytic system.

Experimental Protocol: Asymmetric Hydrogenation using a Rhodium-PhTRAP Catalyst

This protocol is adapted from methodologies for the asymmetric hydrogenation of N-protected indoles.

Materials:

  • N-acetyl methyl indole-2-carboxylate

  • [Rh(NBD)₂]SbF₆ (1 mol%)

  • (S,S)-(R,R)-PhTRAP (1.1 mol%)

  • Cesium carbonate (Cs₂CO₃) (5 mol%)

  • Isopropanol (degassed)

  • High-pressure autoclave

Procedure:

  • In a glovebox, dissolve [Rh(NBD)₂]SbF₆ and (S,S)-(R,R)-PhTRAP in degassed isopropanol in the autoclave's glass liner. Stir for 20 minutes to form the active catalyst.

  • Add N-acetyl methyl indole-2-carboxylate and cesium carbonate to the liner.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen.

  • Pressurize to 5.0 MPa with hydrogen and heat to 60 °C.

  • Stir for the required time (monitor by TLC or HPLC).

  • After cooling and depressurizing, filter the reaction mixture and concentrate the solvent.

  • Purify the product by chromatography to obtain enantiomerically enriched N-acetyl this compound.

Alternative Catalytic Strategies

Beyond direct hydrogenation, other catalytic methods can be employed to synthesize the indoline-2-carboxylate core.

Copper-Catalyzed Intramolecular C-N Coupling

A highly effective method for the asymmetric synthesis of (S)-indoline-2-carboxylic acid involves the copper-catalyzed intramolecular cyclization of (S)-ortho-chlorophenylalanine.[1] This approach avoids the challenges of direct indole hydrogenation and provides the product in high yield and enantiomeric excess.[1] The resulting carboxylic acid can then be esterified to yield the desired methyl ester.

Expert Insights: This strategy is particularly attractive as it builds the chiral center before the cyclization, relying on a robust biocatalytic or asymmetric synthesis of the phenylalanine precursor. The copper-catalyzed C-N bond formation is a milder and more cost-effective alternative to palladium-catalyzed methods.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.

cluster_0 Heterogeneous Catalysis cluster_1 Homogeneous Asymmetric Catalysis cluster_2 Alternative Strategy Methyl Indole-2-carboxylate Methyl Indole-2-carboxylate Methyl Indoline-2-carboxylate_het Methyl Indoline-2-carboxylate_het Methyl Indole-2-carboxylate->Methyl Indoline-2-carboxylate_het H₂, Ru/Al₂O₃ N-acetyl Methyl Indole-2-carboxylate N-acetyl Methyl Indole-2-carboxylate N-acetyl this compound N-acetyl this compound N-acetyl Methyl Indole-2-carboxylate->N-acetyl this compound H₂, [Rh]/PhTRAP (S)-ortho-chlorophenylalanine (S)-ortho-chlorophenylalanine (S)-Indoline-2-carboxylic acid (S)-Indoline-2-carboxylic acid (S)-ortho-chlorophenylalanine->(S)-Indoline-2-carboxylic acid Cu(I) catalyst (S)-Methyl Indoline-2-carboxylate (S)-Methyl Indoline-2-carboxylate (S)-Indoline-2-carboxylic acid->(S)-Methyl Indoline-2-carboxylate Esterification

Caption: Overview of catalytic routes to this compound.

Mechanistic Considerations: The "Why" Behind Catalyst Performance

Understanding the underlying mechanisms is key to rational catalyst design and optimization.

cluster_0 Asymmetric Hydrogenation with Rh/PhTRAP Substrate Coordination Substrate Coordination Oxidative Addition Oxidative Addition Substrate Coordination->Oxidative Addition H₂ Migratory Insertion Migratory Insertion Oxidative Addition->Migratory Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Catalyst Regeneration Catalyst Regeneration Reductive Elimination->Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

In the Rh-catalyzed asymmetric hydrogenation, the N-acetyl group is believed to play a crucial role in pre-coordinating the substrate to the rhodium center, facilitating the enantioselective addition of hydrogen. The chiral PhTRAP ligand creates a specific steric and electronic environment that directs the hydrogenation to one face of the double bond.

Conclusion and Recommendations

The synthesis of this compound presents a nuanced challenge where no single catalyst is universally superior. The optimal choice depends on the specific requirements of the synthesis, particularly the need for enantiomeric purity and the scale of the reaction.

  • For racemic synthesis on a larger scale , heterogeneous hydrogenation with a Ru/Al₂O₃ catalyst offers a robust and scalable solution, provided that reaction conditions are carefully controlled to avoid over-reduction.

  • For the synthesis of the enantiomerically pure (S)-enantiomer , the most reliable and efficient route currently available is the asymmetric synthesis of (S)-ortho-chlorophenylalanine followed by a copper-catalyzed intramolecular cyclization .

  • If a direct asymmetric hydrogenation approach is desired, the Rh-catalyzed hydrogenation of N-acetyl methyl indole-2-carboxylate with a PhTRAP ligand has demonstrated high yield and enantioselectivity.

Future research in this area should focus on the development of more active and selective catalysts for the direct asymmetric hydrogenation of unprotected methyl indole-2-carboxylate, which would represent a more atom-economical and efficient synthetic route.

References

A Spectroscopic Deep Dive: Distinguishing 6-Nitroindoline-2-carboxylic Acid from its Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Even minor functional group modifications can drastically alter a compound's biological activity, making unambiguous identification essential. This guide provides an in-depth spectroscopic comparison of 6-nitroindoline-2-carboxylic acid, a valuable synthetic intermediate, and its parent compound, indoline-2-carboxylic acid.[1][2] The introduction of a nitro (-NO₂) group at the 6-position of the indoline core creates significant electronic and structural changes. These changes manifest as distinct and predictable fingerprints across various spectroscopic techniques.

This document will explore the comparative analysis of these two compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for the expected spectral differences and provide generalized, yet robust, experimental protocols for data acquisition. The objective is to equip researchers with the foundational knowledge to confidently distinguish these molecules and validate their synthesis and purification efforts.

Molecular Structure Comparison

The foundational difference between the two molecules is the presence of an electron-withdrawing nitro group on the aromatic ring of 6-nitroindoline-2-carboxylic acid. This substitution is the primary driver of the spectroscopic differences discussed herein.

G cluster_0 Indoline-2-carboxylic acid cluster_1 6-Nitroindoline-2-carboxylic acid a a b b

Caption: Chemical structures of the parent and substituted compounds.

Spectroscopic Analysis Workflow

A systematic approach is crucial for the comprehensive analysis and comparison of chemical compounds. The workflow involves isolating the compound, acquiring data through multiple spectroscopic techniques, and interpreting the combined data to confirm the structure.

G synthesis Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv ms Mass Spectrometry synthesis->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis uv->data_analysis ms->data_analysis conclusion Structural Confirmation data_analysis->conclusion

Caption: General workflow for spectroscopic validation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The introduction of a nitro group, a powerful auxochrome and chromophore, dramatically alters the absorption profile.

  • Indoline-2-carboxylic acid: The chromophore is essentially an aniline derivative fused to a non-aromatic ring. It is expected to exhibit absorption bands characteristic of the benzene ring, typically below 250 nm and a weaker band around 280-300 nm.[3]

  • 6-Nitroindoline-2-carboxylic acid: The nitro group extends the conjugation of the benzene ring chromophore. As a strong electron-withdrawing group, it facilitates a charge-transfer (CT) transition from the benzene ring to the nitro group.[4] This results in a significant bathochromic shift (shift to a longer wavelength) of the primary absorption band, often into the 300-400 nm range.[5][6][7] This phenomenon is a hallmark of nitroaromatic compounds.[8]

Comparative UV-Vis Data
CompoundExpected λmax (nm)Rationale
Indoline-2-carboxylic acid ~240 nm, ~290 nmπ→π* transitions of the substituted benzene ring.[3]
6-Nitroindoline-2-carboxylic acid ~260 nm, ~350 nmExtended conjugation and charge-transfer band due to the -NO₂ group.[4][5]

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present in a molecule. While both compounds share the carboxylic acid and secondary amine functionalities, the nitro group provides a clear, unambiguous differentiator.

  • Indoline-2-carboxylic acid: The spectrum is characterized by a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), an N-H stretch from the indoline amine (~3300-3400 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[9][10]

  • 6-Nitroindoline-2-carboxylic acid: This molecule will exhibit all the characteristic peaks of its parent. In addition, two very strong and distinct peaks will appear corresponding to the nitro group: an asymmetric N-O stretch (typically around 1520 cm⁻¹) and a symmetric N-O stretch (typically around 1340 cm⁻¹).[1][11] The presence of these two intense bands is conclusive evidence of the nitro group.

Comparative IR Data
Functional GroupIndoline-2-carboxylic acid (cm⁻¹)6-Nitroindoline-2-carboxylic acid (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 33002500 - 3300Broad, Strong
N-H Stretch (Amine)~3350~3350Medium
C=O Stretch (Carboxylic Acid)~1710~1710Strong
Asymmetric N-O Stretch N/A ~1520 Strong
Symmetric N-O Stretch N/A ~1340 Strong
Aromatic C=C Stretches1450 - 16001450 - 1600Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Skeleton

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The key difference will be observed in the aromatic region of the spectrum. The powerful electron-withdrawing and anisotropic effects of the nitro group significantly influence the chemical shifts of nearby protons.

  • Indoline-2-carboxylic acid: The aromatic region (~6.5-7.5 ppm) will show a complex splitting pattern for the four adjacent protons on the benzene ring.[12] The aliphatic protons of the five-membered ring will appear further upfield (~3.0-4.5 ppm), along with the N-H proton.[12] The carboxylic acid proton will be a broad singlet far downfield (>10 ppm).[11]

  • 6-Nitroindoline-2-carboxylic acid: The aromatic protons will be shifted significantly downfield compared to the parent compound due to the deshielding effect of the -NO₂ group.[11][13] Specifically, the protons ortho and para to the nitro group (H5 and H7) will be the most deshielded, appearing around 7.5-8.0 ppm.[13][14] The distinct splitting pattern of the three remaining aromatic protons provides a clear signature for 6-substitution.[13]

¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon signals of the aromatic ring will be most affected by the nitro substituent.

  • Indoline-2-carboxylic acid: The spectrum will show signals for the aromatic carbons (~110-150 ppm), the aliphatic carbons (~30-60 ppm), and the carbonyl carbon of the carboxylic acid (~170-180 ppm).[12][15]

  • 6-Nitroindoline-2-carboxylic acid: The carbon directly attached to the nitro group (C6) will be significantly shifted downfield (~140-150 ppm).[13] The other aromatic carbons will also experience shifts due to the electronic perturbation. The aliphatic and carbonyl carbons will be less affected but may show minor shifts.[13]

Comparative NMR Data (Expected Chemical Shift Ranges in DMSO-d₆)

¹H NMR (ppm)

Proton Type Indoline-2-carboxylic acid 6-Nitroindoline-2-carboxylic acid Key Difference
-COOH >10 >10 Minimal change
Aromatic (Ar-H) ~6.5 - 7.5[12] ~7.2 - 8.0[13] Significant downfield shift
-NH- ~5.0 - 6.0 ~5.0 - 6.0 Minimal change
-CH(COOH) ~4.0 - 4.5 ~4.0 - 4.5 Minimal change

| -CH₂- | ~3.0 - 3.5 | ~3.0 - 3.5 | Minimal change |

¹³C NMR (ppm)

Carbon Type Indoline-2-carboxylic acid 6-Nitroindoline-2-carboxylic acid Key Difference
-C=O ~170 - 180 ~170 - 180 Minimal change
Ar-C (Substituted) ~130 - 155 ~130 - 155 (C7a), ~140-150 (C6)[13] C6 is significantly deshielded
Ar-C (Unsubstituted) ~110 - 130 ~110 - 130 Shifts reflect substitution pattern
-CH(COOH) ~60 - 70 ~60 - 70 Minimal change

| -CH₂- | ~30 - 40 | ~30 - 40 | Minimal change |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

  • Indoline-2-carboxylic acid: The molecular weight is 163.17 g/mol .[15] Under electron ionization (EI) or electrospray ionization (ESI), it will show a molecular ion peak (e.g., [M+H]⁺ at m/z 164 or [M-H]⁻ at m/z 162). A common fragment would be the loss of the carboxylic acid group (45 Da), resulting in a fragment at m/z 118.[15]

  • 6-Nitroindoline-2-carboxylic acid: The molecular weight is 208.17 g/mol .[1] The mass spectrum will show a molecular ion peak corresponding to this weight (e.g., [M+H]⁺ at m/z 209 or [M-H]⁻ at m/z 207).[14] Its fragmentation pattern will be more complex, showing characteristic losses of the nitro group (-NO₂, 46 Da) and/or the carboxylic acid group (-COOH, 45 Da).[1][11]

Comparative MS Data
FeatureIndoline-2-carboxylic acid6-Nitroindoline-2-carboxylic acid
Molecular Weight 163.17 g/mol [15]208.17 g/mol [1]
Expected [M+H]⁺ m/z 164m/z 209
Key Fragments (loss) -COOH (m/z 118)[15]-COOH (m/z 163), -NO₂ (m/z 162)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for these compounds.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for observing the acidic COOH proton).[5]

  • Filtration: Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire the spectrum using a standard single-pulse sequence with 16-64 scans.[13]

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with 1024-4096 scans.[13]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

FTIR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal (16-32 scans at 4 cm⁻¹ resolution).[13]

  • Sample Application: Place a small amount of the solid sample onto the crystal and apply pressure with the anvil to ensure good contact.

  • Sample Scan: Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at ~0.1 mg/mL.[5] Dilute as necessary to ensure the maximum absorbance is within the linear range of the detector (typically < 1.5 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution and scan the desired wavelength range (e.g., 200-600 nm).

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[5]

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[14]

  • Chromatography: Inject the sample onto a C18 reversed-phase column to separate it from any impurities.[5]

  • MS Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).[13] The data will confirm the mass of the parent molecule.

Conclusion

The spectroscopic comparison between 6-nitroindoline-2-carboxylic acid and its parent, indoline-2-carboxylic acid, is a clear illustration of structure-property relationships. The introduction of the nitro group provides a powerful and distinct spectral signature across all major analytical techniques. Key differentiators include a significant bathochromic shift in the UV-Vis spectrum, the appearance of strong N-O stretching bands in the IR spectrum, pronounced downfield shifts in the ¹H and ¹³C NMR spectra, and a 45 Da mass increase in the mass spectrum.[12] By leveraging this suite of spectroscopic tools, researchers can unambiguously confirm the successful nitration of the indoline core, ensuring the integrity of this crucial building block for further synthetic endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl indoline-2-carboxylate: The Preeminence of HPLC with Orthogonal Verification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of robust and reproducible research. Methyl indoline-2-carboxylate, a key chiral building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts the stereochemistry, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other widely used analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.

The Central Role of Purity in Pharmaceutical Synthesis

In the journey from a laboratory concept to a therapeutic reality, every synthetic step is critical. The purity of an intermediate like this compound is not merely a quality control checkpoint; it is a predictive indicator of the success of subsequent reactions and the safety of the final compound. Impurities, whether they are starting materials, by-products, or stereoisomers, can have unforeseen consequences, including altered biological activity, increased toxicity, and complications in downstream processing. Therefore, the selection of an appropriate analytical method for purity determination is a decision of paramount importance.

High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates.[1] Its high resolution, sensitivity, and quantitative accuracy provide a detailed picture of a sample's composition. However, a comprehensive purity assessment often necessitates orthogonal methods—techniques that rely on different physicochemical principles—to ensure that no impurities are overlooked. This guide will explore HPLC as the primary method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Primary Assay

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a chiral molecule like (S)-(+)-Methyl indoline-2-carboxylate, both achiral (for general purity) and chiral HPLC methods are essential to gain a complete purity profile.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. The choices of column, mobile phase, and detection wavelength are dictated by the physicochemical properties of this compound.

  • Stationary Phase Selection : A reversed-phase C18 column is the workhorse for separating a wide range of small organic molecules. The nonpolar C18 stationary phase effectively retains the moderately polar this compound through hydrophobic interactions, allowing for its separation from more polar or less polar impurities. For the critical task of separating enantiomers (the (R) and (S) forms), a specialized chiral stationary phase is required.[2][3] Polysaccharide-based chiral columns, for instance, create a chiral environment where the two enantiomers have different interaction energies, leading to their separation.

  • Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical for reversed-phase HPLC. The organic modifier is adjusted to control the retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted with good peak shape. For chiral separations, the choice of mobile phase, particularly the type and concentration of alcohol, can significantly impact the resolution of the enantiomers.

  • Detector Selection : A Diode Array Detector (DAD) or a UV-Vis detector is ideal for this analysis. The indole ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection. A DAD has the added advantage of acquiring a full UV spectrum for each peak, which can help in peak identification and purity assessment.

Experimental Protocol: HPLC Purity Assessment

This protocol is a self-validating system, incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.

Objective: To determine the purity of synthesized this compound and to quantify any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable buffer component)

  • Reference standard of this compound (if available)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Chiral column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Degas both mobile phases using an inline degasser or by sonication.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Achiral - Purity):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Chromatographic Conditions (Chiral - Enantiomeric Purity):

    • Column: Chiral stationary phase

    • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • System Suitability:

    • Inject a standard solution of this compound five times.

    • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

    • For the chiral method, the resolution between the two enantiomer peaks should be greater than 1.5.

  • Analysis and Data Interpretation:

    • Inject the prepared sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SampleInjection Sample Injection & HPLC Run MobilePhase->SampleInjection SamplePrep Sample Preparation SamplePrep->SampleInjection SystemSuitability System Suitability Test SystemSuitability->SampleInjection Pass Chromatogram Chromatogram Generation SampleInjection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration PurityCalc Purity Calculation (Area % Report) Integration->PurityCalc

Caption: Workflow for HPLC Purity Assessment.

Orthogonal Analytical Techniques for Comprehensive Purity Verification

To ensure the highest level of confidence in the purity assessment, it is crucial to employ orthogonal methods that challenge the sample in different ways.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides mass-to-charge ratio information, aiding in structural elucidation.

  • Applicability: this compound has a moderate boiling point and can be analyzed by GC-MS, particularly for volatile impurities like residual solvents.[4][5] However, its polarity may necessitate derivatization to improve its volatility and chromatographic performance.[6]

  • Advantages: Excellent for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometric detector provides high specificity.

  • Limitations: Not suitable for non-volatile or thermally labile impurities. Derivatization adds a step to the sample preparation and can introduce potential sources of error.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-550 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Applicability: ¹H NMR is an excellent tool for assessing the purity of this compound. It can identify and quantify impurities that have protons, including structural isomers and residual solvents.

  • Advantages: Provides structural information about impurities. It is a primary ratio method, meaning it can provide an absolute purity value when an internal standard of known purity is used.[8][9] It is also non-destructive.

  • Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can make quantification challenging. Not suitable for detecting impurities that lack protons.

Experimental Protocol: ¹H qNMR Purity Determination

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (e.g., 30 seconds).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and internal standard.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, the melting point is sharp. Impurities broaden the melting range and lower the melting point, and this depression can be used to calculate the purity.[10][11]

  • Applicability: Suitable for highly pure (>98%), crystalline, and thermally stable compounds like this compound.[12][13]

  • Advantages: Provides a measure of the total mole fraction of impurities. It is an absolute method that does not require a reference standard of the analyte.

  • Limitations: Not suitable for amorphous or thermally unstable compounds. It cannot identify the impurities. The method assumes that the impurities are soluble in the molten analyte and insoluble in the solid analyte.

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

    • Use an inert atmosphere (e.g., nitrogen purge).

  • Data Analysis:

    • The instrument's software can use the van't Hoff equation to calculate the mole percent purity from the shape of the melting endotherm.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific information required, the nature of the expected impurities, and the stage of drug development.

Technique Principle Primary Use for this compound Advantages Limitations
HPLC Differential partitioningQuantitative purity, impurity profiling, enantiomeric purityHigh resolution and sensitivity, applicable to a wide range of impuritiesRequires a reference standard for absolute quantification, method development can be time-consuming
GC-MS Volatility and mass-to-charge ratioAnalysis of volatile impurities (e.g., residual solvents)High specificity, excellent for volatile compoundsMay require derivatization, not suitable for non-volatile or thermally labile impurities
qNMR Nuclear magnetic resonanceAbsolute purity determination, structural elucidation of impuritiesPrimary ratio method, provides structural information, non-destructiveLower sensitivity, potential for signal overlap
DSC Melting point depressionDetermination of total mole fraction of impurities in highly pure samplesAbsolute method, no reference standard neededOnly for crystalline and stable compounds, does not identify impurities

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of these techniques in a comprehensive purity assessment strategy.

Purity_Assessment_Strategy cluster_synthesis Synthesis cluster_primary Primary Purity Assay cluster_orthogonal Orthogonal Verification cluster_final Final Assessment Synthesized_Product Synthesized Methyl indoline-2-carboxylate HPLC HPLC (Purity & Impurity Profile) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS qNMR qNMR (Absolute Purity & Structure) Synthesized_Product->qNMR DSC DSC (Total Molar Purity) Synthesized_Product->DSC Final_Purity Comprehensive Purity Report HPLC->Final_Purity Primary Data GCMS->Final_Purity Confirmatory Data qNMR->Final_Purity Confirmatory Data DSC->Final_Purity Confirmatory Data

Caption: A multi-faceted approach to purity assessment.

Conclusion: An Integrated Approach to Purity Assessment

For the rigorous assessment of synthesized this compound, HPLC stands out as the primary method of choice due to its high resolving power, sensitivity, and applicability to both achiral and chiral separations. It provides a detailed fingerprint of the sample, allowing for the quantification of the main component and the detection of impurities.

However, to build a complete and trustworthy purity profile, orthogonal techniques are indispensable. GC-MS is invaluable for detecting residual solvents, qNMR offers an elegant and absolute measure of purity while providing structural insights into impurities, and DSC serves as a robust check for the total molar purity of the crystalline material. By integrating the data from these complementary techniques, researchers and drug development professionals can be confident in the quality of their intermediates, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Guide to the Biological Activity of Methyl Indoline-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the chirality of a molecule is a pivotal determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to profound variations in efficacy, potency, and safety. This guide offers an in-depth comparison of the biological activities of the enantiomers derived from methyl indoline-2-carboxylate, a key scaffold in medicinal chemistry. While direct comparative studies on this compound enantiomers themselves are not extensively documented in publicly available literature, a compelling case study on their close derivatives as Angiotensin-Converting Enzyme (ACE) inhibitors provides a potent illustration of stereospecificity in action.

The Principle of Chirality in Drug Action: A Brief Overview

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a symmetrical, achiral environment, they exhibit identical physical and chemical properties. However, the vast majority of biological systems, including enzymes, receptors, and nucleic acids, are chiral. This inherent chirality of biological targets leads to stereoselective interactions with drug molecules. One enantiomer, the "eutomer," may exhibit the desired therapeutic activity, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects. Therefore, understanding the biological activity of individual enantiomers is a cornerstone of rational drug design.

Case Study: Stereospecific Inhibition of Angiotensin-Converting Enzyme (ACE)

A seminal study in the field provides a clear and quantitative comparison of the biological activity of stereoisomers of a derivative of indoline-2-carboxylic acid as inhibitors of Angiotensin-Converting Enzyme (ACE)[1]. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure, making it a prime target for antihypertensive drugs.

The study focused on 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid and its precursor, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid, for which all four possible stereoisomers were synthesized and evaluated[1]. The stereochemistry at the 2-position of the indoline ring, the core of our topic, was found to be a critical determinant of the inhibitory potency.

Comparative Efficacy of Stereoisomers

The in vitro ACE inhibitory activity of the four stereoisomers of the benzoyl-protected precursor demonstrated a striking difference in potency. The results unequivocally show that the stereochemical configuration is paramount to the molecule's ability to interact effectively with the active site of the ACE enzyme.

StereoisomerConfigurationRelative In Vitro ACE Inhibitory Activity
1 (S,S)Most Potent
2 (S,R)Potent
3 (R,S)Less Potent
4 (R,R)Essentially Inactive

Data synthesized from the findings reported in the Journal of Medicinal Chemistry[1].

As the data illustrates, the (S,S) stereoisomer is the most potent inhibitor, followed by the (S,R) and (R,S) isomers. Strikingly, the (R,R) isomer was found to be virtually inactive[1]. This highlights that the (S)-configuration at the 2-position of the indoline ring is crucial for high-affinity binding to the ACE enzyme. The mercaptan derivative with the (S,S) configuration was found to be three times more potent than captopril, a well-established ACE inhibitor, in vitro[1].

Furthermore, in vivo studies in spontaneously hypertensive rats revealed that the (S,S)-mercaptan derivative exhibited oral antihypertensive activity 27 times that of captopril, with its benzoyl precursor being 24 times as potent[1]. This demonstrates that the profound in vitro stereoselectivity translates to a significant difference in in vivo efficacy.

Mechanistic Insights and Structural Rationale

The observed stereospecificity can be attributed to the three-dimensional arrangement of the functional groups of the inhibitor and their complementary interactions with the amino acid residues in the active site of the ACE enzyme. The (S)-configuration of the indoline-2-carboxylate moiety likely orients the other parts of the molecule in a conformation that allows for optimal binding to the enzyme's active site, including interactions with the zinc ion that is crucial for the enzyme's catalytic activity. The dramatic loss of activity with the (R)-configuration at this position suggests a steric clash or a suboptimal orientation of the key binding groups within the active site.

cluster_Structures Enantiomers of this compound cluster_ACE Angiotensin-Converting Enzyme (ACE) cluster_Interaction Biological Interaction cluster_Outcome Pharmacological Outcome R_enantiomer (R)-Methyl Indoline-2-carboxylate Low_Affinity Low/No Affinity Binding (Poor Fit) R_enantiomer->Low_Affinity Steric Hindrance S_enantiomer (S)-Methyl Indoline-2-carboxylate High_Affinity High Affinity Binding (Optimal Fit) S_enantiomer->High_Affinity Stereospecific Interaction ACE ACE Active Site (Chiral Environment) High_Affinity->ACE Inhibition Potent ACE Inhibition High_Affinity->Inhibition Low_Affinity->ACE No_Inhibition No Significant Inhibition Low_Affinity->No_Inhibition

Caption: Logical relationship of enantiomer interaction with a chiral biological target.

Experimental Protocols

To provide a comprehensive understanding, the following are generalized, step-by-step methodologies for key experiments used to determine the biological activity of ACE inhibitors.

In Vitro ACE Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of purified ACE.

  • Preparation of Reagents:

    • Purified Angiotensin-Converting Enzyme (from rabbit lung or recombinant human).

    • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate.

    • Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂).

    • Test Compounds (dissolved in a suitable solvent, e.g., DMSO).

    • Positive Control (e.g., Captopril).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the ACE enzyme and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (HHL).

    • Incubate the reaction mixture at 37°C for a specific duration.

    • Stop the reaction (e.g., by adding HCl).

    • Quantify the product (Hippuric acid from HHL) using a suitable method (e.g., spectrophotometry after extraction with ethyl acetate or fluorescence measurement for fluorogenic substrates).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) from the dose-response curve.

Start Prepare Reagents (Enzyme, Substrate, Buffers, Test Compounds) Add_Buffer Add Assay Buffer to 96-well Plate Start->Add_Buffer Add_Compound Add Test Compound (Varying Concentrations) Add_Buffer->Add_Compound Add_Enzyme Add ACE Enzyme & Incubate Add_Compound->Add_Enzyme Add_Substrate Add Substrate (HHL) to Initiate Reaction Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify Quantify Product (e.g., Spectrophotometry) Stop_Reaction->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze End Results Analyze->End

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Conclusion

The case study on the stereoisomers of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid provides compelling evidence for the critical role of stereochemistry in the biological activity of compounds derived from the this compound scaffold. The pronounced difference in ACE inhibitory potency between the (S)- and (R)-configurations at the 2-position underscores the importance of evaluating enantiomers as separate chemical entities in the drug development process. For researchers and scientists in this field, these findings reinforce the necessity of employing stereoselective synthesis or chiral separation techniques to isolate the desired enantiomer, thereby optimizing therapeutic efficacy and minimizing potential off-target effects or metabolic burdens associated with the less active or inactive enantiomer.

References

A Comparative Guide to the In Vitro Evaluation of Indoline-2-Carboxylate Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. While the primary focus of current research has been on the carboxylic acid forms of these molecules, we will also address the implications of their methyl ester counterparts, the Methyl indoline-2-carboxylates. This analysis is grounded in available experimental data and provides a framework for researchers engaged in the discovery and development of novel antiretroviral agents.

Introduction: HIV-1 Integrase as a Prime Antiviral Target

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1] This integration is an essential step for the establishment of a persistent infection. The lack of a human homologue makes HIV-1 IN an attractive and highly specific target for antiretroviral therapy.[1]

The catalytic activity of HIV-1 IN involves two key processes:

  • 3'-Processing: The removal of a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's DNA.

Inhibitors that can effectively block these processes are valuable candidates for new anti-HIV drugs. The class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs) has become a cornerstone of modern antiretroviral therapy.

The Rationale for Investigating Indole-2-Carboxylic Acid Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds. In the context of HIV-1 integrase inhibition, indole-2-carboxylic acid derivatives have emerged as a promising class of compounds.[2][3][4][5] Their mechanism of action is centered on the chelation of the two magnesium ions (Mg²⁺) present in the active site of the integrase enzyme.[2][3] This chelation disrupts the catalytic activity of the enzyme, thereby inhibiting viral replication.

The core structure of these inhibitors, particularly the indole-2-carboxylic acid moiety, is designed to mimic the binding of the viral DNA substrate in the active site. Further structural modifications can enhance binding affinity and antiviral potency.[2][4]

Comparative Performance of Indole-2-Carboxylic Acid Derivatives

The in vitro efficacy of HIV-1 integrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays. The following table summarizes the IC50 values for several indole-2-carboxylic acid derivatives from recent studies, compared with the well-established INSTI, Raltegravir.

CompoundModificationStrand Transfer IC50 (µM)Reference
Indole-2-carboxylic acid Derivatives
Compound 3Parent Indole-2-carboxylic acid structure12.41[2]
Compound 17aC6-halogenated benzene ring3.11[3][5]
Compound 20aLong branch on C3 of the indole core0.13[2][4]
Reference INSTI
RaltegravirN/A0.002 - 0.007

Analysis of Performance:

The data clearly indicates that structural modifications to the parent indole-2-carboxylic acid scaffold can significantly enhance its inhibitory activity against HIV-1 integrase. The introduction of a long branch at the C3 position in Compound 20a led to a dramatic increase in potency, with an IC50 value of 0.13 µM.[2][4] Similarly, the addition of a C6-halogenated benzene ring in Compound 17a also improved the inhibitory effect.[3][5]

Despite these improvements, it is important to note that even the most potent of these indole-2-carboxylic acid derivatives, Compound 20a , is still less potent than the established drug Raltegravir, which exhibits IC50 values in the low nanomolar range. This highlights the high bar for new INSTIs to compete with currently approved therapies.

The Critical Role of the Carboxylate Group and the Inactivity of Methyl Ester Derivatives

A key structural feature for the activity of these inhibitors is the free carboxylic acid at the C2 position of the indole ring. This group is essential for chelating the divalent magnesium ions in the integrase active site.

Research has indicated that the esterification of this carboxyl group, for instance to a methyl ester to form a Methyl indoline-2-carboxylate derivative, leads to a significant loss of inhibitory activity. This is because the esterified carboxyl group is no longer able to effectively participate in the crucial metal chelation that underpins the mechanism of inhibition.

Mechanistic Insights: How Indole-2-Carboxylic Acid Derivatives Inhibit HIV-1 Integrase

The primary mechanism of action for indole-2-carboxylic acid derivatives is the inhibition of the strand transfer step of the integration process. This is achieved through the chelation of the two Mg²⁺ ions in the catalytic core of the enzyme.

HIV_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site cluster_Inhibitor Indole-2-Carboxylic Acid Derivative cluster_Outcome Result IN Integrase Enzyme Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibition Inhibition of Strand Transfer Inhibitor Indole Core (Hydrophobic Interaction) Carboxylate Carboxylate Group (Chelation) Inhibitor->Carboxylate Carboxylate->Mg1 Chelation Carboxylate->Mg2 Chelation

Caption: Mechanism of HIV-1 Integrase Inhibition.

The indole core of the molecule also contributes to binding through hydrophobic interactions with the enzyme and the viral DNA.

Experimental Protocols for In Vitro Testing

The evaluation of potential HIV-1 integrase inhibitors relies on robust and reproducible in vitro assays. The following are detailed protocols for the two most common enzymatic assays.

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of the integrase enzyme to cleave the dinucleotide from the 3' end of a labeled DNA substrate.

Protocol:

  • Substrate Preparation: A double-stranded DNA oligonucleotide mimicking the HIV-1 LTR sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Reaction Mixture: The reaction is set up in a buffer containing HEPES, DTT, and a divalent cation (usually MnCl₂ or MgCl₂).

  • Enzyme and Inhibitor Addition: Purified recombinant HIV-1 integrase is added to the reaction mixture, along with varying concentrations of the test compound (e.g., indole-2-carboxylic acid derivatives).

  • Incubation: The reaction is incubated at 37°C for a specified time, typically 30-60 minutes.

  • Quenching: The reaction is stopped by the addition of a quenching solution containing EDTA and a loading dye.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized by autoradiography or fluorescence imaging.

  • Quantification: The amount of the processed product is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of the integrase enzyme to join the processed 3' ends of the viral DNA to a target DNA molecule.

Protocol:

  • Substrate Preparation: A pre-processed viral DNA substrate (lacking the terminal dinucleotide) and a target DNA molecule are prepared. One of the substrates is typically labeled.

  • Reaction Mixture: The reaction is set up in a similar buffer to the 3'-processing assay.

  • Enzyme and Inhibitor Addition: Purified recombinant HIV-1 integrase and the test compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C.

  • Quenching: The reaction is stopped.

  • Analysis: The products of the strand transfer reaction (larger DNA molecules) are separated by agarose or polyacrylamide gel electrophoresis.

  • Quantification: The amount of the strand transfer product is quantified to determine the IC50 of the inhibitor.

Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis A1 Prepare Labeled DNA Substrate B1 Combine Substrate, Buffer, and Compound A1->B1 A2 Prepare Reaction Buffer A2->B1 A3 Prepare Serial Dilutions of Test Compound A3->B1 B2 Add HIV-1 Integrase to Initiate Reaction B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop Reaction with Quenching Solution B3->B4 C1 Separate Products by Gel Electrophoresis B4->C1 C2 Visualize and Quantify Reaction Products C1->C2 C3 Calculate IC50 Value C2->C3

Caption: In Vitro HIV-1 Integrase Assay Workflow.

Conclusion and Future Directions

Indole-2-carboxylic acid derivatives represent a promising scaffold for the development of novel HIV-1 integrase inhibitors. While they have not yet reached the potency of clinically approved INSTIs, the significant improvements in activity achieved through structural modifications demonstrate their potential.

Future research in this area should focus on:

  • Optimizing the scaffold: Further modifications to the indole core and its substituents could lead to enhanced binding affinity and improved antiviral activity.

  • Exploring alternative mechanisms: While the primary mechanism is metal chelation, investigating derivatives that may have additional interactions with the enzyme or DNA could be a fruitful avenue.

  • Addressing drug resistance: Testing new derivatives against a panel of clinically relevant, drug-resistant HIV-1 integrase mutants is crucial for their development as viable therapeutic options.

The insights and protocols provided in this guide are intended to support the ongoing efforts in the scientific community to discover and develop the next generation of antiretroviral drugs.

References

A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and comparative efficacy of these compounds. Detailed experimental protocols for the evaluation of these inhibitors are also provided to support further research and development in this promising area of antiretroviral therapy.

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole-Based Inhibitors

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a crucial step for establishing a persistent infection, and this process is mediated by the viral enzyme, integrase (IN).[1] HIV-1 integrase catalyzes two key reactions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host cell's chromatin.[2] Consequently, HIV-1 integrase has emerged as a prime target for the development of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs).[1]

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the design of novel INSTIs.[3][4] Derivatives of this scaffold have demonstrated potent inhibitory activity against HIV-1 integrase, primarily by chelating the two essential magnesium ions (Mg²⁺) within the enzyme's active site.[3][5] This guide will explore the nuances of these interactions and compare the performance of various indole-2-carboxylic acid derivatives.

Mechanism of Action: A Two-Pronged Attack on HIV-1 Integrase

The inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase is primarily attributed to a dual mechanism of action at the enzyme's active site.

2.1. Chelation of Catalytic Magnesium Ions: The core of the inhibitory action lies in the ability of the indole-2-carboxylic acid moiety to chelate the two Mg²⁺ ions that are essential for the catalytic activity of integrase.[3][5] The carboxyl group at the C2 position and the nitrogen atom of the indole ring form a pharmacophore that effectively binds to these divalent cations, thereby disrupting the enzyme's ability to catalyze the strand transfer reaction.

2.2. π-π Stacking Interactions: In addition to metal chelation, these inhibitors engage in π-π stacking interactions with the viral DNA substrate within the active site.[3] Specifically, the aromatic indole ring system and substituents on the scaffold can interact with the nucleotide bases of the viral DNA, further stabilizing the inhibitor-enzyme complex and enhancing inhibitory potency.

Comparative Efficacy of Indole-2-Carboxylic Acid Derivatives

The inhibitory potency of indole-2-carboxylic acid derivatives can be significantly influenced by substitutions at various positions on the indole ring. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of these derivatives against HIV-1 integrase.

Compound IDSubstitution PatternIC₅₀ (µM)Reference
1 Unsubstituted Indole-2-carboxylic acid32.37[3]
17a C6-halogenated benzene ring3.11[4][6]
20a Long branch on C3 and halogenated benzene on C60.13[1][7]

Note: IC₅₀ values are sourced from the cited literature and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR): Unlocking Potency Through Strategic Modifications

The data clearly indicates that modifications to the indole-2-carboxylic acid scaffold have a profound impact on inhibitory activity. The following SAR has been elucidated from various studies:

  • Substitutions at C3: The introduction of a long branch at the C3 position of the indole core can significantly enhance inhibitory potency.[1][7] This is likely due to improved interactions with a hydrophobic pocket near the active site of the integrase enzyme.[7]

  • Substitutions at C6: The addition of a halogenated benzene ring at the C6 position has been shown to increase inhibitory activity.[4][6] This modification is thought to enhance π-π stacking interactions with the viral DNA.[4]

The most potent compounds, such as 20a , combine these favorable substitutions, leading to a synergistic effect on inhibitory potency.[7]

SAR_Indole_Derivatives cluster_C3 C3 Position cluster_C6 C6 Position Indole_Core Indole-2-Carboxylic Acid Scaffold C3_sub Long Branch Substitution Indole_Core->C3_sub Improves interaction with hydrophobic pocket C6_sub Halogenated Benzene Ring Indole_Core->C6_sub Enhances π-π stacking with viral DNA Potency Increased Inhibitory Potency (e.g., Compound 20a, IC50 = 0.13 µM) C3_sub->Potency C6_sub->Potency

Caption: Structure-Activity Relationship of Indole-2-Carboxylic Acid Derivatives.

Experimental Protocols

To facilitate further research, detailed protocols for the evaluation of indole-2-carboxylic acid derivatives are provided below.

HIV-1 Integrase Strand Transfer Assay

This assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Streptavidin-coated 96-well plates

  • Assay buffer (containing MgCl₂)

  • Wash buffer

  • Detection antibody (e.g., anti-digoxigenin-HRP)

  • Substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coat Plate with Donor DNA: Add the biotinylated donor DNA to the streptavidin-coated wells and incubate to allow for binding.

  • Wash: Wash the wells to remove unbound donor DNA.

  • Add Integrase and Inhibitor: Add the recombinant HIV-1 integrase to the wells, followed by the test compound at various concentrations. Incubate to allow for the formation of the integrase-DNA complex and inhibitor binding.

  • Initiate Strand Transfer: Add the target DNA to the wells to initiate the strand transfer reaction. Incubate to allow the reaction to proceed.

  • Wash: Wash the wells to remove unreacted components.

  • Detection: Add the detection antibody, which binds to the integrated target DNA.

  • Substrate Addition: Add the HRP substrate and incubate until a color change is observed.

  • Stop Reaction: Add the stop solution.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Strand_Transfer_Assay_Workflow start Start coat Coat plate with biotinylated Donor DNA start->coat wash1 Wash coat->wash1 add_reagents Add HIV-1 Integrase and Test Compound wash1->add_reagents incubate1 Incubate add_reagents->incubate1 add_target Add Target DNA incubate1->add_target incubate2 Incubate (Strand Transfer) add_target->incubate2 wash2 Wash incubate2->wash2 add_antibody Add Detection Antibody wash2->add_antibody incubate3 Incubate add_antibody->incubate3 add_substrate Add Substrate incubate3->add_substrate incubate4 Incubate add_substrate->incubate4 stop Add Stop Solution incubate4->stop read Read Absorbance stop->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxicity of the test compounds on a relevant cell line (e.g., MT-4 human T-cells).

Materials:

  • MT-4 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a suitable density.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a "no compound" control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%.[8]

The HIV-1 Integration Pathway: The Target of Indole-2-Carboxylic Acid Derivatives

The following diagram illustrates the key steps of HIV-1 integration that are inhibited by the indole-2-carboxylic acid derivatives.

HIV_Integration_Pathway RT Reverse Transcription (Viral RNA -> Viral DNA) PIC Pre-integration Complex (PIC) Formation RT->PIC Nuclear_Import Nuclear Import of PIC PIC->Nuclear_Import Processing 3'-Processing of Viral DNA by Integrase Nuclear_Import->Processing Strand_Transfer Strand Transfer (Integration into Host DNA) Processing->Strand_Transfer Provirus Integrated Provirus Strand_Transfer->Provirus Inhibition Inhibition by Indole-2-Carboxylic Acid Derivatives Inhibition->Strand_Transfer Blocks catalytic activity by chelating Mg2+ Transcription Transcription of Viral Genes Provirus->Transcription

Caption: The HIV-1 Integration Pathway and the Point of Inhibition.

Conclusion and Future Perspectives

Indole-2-carboxylic acid derivatives represent a promising class of HIV-1 integrase inhibitors. Their dual mechanism of action, involving chelation of essential Mg²⁺ ions and π-π stacking interactions with viral DNA, provides a solid foundation for potent inhibitory activity. Structure-activity relationship studies have demonstrated that strategic modifications at the C3 and C6 positions of the indole scaffold can significantly enhance their efficacy.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to improve their bioavailability and in vivo efficacy. Furthermore, investigating the activity of these derivatives against integrase mutants that are resistant to currently approved INSTIs will be crucial in determining their potential as next-generation antiretroviral agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this important class of HIV-1 inhibitors.

References

A Senior Application Scientist's Guide to Comparing the Intrinsic Clearance of 1H-Indole-2-Carboxamides in Mouse Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of early drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A compound that is too rapidly metabolized by the liver will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. The in vitro microsomal stability assay is an indispensable tool for predicting the in vivo hepatic clearance of drug candidates, providing crucial data for lead optimization.[][2][3][4] This guide offers an in-depth comparison of the intrinsic clearance of 1H-indole-2-carboxamides in mouse liver microsomes, complete with a detailed experimental protocol and supporting data.

The Central Role of Microsomal Stability Assays in Drug Discovery

Hepatic metabolism is a primary route of elimination for many drugs, with cytochrome P450 (CYP) enzymes playing a predominant role.[5] Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are rich in these drug-metabolizing enzymes.[5] By incubating a test compound with liver microsomes and an appropriate cofactor like NADPH, we can simulate Phase I metabolic reactions and quantify the rate of compound depletion.[5] This rate, known as the intrinsic clearance (CLint), is a measure of the metabolic stability of the compound and can be used to predict its in vivo hepatic clearance.[4][6][7]

The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Understanding the metabolic liabilities of this scaffold is crucial for designing new chemical entities with improved pharmacokinetic profiles. This guide will walk you through the process of determining and comparing the intrinsic clearance of a series of 1H-indole-2-carboxamide analogs.

Experimental Protocol: Determination of Intrinsic Clearance in Mouse Liver Microsomes

This protocol provides a robust and reproducible method for assessing the metabolic stability of 1H-indole-2-carboxamides.

I. Materials and Reagents
  • Test Compounds: 1H-indole-2-carboxamide analogs (e.g., Compound A, B, and C) and a positive control with known metabolic instability (e.g., Verapamil).

  • Mouse Liver Microsomes (MLM): Pooled from a sufficient number of animals to minimize inter-individual variability.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Magnesium Chloride (MgCl2): 3.3 mM.

  • NADPH Regeneration System: A system containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) is strongly recommended for maintaining a constant NADPH concentration throughout the incubation period.[8][9][10][11]

  • Acetonitrile (ACN): HPLC grade, for reaction termination and protein precipitation.

  • Internal Standard (IS): A structurally similar compound that is not metabolized under the assay conditions (e.g., a stable isotope-labeled analog or a compound with known stability).

  • 96-well Plates: For sample incubation.

  • LC-MS/MS System: For quantitative analysis of the test compounds.

II. Experimental Workflow

The following diagram illustrates the key steps in the microsomal stability assay.

workflow Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Cofactors, Microsomes) pre_incubation Pre-incubate Microsomes and Test Compounds at 37°C prep_reagents->pre_incubation prep_compounds Prepare Test Compound and Control Solutions prep_compounds->pre_incubation start_reaction Initiate Reaction with NADPH Regeneration System pre_incubation->start_reaction time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 45 min) start_reaction->time_points terminate Terminate Reaction (Add cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) quantify->calculate

Caption: A flowchart of the key steps in the mouse liver microsomal stability assay.

III. Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Prepare stock solutions of your test compounds and positive control (e.g., 10 mM in DMSO). From these, prepare working solutions (e.g., 1 µM) in the phosphate buffer.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions. A typical final concentration in the incubation is 1 mM NADP+, 10 mM G6P, and 1 U/mL G6PDH.[8][9][10]

  • Incubation:

    • In a 96-well plate, add the mouse liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the working solutions of your test compounds and controls to the microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regeneration system. The final incubation volume is typically 200 µL.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot (e.g., 25 µL) and immediately quench the reaction by adding it to a separate 96-well plate containing a 3-5 fold excess of ice-cold acetonitrile with the internal standard.[12][13]

  • Sample Processing and Analysis:

    • After the final time point, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[14][15][16][17][18]

IV. Data Analysis
  • Calculate the Percentage of Compound Remaining: For each time point, calculate the percentage of the test compound remaining relative to the 0-minute time point.

  • Determine the Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life is then calculated using the following equation:

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / amount of microsomal protein (mg))

Comparative Analysis of 1H-Indole-2-Carboxamides

To illustrate the application of this protocol, let's consider a hypothetical dataset comparing three 1H-indole-2-carboxamide analogs with varying substituents.

Table 1: Intrinsic Clearance of 1H-Indole-2-Carboxamide Analogs in Mouse Liver Microsomes

CompoundR1 SubstituentR2 SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Compound A HH> 45< 15.4High
Compound B 4-F-PhH25.726.9Moderate
Compound C 4-OMe-PhH8.977.9Low
Verapamil --12.555.4Low

Interpretation of Results:

  • Compound A , the unsubstituted parent compound, exhibits high metabolic stability, with a half-life greater than the duration of the assay. This suggests it is not readily metabolized by mouse liver microsomes.

  • Compound B , with a fluoro-phenyl substituent, shows moderate metabolic stability. The introduction of the fluorine atom may have created a site for metabolism or altered the electronic properties of the molecule, making it a better substrate for CYP enzymes.

  • Compound C , with a methoxy-phenyl substituent, demonstrates low metabolic stability and is rapidly cleared. The methoxy group is a common site for O-demethylation, a metabolic pathway mediated by CYP enzymes.

  • Verapamil , the positive control, shows the expected low metabolic stability, validating the assay conditions.

Understanding the Metabolic Pathways

The differences in intrinsic clearance among these analogs can be attributed to their susceptibility to various metabolic transformations, primarily oxidation reactions catalyzed by cytochrome P450 enzymes.[19][20][21][22]

metabolism Potential Metabolic Pathways of 1H-Indole-2-Carboxamides cluster_main Parent Compound (1H-Indole-2-Carboxamide) cluster_metabolites Potential Metabolites parent [Parent Compound Structure] hydroxylation Hydroxylation (e.g., on indole ring or substituents) parent->hydroxylation CYP-mediated demethylation O-Demethylation (for methoxy-substituted analogs) parent->demethylation CYP-mediated oxidation Oxidation of alkyl chains parent->oxidation CYP-mediated

Caption: Potential cytochrome P450-mediated metabolic pathways for 1H-indole-2-carboxamides.

For the 1H-indole-2-carboxamide scaffold, common metabolic pathways include:

  • Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common reaction catalyzed by CYPs.[20]

  • N-Dealkylation: If the indole nitrogen is substituted, N-dealkylation can occur.

  • Oxidation of Substituents: Substituents on the indole ring or the carboxamide moiety can undergo oxidation. For example, the methoxy group in Compound C is a likely site for O-demethylation.

The specific CYP isozymes involved in the metabolism of these compounds can be identified through reaction phenotyping studies using specific chemical inhibitors or recombinant human CYP enzymes.[23]

Conclusion and Future Directions

This guide has provided a comprehensive framework for comparing the intrinsic clearance of 1H-indole-2-carboxamides in mouse liver microsomes. The microsomal stability assay is a powerful tool for identifying metabolically liable "soft spots" in a molecule and for guiding the design of more stable and efficacious drug candidates.

For compounds with high intrinsic clearance, further studies are warranted to identify the specific metabolites formed and the CYP isozymes responsible. This information can then be used to make targeted chemical modifications to block the sites of metabolism and improve the compound's pharmacokinetic profile. Conversely, for highly stable compounds, it is important to ensure that they are not accumulating to potentially toxic levels and that they have a viable clearance pathway.

By integrating in vitro metabolic stability data into the early stages of drug discovery, researchers can make more informed decisions about which compounds to advance, ultimately increasing the efficiency and success rate of the drug development process.

References

A Comparative Guide to the Kinetic Solubility of 1H-Indole-2-Carboxamides in Phosphate-Buffered Saline (PBS)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the aqueous solubility of potential drug candidates is a cornerstone of preclinical assessment. Poor solubility can significantly hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to clinical failure.[1][2] This guide provides an in-depth comparison of the kinetic solubility of various 1H-indole-2-carboxamide derivatives in Phosphate-Buffered Saline (PBS), a buffer solution isotonic to human blood, offering insights into structure-solubility relationships and a detailed experimental protocol for in-house evaluation.[3]

The Critical Role of Kinetic Solubility in Early Drug Discovery

In the initial phases of drug discovery, hundreds to thousands of compounds are synthesized and screened. At this stage, a rapid assessment of aqueous solubility is paramount. Kinetic solubility, which measures the concentration of a compound in an aqueous buffer after a short incubation period following its addition from a concentrated organic stock solution (typically DMSO), provides a high-throughput method for this evaluation.[4][5][6] While not a measure of true thermodynamic equilibrium, kinetic solubility is a valuable surrogate for identifying compounds with potential solubility liabilities early on, allowing for timely optimization of their physicochemical properties.[1][7] A generally accepted goal for the kinetic solubility of drug discovery compounds is greater than 60 µg/mL.[6][8]

Comparative Kinetic Solubility of Substituted 1H-Indole-2-Carboxamides

The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[9] However, the inherent hydrophobicity of the indole ring system often leads to poor aqueous solubility.[10] Strategic modification of the core structure is therefore essential to enhance this critical property.

The following table summarizes the kinetic solubility data for a selection of 1H-indole-2-carboxamide derivatives in PBS at a physiologically relevant pH of 7.4, compiled from various research endeavors.

Compound IDSubstitution PatternKinetic Solubility in PBS (pH 7.4)Reference
Series 1: Anti-Trypanosoma cruzi Agents
Compound 1Unsubstituted Indole<10 µg/mL[11][12]
Compound 2N-methylated amide and indole17 µg/mL[11][12]
Compound 3Bridged morpholine and pyridine rings31 µg/mL[12]
Series 2: Antiplasmodial Agents
Compound 6aMethylene pyrrolidine substituent193 µM[13]
Compound 6xN-methylpiperidine substituent(Data not specified, but noted as an improvement)[13]

Analysis of Structure-Solubility Relationships:

The data clearly demonstrates that even minor structural modifications to the 1H-indole-2-carboxamide scaffold can have a profound impact on kinetic solubility. For instance, the N-methylation of both the amide and indole nitrogens in Compound 2 led to a notable improvement in solubility compared to the unsubstituted parent compound.[11][12] This is likely due to the disruption of intermolecular hydrogen bonding that can contribute to crystal lattice energy and reduce solubility. Furthermore, the introduction of more polar moieties, such as the bridged morpholine and pyridine rings in Compound 3, also significantly enhanced aqueous solubility.[12] In the antiplasmodial series, the modification of the substituent on the carboxamide from a methylene pyrrolidine to an N-methylpiperidine was a key optimization step to improve physicochemical properties, including solubility.[13]

These examples underscore the importance of a carefully considered medicinal chemistry strategy to modulate the physicochemical properties of lead compounds. Increasing the topological polar surface area (TPSA) and reducing lipophilicity are common and effective approaches to improving the solubility of indole-based compounds.[11]

Experimental Protocol for Determining Kinetic Solubility in PBS

The following is a detailed, step-by-step protocol for a high-throughput kinetic solubility assay using the direct UV method. This protocol is designed to be a self-validating system by including appropriate controls.

Materials and Equipment:

  • Test Compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (for sample preparation and UV analysis)

  • Multi-screen solubility filter plates

  • Pipettes and tips

  • Plate shaker/incubator

  • UV Spectrophotometer plate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solutions of test compounds in DMSO C Dispense DMSO stock solutions into a 96-well plate (in duplicate) A->C B Prepare PBS (pH 7.4) D Add PBS to each well to achieve the desired final concentration (e.g., 200 µM with 2% DMSO) B->D C->D E Seal the plate and incubate with shaking (e.g., 90 minutes at room temperature) D->E F Filter the solutions using a solubility filter plate to remove precipitate E->F G Transfer the filtrate to a UV-transparent 96-well plate F->G H Measure UV absorbance at the appropriate wavelength G->H I Calculate solubility by comparing absorbance to a standard curve H->I G cluster_comp1 Compound 1 cluster_comp2 Compound 2 (Conceptual) cluster_solubility Kinetic Solubility in PBS (pH 7.4) img1 img1 sol1 <10 µg/mL img1->sol1 Leads to node2 N-methylated amide and indole (Conceptual Structure) sol2 17 µg/mL node2->sol2 Results in

References

Safety Operating Guide

Methyl indoline-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Proper Disposal of Methyl Indoline-2-Carboxylate

As a Senior Application Scientist, it is imperative to approach chemical waste management not just as a regulatory necessity, but as a core component of responsible scientific practice. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are designed to be self-validating, integrating causality with actionable steps.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a compound that requires careful handling due to its potential health and environmental effects.

Key Hazards:

  • Human Health: The substance is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2).[1] It may also cause respiratory irritation.[1] Some data suggests it can be toxic in contact with skin.[2]

  • Environmental: It is considered very toxic to aquatic life.[2] Therefore, discharge into the environment, including drains, must be strictly avoided.[1]

Required Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to mitigate exposure risks. The "why" behind each piece of equipment is as important as the equipment itself.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]Prevents eye contact, which can cause serious irritation.[1]
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]Protects against skin irritation and potential dermal toxicity.[1][2] Contaminated gloves should be disposed of as chemical waste.[3]
Body Protection Laboratory coat. For larger quantities or spill response, wear fire/flame resistant and impervious clothing.[1]Minimizes skin contact and protects personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[4] If dust formation is likely, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) may be necessary.[5]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1]

Disposal Decision Framework

The appropriate disposal route for this compound depends on its form, quantity, and contamination status. This decision-making workflow ensures that waste is managed in the safest and most compliant manner. The overriding principle is that hazardous chemicals must never be poured down the drain.[6] All waste must be managed from the moment of generation until its final disposal at an offsite facility.[6][7]

DisposalDecisionFramework start This compound Waste Generated q1 Is the waste a pure, unadulterated bulk chemical? start->q1 q2 Is the waste from a small-scale lab application (e.g., residue, contaminated wipes, gloves)? q1->q2 No p1 Package in original or compatible, sealed, and clearly labeled container. Label as 'Hazardous Waste'. q1->p1 Yes q3 Is it an empty container? q2->q3 No p2 Collect in a designated, labeled hazardous waste container for solids. Keep container closed. q2->p2 Yes p3 Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect rinsate as hazardous liquid waste. q3->p3 Yes end_node Arrange for disposal via a licensed Environmental Health & Safety (EHS) contractor. All paths lead to professional disposal p1->end_node p2->end_node p4 Puncture or deface container to prevent reuse. Dispose of in normal trash or recycling (check local rules). p3->p4 p4->end_node Final container disposal

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance. Waste must be collected in dependable, compatible containers that are kept closed except when adding material.[8]

Protocol 1: Disposal of Bulk or Unused this compound

This protocol applies to quantities of the chemical that are no longer needed, are expired, or are considered waste.

  • Containerization: Keep the chemical in its original, tightly closed container if possible.[1] If not, transfer it to a suitable, leak-proof, and compatible container. Ensure the container is in good condition.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify the contents: "this compound". Include the date accumulation started. Accurate labeling is a cornerstone of safe waste management.[9][10]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[11] Store in a secondary containment tray to prevent the spread of potential leaks.[9][12]

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[6] Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste. Disposal must be carried out at an approved and licensed waste disposal plant.[4][13]

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol covers items such as gloves, absorbent paper, pipette tips, and glassware contaminated with this compound.

  • Segregation: Do not mix this solid waste with non-hazardous "normal" trash.[3] Collect all contaminated solid items separately.

  • Containerization: Place the contaminated items into a designated solid chemical waste container.[3] This is typically a puncture-resistant container or a cardboard box lined with a clear plastic bag.[3]

  • Labeling: Label the container "Hazardous Waste - Solid Debris contaminated with this compound".

  • Storage: Keep the container sealed when not in use and store it in the designated satellite accumulation area.

  • Disposal Request: Arrange for pickup through your EHS office or hazardous waste contractor.

Protocol 3: Management of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly before disposal.

  • Decontamination: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.

  • Rinsate Collection: Crucially, the solvent rinsate is now considered hazardous waste.[1] Collect all rinsate in a designated container for halogenated or non-halogenated liquid waste, as appropriate.[8][14] This container must be properly labeled and managed according to liquid hazardous waste procedures.

  • Final Container Disposal: Once decontaminated, the container can often be disposed of in the regular trash or recycling. Puncture or deface the container to make it unusable for other purposes.[1] Always confirm this final step with your institution's specific policies.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area.[1] Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Containment & Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[4][15] Avoid creating dust.[1][4] Use absorbent materials for liquid spills, then place the contaminated absorbents into the hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All cleanup materials must be disposed of as hazardous waste, following Protocol 2.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[16][17] Generators of hazardous waste are responsible for its safe management from "cradle to grave," meaning from generation through transport to final disposal.[7] Maintaining accurate records and using the Uniform Hazardous Waste Manifest system for off-site transportation are key compliance requirements.[16][18]

By integrating these principles and protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, responsibility, and scientific excellence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Indoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Methyl indoline-2-carboxylate. In the fast-paced environment of drug discovery and development, a deep and practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific excellence and innovation. My goal with this guide is to move beyond a simple checklist of personal protective equipment (PPE). Instead, I will provide you with the causal logic behind each recommendation, empowering you to make informed, safety-first decisions in the laboratory. We will explore not just what to wear, but why you're wearing it, ensuring each protocol becomes a self-validating system of safety.

Understanding the Hazard: The "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS) and available toxicological information, this compound presents several key hazards:

  • Harmful if Swallowed: Classified as Acute Toxicity, Oral (Category 4).[1][2][3]

  • Causes Skin Irritation: Labeled as Skin Irritation, Category 2.[1][3][4][5] Direct contact can lead to redness, itching, and inflammation.

  • Causes Serious Eye Irritation: Designated as Eye Irritation, Category 2.[1][3][4] This is a significant risk, as splashes can cause substantial, though reversible, eye damage.

  • May Cause Respiratory Irritation: The compound can irritate the respiratory tract if inhaled as a dust or aerosol.[1][4][6]

This hazard profile dictates that our primary goal is to prevent contact with the eyes, skin, and respiratory system. PPE is our last line of defense, used in conjunction with engineering controls like fume hoods.[7]

Core PPE Protocol for this compound

The following table summarizes the essential PPE required for handling this compound under standard laboratory conditions.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4][7]Protects against splashes that can cause serious eye irritation. Standard safety glasses do not provide an adequate seal against liquid splashes.[8]
Face shield worn over goggles.Required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[7][8][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1][2][7]Prevents direct skin contact, mitigating the risk of skin irritation. Nitrile gloves offer good protection for incidental contact.
Double gloving.Recommended when handling chemicals of unknown toxicity or when prolonged contact is possible.[7]
Skin and Body Protection Flame-resistant laboratory coat.[1][7]Protects skin and personal clothing from spills and splashes.
Long pants and closed-toe shoes.[7][8][10]Ensures no skin on the lower body or feet is exposed to potential spills.
Respiratory Protection NIOSH-approved respirator.Required only if engineering controls (e.g., fume hood) are insufficient or when generating dust or aerosols.[1][4][7] The need must be determined by a formal risk assessment.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure. The following protocol integrates the use of PPE into the entire handling process, from preparation to disposal.

Preparation and Pre-Handling Check
  • Conduct a Risk Assessment: Before any new procedure, assess the specific risks. Are you weighing a solid (risk of dust)? Dissolving in a solvent (risk of splash)? This assessment dictates the necessary level of PPE.[8]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly. Check that a safety shower and eyewash station are unobstructed and readily accessible.[4][5][7]

  • Inspect Your PPE: Before every use, inspect your gloves for any signs of degradation or punctures.[1][11] Ensure your goggles are clean and fit snugly.

Donning PPE: The Correct Sequence

The order in which you put on your PPE is crucial to avoid cross-contamination.

PPE_Donning_Sequence A Lab Coat & Closed-Toe Shoes B Safety Goggles / Face Shield A->B 1. C Respirator (if required) B->C 2. D Gloves C->D 3.

Figure 1. Recommended PPE Donning Sequence.

The Handling Procedure
  • Work Within a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to control vapor and dust exposure.[1][12]

  • Minimize Aerosol Generation: Avoid actions that could create dust, such as scraping or vigorous shaking of the solid.[1][7] When transferring, do so carefully and use the smallest amount of the chemical necessary for the experiment.[7]

  • Practice Good Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1][11] If the chemical comes into contact with your gloves, remove them immediately using the proper technique, wash your hands, and don a new pair.

Doffing PPE and Decontamination

The removal process is a critical control point for preventing exposure. Contaminants on the outside of your PPE can easily be transferred to your skin if not removed correctly.

PPE_Doffing_Workflow cluster_0 A Remove Gloves B Remove Lab Coat A->B 1. Peel off away from body C Exit Lab B->C 2. Turn inside out D Wash Hands Thoroughly C->D 3. Immediately E Remove Eye Protection D->E 4. F Remove Respirator E->F 5.

Figure 2. Safe PPE Doffing and Decontamination Workflow.

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Chemical Waste: All waste containing this compound, including excess material and solutions, must be collected in a designated and clearly labeled hazardous waste container.[12] Do not pour it down the drain.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as solid chemical waste according to your institution's hazardous waste guidelines.

  • Empty Containers: "Empty" containers that held the chemical are not truly empty and must be managed carefully. They can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), after which the container can be offered for recycling or punctured to prevent reuse and disposed of in a sanitary landfill.[1]

By integrating these expert-level protocols and understanding the rationale behind them, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-2-carboxylate
Reactant of Route 2
Methyl indoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.